molecular formula C10H11BrO B1337684 2-Bromo-1-(4-ethylphenyl)ethanone CAS No. 2632-14-6

2-Bromo-1-(4-ethylphenyl)ethanone

Cat. No.: B1337684
CAS No.: 2632-14-6
M. Wt: 227.1 g/mol
InChI Key: XNYSPDGJBPTDDI-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-ethylphenyl)ethanone (CAS 2632-14-6) is a high-purity alpha-bromoketone of significant value in organic and medicinal chemistry research. With a molecular formula of C 10 H 11 BrO and a molecular weight of 227.10 g/mol, it is characterized as a white to off-white solid with a melting point of 30-34 °C . This compound is For Research Use Only and is not intended for human or veterinary applications. As an alpha-bromoketone, this compound serves as a versatile and pivotal building block for the construction of complex molecular architectures, primarily due to its two reactive electrophilic centers . The bromine atom alpha to the carbonyl group is an excellent leaving group, making the compound highly susceptible to nucleophilic substitution reactions. This reactivity allows researchers to facilely introduce various functional groups, such as amines, thiols, and alkoxides, for further derivatization . A primary application is its role as a key intermediate in the synthesis of nitrogen and sulfur-containing heterocycles, which are core structures in many pharmaceuticals and biologically active molecules . It is particularly useful in the preparation of thiazole-substituted hydrazones and other thiazole derivatives, compounds known for their antibacterial and anti-inflammatory properties . The synthesis is typically achieved through the alpha-bromination of the parent ketone, 1-(4-ethylphenyl)ethanone. Optimized protocols using N-bromosuccinimide (NBS) in the presence of an acidic catalyst, such as acidic alumina (Al 2 O 3 ) in methanol, have been reported to provide high yields and excellent selectivity for the monobrominated product . The para-ethyl substituent on the aromatic ring provides a moderate electronic influence that can be leveraged to fine-tune reactivity in subsequent synthetic steps . Handling this reagent requires careful attention to safety. It is classified as harmful if swallowed and causes severe skin burns and eye damage . Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, is essential. The compound is also air and heat sensitive and must be stored under inert gas in a refrigerated environment (0-10°C) to maintain stability and purity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(4-ethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYSPDGJBPTDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80496523
Record name 2-Bromo-1-(4-ethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2632-14-6
Record name 2-Bromo-1-(4-ethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-1-(4-ethylphenyl)ethanone CAS number 2632-14-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-1-(4-ethylphenyl)ethanone (CAS: 2632-14-6)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists engaged in synthetic organic chemistry. It provides an in-depth exploration of this compound, a pivotal intermediate whose structural features—a reactive α-bromo ketone moiety and a substituted phenyl ring—make it a valuable building block for a diverse range of complex molecular architectures. This document moves beyond a simple recitation of facts to explain the underlying principles governing its synthesis, reactivity, and application, reflecting field-proven insights and a commitment to scientific integrity.

Core Compound Identity and Physicochemical Properties

This compound is an aromatic ketone distinguished by a bromine atom at the alpha (α) position relative to the carbonyl group. This specific arrangement of functional groups is the primary source of its synthetic utility.

The presence of the bromine atom, a good leaving group, renders the α-carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is central to its role in forming new carbon-carbon and carbon-heteroatom bonds, which is fundamental in the construction of pharmaceutical agents and other high-value organic compounds.[1][2]

Table 1: Physicochemical and Spectroscopic Data

Property Value Source(s)
CAS Number 2632-14-6 [1][3]
Molecular Formula C₁₀H₁₁BrO [3]
Molecular Weight 227.1 g/mol [3]
Melting Point 33-34 °C [3][4]
Boiling Point 289.4 ± 23.0 °C (Predicted) [3]
Density 1.360 ± 0.06 g/cm³ (Predicted) [3]
Appearance White to off-white solid [4]
Mass Spec (m/z) 227, 229 (Characteristic 1:1 isotopic pattern for Br) [5]

| IR (C=O Stretch) | Approx. 1680-1700 cm⁻¹ |[6][7] |

Strategic Synthesis: From Precursor to Final Product

The synthesis of this compound is a well-established two-step process. The logic is to first construct the ketone backbone (4'-ethylacetophenone) and then introduce the α-bromo functionality. This sequential approach ensures high yields and minimizes side reactions.

Step 1: Synthesis of Precursor 1-(4-Ethylphenyl)ethanone (CAS: 937-30-4)

The most efficient route to the precursor ketone is the Friedel-Crafts acylation of ethylbenzene.[8][9] This classic electrophilic aromatic substitution reaction attaches an acetyl group to the aromatic ring.

Causality of Experimental Choice: The ethyl group on the benzene ring is an ortho-, para-directing activator. Due to steric hindrance from the ethyl group, the acylation reaction overwhelmingly favors substitution at the para-position, leading to the desired 1-(4-ethylphenyl)ethanone with high regioselectivity.[10] Aluminum chloride (AlCl₃) is the standard Lewis acid catalyst; it coordinates with the acylating agent (acetic anhydride or acetyl chloride) to generate a highly electrophilic acylium ion, which is then attacked by the electron-rich ethylbenzene ring.[9][11]

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Bromination A Ethylbenzene + Acetic Anhydride B Add AlCl3 in Dichloromethane (-70°C to -50°C) A->B C Reaction Quench (Ice/HCl) B->C D Workup & Purification C->D E 1-(4-Ethylphenyl)ethanone (Precursor) D->E F Dissolve Precursor in THF (0°C) E->F Proceed to next step G Add Brominating Agent (e.g., Phenyltrimethylammonium tribromide) F->G H Aqueous Workup & Purification G->H I This compound (Final Product) H->I

Caption: High-level workflow for the two-step synthesis.

This protocol is adapted from established Friedel-Crafts procedures.[12][13]

  • Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer.

  • Initial Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 2.0 eq) and anhydrous dichloromethane (DCM). Cool the slurry to -70 °C using a dry ice/acetone bath.

  • Substrate Addition: Add ethylbenzene (1.0 eq) to the cooled slurry.

  • Reagent Addition: Prepare a solution of acetic anhydride (1.0 eq) in DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 2-3 hours, ensuring the internal temperature remains below -65 °C.[13]

  • Reaction: Stir the mixture for an additional 2 hours, allowing the temperature to slowly rise to -50 °C.[12]

  • Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until all solids dissolve.

  • Extraction & Wash: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(4-ethylphenyl)ethanone as a colorless liquid.[12] Purity can be assessed by GC-MS and NMR.

Step 2: α-Bromination of 1-(4-Ethylphenyl)ethanone

This step involves a selective electrophilic substitution at the α-carbon. The reaction proceeds via an acid-catalyzed enol intermediate, which is the active nucleophile.[14][15]

Mechanistic Insight: The reaction begins with the protonation of the carbonyl oxygen, which increases the acidity of the α-hydrogens.[16][17] A weak base then removes an α-proton to form the enol tautomer. The electron-rich double bond of the enol attacks molecular bromine (or another electrophilic bromine source), forming a new C-Br bond.[14] Subsequent deprotonation of the carbonyl oxygen regenerates the ketone, yielding the final α-bromo ketone product.[16][18]

G cluster_mech Acid-Catalyzed Bromination Mechanism Ketone Ketone (4'-Ethylacetophenone) ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ Enol Enol Intermediate (Nucleophile) ProtonatedKetone->Enol - H⁺ (Rate-determining) Bromonium Oxocarbenium Ion Enol->Bromonium + Br₂ - Br⁻ Product α-Bromo Ketone (Final Product) Bromonium->Product - H⁺

Caption: Mechanism of acid-catalyzed α-bromination.

This protocol is based on a highly efficient and selective bromination method.[5]

  • Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 1-(4-ethylphenyl)ethanone (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add phenyltrimethylammonium tribromide (PTT, 1.0 eq) to the solution in portions over 15-20 minutes. A precipitate will form.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dilute the residue with diethyl ether.

  • Wash: Wash the ether solution sequentially with water (3 times) and then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purification: The product is often of high purity (>99% by HPLC) after workup.[5] If necessary, it can be further purified by recrystallization from a suitable solvent like hexane or ethanol/water.

Reactivity and Applications in Drug Development

The synthetic value of this compound lies in its predictable reactivity. The α-carbon is a potent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This makes it a cornerstone intermediate for synthesizing diverse molecular scaffolds.

Key Applications:

  • Heterocycle Synthesis: It is a common precursor for synthesizing substituted thiazoles, imidazoles, oxazoles, and other heterocycles that are prevalent in medicinal chemistry. For example, condensation with thioamides or thioureas yields pharmacologically active thiazole rings.

  • Pharmaceutical Intermediates: The compound serves as a starting material for building more complex molecules, including potential enzyme inhibitors and receptor antagonists.[2][19] The introduction of the phenacyl bromide moiety is a key step in the synthesis of many biologically active compounds.

  • Formation of α,β-Unsaturated Ketones: Base-induced elimination of HBr from the product can be used to synthesize the corresponding α,β-unsaturated ketone, another important functional group in organic synthesis.[15]

G cluster_nuc Nucleophilic Attack (Sₙ2) cluster_prod Product Scaffolds center_node This compound (Electrophilic Hub) Thiazole Thiazole Derivatives center_node->Thiazole AminoKetone α-Amino Ketones center_node->AminoKetone Ester α-Keto Esters center_node->Ester Thioether α-Thio Ketones center_node->Thioether Thioamide Thioamides / Thioureas Amine Amines Carboxylate Carboxylates Thiol Thiols Thiazole->Thioamide AminoKetone->Amine Ester->Carboxylate Thioether->Thiol

Caption: Synthetic utility via nucleophilic substitution.

Safety, Handling, and Storage

As with all α-halo ketones, this compound must be handled with appropriate caution. These compounds are typically classified as irritants and lachrymators (tear-producing agents).

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[20]

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[21][22] In case of contact, immediately flush the affected area with copious amounts of water.[20]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[20]

Conclusion

This compound (CAS 2632-14-6) is more than a simple chemical; it is a versatile and powerful tool for synthetic chemists. Its preparation via a reliable two-step sequence involving Friedel-Crafts acylation and subsequent α-bromination is both scalable and efficient. The true value of this compound is realized in its predictable reactivity, which allows for the strategic and controlled introduction of complex functionality, particularly in the synthesis of heterocyclic systems for pharmaceutical research. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for leveraging its full potential in the laboratory and beyond.

References

  • 4-Ethylacetophenone synthesis - ChemicalBook . Link

  • Halogenation Of Ketones via Enols - Master Organic Chemistry . Link

  • An In-depth Technical Guide to the Electrophilic Alpha-Bromination of 2-Pentanone - Benchchem . Link

  • Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts . Link

  • 4'-Ethylacetophenone | High-Purity Research Chemical - Benchchem . Link

  • Alpha Halogenation of Ketones - YouTube . Link

  • mechanism of alpha-halogenation of ketones - YouTube . Link

  • Synthesis of 4-methylacetophenone - PrepChem.com . Link

  • 2-bromo-4-ethylacetophenone 2632-14-6 - Guidechem . Link

  • Synthesis and Characterization of 4-Ethylbenzophenone . Link

  • 2-bromo-4-ethylacetophenone CAS#: 2632-14-6 - ChemicalBook . Link

  • Friedel–Crafts reaction - Wikipedia . Link

  • 2-Bromo-1-[4-(diethylamino)phenyl]ethanone - PubChem . Link

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry . Link

  • friedel-crafts acylation of benzene . Link

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction . Link

  • CAS 2632-14-6: Ethanone,2-bromo-1-(4-ethylphenyl)- - Cymit Química S.L . Link

  • 2-Bromo-1-(4-bromophenyl)ethanone: Comprehensive Overview and Applications . Link

  • Cas 2632-14-6,2-bromo-4-ethylacetophenone | lookchem . Link

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone SDS, 2491-38-5 Safety Data Sheets - ECHEMI . Link

  • SAFETY DATA SHEET - Sigma-Aldrich . Link

  • Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone - PrepChem.com . Link

  • SAFETY DATA SHEET - Fisher Scientific . Link

  • SAFETY DATA SHEET - Fisher Scientific . Link

  • This compound|2632-14-6|Nanjing Qiangshan . Link

  • Ethanone, 2-bromo-1-phenyl- - the NIST WebBook . Link

  • Safety data sheet - British Pharmacopoeia . Link

  • This compound - AKSci . Link

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC - NIH . Link

  • (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... - ResearchGate . Link

Sources

An In-depth Technical Guide to 2-Bromo-1-(4-ethylphenyl)ethanone: A Key Intermediate in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of α-Bromoketones

In the landscape of modern organic synthesis and drug discovery, α-bromo ketones stand out as exceptionally versatile intermediates. Their unique structural motif, characterized by a bromine atom positioned on the carbon adjacent to a carbonyl group, imparts a high degree of reactivity that is strategically leveraged in the construction of complex molecular architectures. The electrophilic nature of the α-carbon, activated by both the neighboring carbonyl and the bromine leaving group, renders it susceptible to a wide array of nucleophilic substitution reactions. This inherent reactivity has established α-bromo ketones as pivotal building blocks in medicinal chemistry, particularly in the synthesis of heterocyclic compounds and as scaffolds for targeted covalent inhibitors. This guide provides a comprehensive technical overview of a specific and valuable member of this class: 2-Bromo-1-(4-ethylphenyl)ethanone.

Molecular Structure and Physicochemical Properties

This compound, also known by its synonym 2-Bromo-4'-ethylacetophenone, is an aromatic ketone with the chemical formula C₁₀H₁₁BrO. The molecular structure consists of an ethanone backbone substituted with a bromine atom at the α-position and a 4-ethylphenyl group attached to the carbonyl carbon.

PropertyValueSource
CAS Number 2632-14-6N/A
Molecular Formula C₁₀H₁₁BrON/A
Molecular Weight 227.10 g/mol N/A
Appearance White to brown powder or lumpN/A
Melting Point 30-34 °CN/A
Boiling Point 289.4 ± 23.0 °C (Predicted)N/A
Density 1.360 ± 0.06 g/cm³ (Predicted)N/A

Synthesis of this compound: The α-Bromination of 4-Ethylacetophenone

The most common and direct route for the synthesis of this compound is the α-bromination of its precursor, 4-ethylacetophenone. This reaction is typically carried out under acidic conditions, which facilitates the formation of an enol intermediate that then reacts with molecular bromine.

Reaction Mechanism: Acid-Catalyzed α-Bromination

The acid-catalyzed α-bromination of a ketone proceeds through a well-established multi-step mechanism. The key to this reaction is the conversion of the ketone to its more nucleophilic enol tautomer.

G ketone 4-Ethylacetophenone protonated_ketone Protonated Ketone ketone->protonated_ketone + H⁺ enol Enol Intermediate protonated_ketone->enol - H⁺ brominated_ketone_cation Oxonium Ion enol->brominated_ketone_cation + Br₂ bromine Br₂ product This compound brominated_ketone_cation->product - H⁺ H_plus H⁺ H3O_plus H₃O⁺ Br_minus Br⁻ H2O H₂O G start This compound product Substituted Product start->product Nucleophilic Substitution nucleophile Nucleophile (Nu⁻) nucleophile->product heterocycle Heterocyclic Scaffolds product->heterocycle Further Cyclization

An In-depth Technical Guide on the Core Physical and Chemical Properties of 2-Bromo-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(4-ethylphenyl)ethanone is a vital keto-bromide organic compound with significant applications as a versatile intermediate in the synthesis of a wide array of more complex molecules, particularly within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its fundamental physical and chemical properties, synthesis, reactivity, and safety protocols. By consolidating key technical data with practical insights, this document serves as an essential resource for laboratory professionals engaged in organic synthesis and drug discovery.

Introduction: A Key Synthetic Building Block

This compound, a substituted acetophenone, belongs to the class of α-haloketones. This structural motif, characterized by a bromine atom positioned on the carbon adjacent (alpha) to a carbonyl group, is the cornerstone of the compound's reactivity.[1] This arrangement makes the alpha-carbon highly electrophilic and susceptible to nucleophilic attack, while also activating the alpha-protons for enolization, rendering it an exceptionally useful and versatile intermediate in organic synthesis.[2][3] Its utility is prominent in the construction of heterocyclic compounds and as a precursor for various pharmaceutical agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of this compound is critical for its effective handling, purification, and characterization.

Physical Properties

The compound typically appears as a light yellow to beige crystalline solid.[4] Key physical data are summarized below for quick reference.

PropertyValue
IUPAC Name This compound
Synonyms 2-bromo-4'-ethylacetophenone
CAS Number 2632-14-6[5]
Molecular Formula C10H11BrO[5]
Molecular Weight 227.10 g/mol [6]
Melting Point 30-34 °C[4][5]
Boiling Point 289.4±23.0 °C (Predicted)[4]
Density 1.360±0.06 g/cm³ (Predicted)[4]
Appearance White to light yellow/beige crystalline solid[4][5]
Spectroscopic Data

Spectroscopic analysis provides the definitive structural fingerprint for the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Expected signals would include a characteristic AA'BB' system for the 1,4-disubstituted aromatic ring, a singlet for the brominated methylene protons (-CH₂Br), and a quartet and triplet for the ethyl group protons.

    • ¹³C NMR : The spectrum would show distinct signals for the carbonyl carbon, the carbon bearing the bromine, two signals for the inequivalent aromatic carbons, and signals for the carbons of the ethyl group.

  • Infrared (IR) Spectroscopy : A prominent, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration.

  • Mass Spectrometry (MS) : The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2⁺) of almost equal intensity.

Synthesis and Reactivity

The synthetic utility and reaction pathways of this compound are governed by the interplay between the carbonyl group and the adjacent bromo-substituent.

General Synthesis: Electrophilic α-Bromination

The most common method for synthesizing this compound is through the direct α-bromination of its precursor, 1-(4-ethylphenyl)ethanone. This reaction is typically performed under acidic conditions.[7]

Mechanism Insight : The acid catalyst facilitates the tautomerization of the ketone to its enol form. This enol is the active nucleophile that attacks molecular bromine (Br₂).[7] The rate-determining step is the formation of the enol.[8]

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product SM 1-(4-ethylphenyl)ethanone + Bromine (Br2) + Acid Catalyst (e.g., HBr, AcOH) S1 1. Acid-catalyzed Keto-Enol Tautomerization SM->S1 S2 2. Nucleophilic attack of Enol on Bromine S1->S2 S3 3. Deprotonation to yield α-bromo ketone S2->S3 FP This compound S3->FP

Caption: Workflow for the synthesis of this compound.

Experimental Protocol Outline:

  • Dissolution : Dissolve 1-(4-ethylphenyl)ethanone in a suitable solvent like chloroform or acetic acid.[9]

  • Catalysis : Add a catalytic amount of acid (e.g., H₂SO₄ or HBr).[9]

  • Bromination : Slowly add a stoichiometric amount of bromine, often dissolved in the same solvent, while maintaining a controlled temperature (e.g., 0-10 °C) to manage the exothermic reaction.

  • Quenching & Workup : After the reaction is complete (monitored by TLC or GC), the mixture is quenched with a reducing agent (e.g., sodium thiosulfate) to destroy excess bromine. This is followed by an aqueous workup, extraction with an organic solvent, drying, and solvent evaporation.

  • Purification : The crude product is typically purified by recrystallization from a suitable solvent like ethanol.

Key Reactions and Applications

The high reactivity of the α-bromo ketone moiety makes this compound a valuable intermediate.

  • Nucleophilic Substitution : The compound readily reacts with a wide range of nucleophiles (e.g., amines, thiols, carboxylates) via an Sɴ2 mechanism, displacing the bromide ion. This is a primary route for introducing the 4-ethylphenacyl group into other molecules.[3]

  • Synthesis of Heterocycles : It is a key starting material for synthesizing various heterocyclic systems, such as thiazoles (via the Hantzsch thiazole synthesis), imidazoles, and oxazoles, which are common motifs in pharmaceuticals.

  • Formation of α,β-Unsaturated Ketones : Dehydrobromination through reaction with a non-nucleophilic base (e.g., pyridine) can yield the corresponding α,β-unsaturated ketone, another important synthetic intermediate.[8]

Safety, Handling, and Storage

As a lachrymator and irritant, proper safety precautions are mandatory when handling this compound.

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Handling : All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes. In case of exposure, rinse the affected area immediately with plenty of water.[10]

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[10][11] It should be kept away from incompatible materials such as strong bases, amines, and oxidizing agents.[10]

  • Disposal : Dispose of the chemical and its container in accordance with all local, state, and federal regulations. Do not allow it to enter drains or the environment.

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis. Its value is derived from the predictable and versatile reactivity of the α-bromo ketone functional group. A comprehensive understanding of its physical properties, synthetic routes, reaction mechanisms, and safety protocols is essential for its effective and safe utilization in research and development, particularly in the quest for novel therapeutic agents and other high-value chemical entities.

References

A comprehensive list of references providing detailed information on the properties and handling of related chemical compounds.

  • An In-depth Technical Guide to the Reactivity of the Alpha-Bromo Ketone in 3-Bromo-2-oxocyclohexanecarboxamide - Benchchem.
  • 2-Bromo-1-(4-chloro-3-ethylphenyl)ethanone | C10H10BrClO - PubChem.
  • In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applications in Drug Discovery - Benchchem.
  • Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry Class Notes - Fiveable.
  • 1-(4-(2-Bromoethyl)phenyl)ethanone | C10H11BrO - PubChem.
  • 22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts.
  • 2-(5-Bromo-2-pyridinyl)-1-(4-ethylphenyl)ethanone | C15H14BrNO - PubChem.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Halogenation Of Ketones via Enols - Master Organic Chemistry.
  • Safety data sheet - British Pharmacopoeia.
  • Ethanone, 2-broMo-1-(4-ethylphenyl)- - ChemBK.
  • 2-Bromo-1-[4-(diethylamino)phenyl]ethanone - PubChem.
  • 2-​bromo-​1-​(4-​ethylphenyl)​ethanone | Sigma-Aldrich.
  • 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC - NIH.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Ethanone, 2-bromo-1-(4-methylphenyl)- - the NIST WebBook.
  • 2-BROMO-1-(4-PHENOXYPHENYL)ETHANONE synthesis - ChemicalBook.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 2 - SAFETY DATA SHEET.
  • 2-bromo-1-(4-methoxyphenyl)ethanone - Solubility of Things.
  • Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone - PrepChem.com.
  • 2-BROMO-1-(4-TERT-BUTYL-PHENYL)-ETHANONE | 30095-47-7 - ChemicalBook.
  • 1-(3-Bromo-4-ethylphenyl)ethanone | C10H11BrO - PubChem.
  • Ethanone, 2-bromo-1-(4-nitrophenyl)- - the NIST WebBook.
  • 2-Bromo-1-(4-bromophenyl)ethanone: Comprehensive Overview and Applications.
  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one - PubChem.
  • 2-Bromo-1-(4-Chlorophenyl)Ethan-1-One: A Versatile Building Block for Organic Synthesis.
  • (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... - ResearchGate.
  • This compound|2632-14-6|Nanjing Qiangshan.
  • This compound, 5 grams.
  • (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone - ResearchGate.
  • 42445-46-5|2-Bromo-1-(4-(methylthio)phenyl)ethanone - BLDpharm.
  • Ethanone, 2-bromo-1-(4-methylphenyl)- - the NIST WebBook.
  • Ethanone, 2-bromo-1-(4-methoxyphenyl)- - the NIST WebBook.
  • 2-​bromo-​1-​(4-​ethylphenyl)​ethanone | Sigma-Aldrich.
  • (PDF) 2-Bromo-1-(4-hydroxyphenyl)ethanone - ResearchGate.
  • 2-Bromo-1-(4-methylphenyl)ethan-1-ol - PubChem.

Sources

Synthesis pathway for 2-Bromo-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(4-ethylphenyl)ethanone

This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, a valuable α-haloketone intermediate. Designed for researchers and professionals in chemical and pharmaceutical development, this document elucidates the core chemical principles, provides a detailed experimental protocol, and emphasizes critical safety considerations.

Strategic Overview: The Chemistry of α-Bromination

The synthesis of this compound is most directly achieved through the α-bromination of its parent ketone, 4-ethylacetophenone. α-Haloketones are crucial building blocks in organic synthesis, serving as precursors for a wide array of nitrogen, sulfur, and oxygen-containing heterocycles, many of which possess significant biological activity.[1][2]

The core of this transformation lies in the electrophilic substitution at the α-carbon (the carbon atom adjacent to the carbonyl group). The reaction is typically performed under acidic conditions. The acid catalyst facilitates the formation of an enol intermediate, which is the key nucleophilic species that attacks the electrophilic bromine.[1][3] This acid-catalyzed enolization is a cornerstone of carbonyl chemistry; it increases the nucleophilicity of the α-carbon, allowing it to react with a weak electrophile like molecular bromine. Without the catalyst, the reaction is impractically slow.

The mechanism proceeds as follows:

  • Protonation: The carbonyl oxygen is protonated by the acid catalyst (e.g., HBr or H₂SO₄), making the carbonyl carbon more electrophilic.

  • Enolization: A base (e.g., water or the solvent) removes a proton from the α-carbon, leading to the formation of the enol tautomer.

  • Electrophilic Attack: The electron-rich double bond of the enol attacks a bromine molecule (Br₂), adding a bromine atom to the α-carbon and creating a protonated carbonyl intermediate.

  • Deprotonation: The intermediate is deprotonated, regenerating the carbonyl group and yielding the final α-bromo ketone product.

G cluster_0 Mechanism: Acid-Catalyzed α-Bromination start 4-Ethylacetophenone + H⁺ enol Protonated Ketone Intermediate start->enol Protonation of Carbonyl enol_form Enol Tautomer enol->enol_form Deprotonation at α-carbon bromo_intermediate Brominated Intermediate enol_form->bromo_intermediate Nucleophilic attack on Br₂ product This compound + H⁺ bromo_intermediate->product Deprotonation of Carbonyl

Caption: Acid-catalyzed enolization pathway for α-bromination.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the bromination of substituted acetophenones.[4][5] It is designed to be a self-validating system, where successful execution yields a product whose analytical data align with established values.

Materials and Reagents

All reagents should be of ACS grade or higher and used without further purification. All operations involving bromine must be conducted in a certified chemical fume hood.

Compound Formula MW ( g/mol ) Amount Moles Equivalents Notes
4-EthylacetophenoneC₁₀H₁₂O148.2010.0 g0.06751.0Starting material[6]
Bromine (Br₂)Br₂159.813.5 mL (10.8 g)0.0676~1.0Highly corrosive and toxic[7]
Glacial Acetic AcidCH₃COOH60.0550 mL--Solvent and catalyst
Sodium BicarbonateNaHCO₃84.01As needed--For neutralization
Sodium Sulfate (anhydrous)Na₂SO₄142.04As needed--Drying agent
Dichloromethane (DCM)CH₂Cl₂84.93~100 mL--Extraction solvent
95% EthanolC₂H₅OH46.07As needed--Recrystallization solvent
Step-by-Step Procedure

G A 1. Dissolve 10.0 g of 4-ethylacetophenone in 50 mL glacial acetic acid in a flask. B 2. Cool the flask in an ice-water bath to 0-5 °C. A->B C 3. Slowly add 3.5 mL of bromine dropwise with vigorous stirring over 30 min. Maintain temperature <10 °C. B->C D 4. Stir for 1 hour at 0-5 °C after addition, then 2 hours at room temperature. C->D E 5. Pour reaction mixture slowly into 200 mL of ice-water. D->E F 6. Extract product with dichloromethane (2 x 50 mL). E->F G 7. Wash combined organic layers with saturated NaHCO₃ solution, then brine. F->G H 8. Dry organic layer over anhydrous Na₂SO₄, filter, and evaporate solvent. G->H I 9. Recrystallize crude solid from 95% ethanol to yield pure product. H->I

Sources

A Researcher's Guide to the Structural Elucidation and IUPAC Nomenclature of C10H11BrO Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically determine the specific chemical structure of a compound with the molecular formula C10H11BrO and assign its correct IUPAC name. The inherent ambiguity of a molecular formula—representing potentially hundreds of distinct isomers—necessitates a rigorous, multi-technique analytical approach. This document eschews a rigid template, instead presenting a logical workflow grounded in the principles of modern organic chemistry and spectroscopy.

Part 1: Deconstructing the Molecular Formula - The Isomeric Landscape

The first step in identifying an unknown compound is to extract the maximum possible information from its molecular formula, C10H11BrO.

Degree of Unsaturation (DoU)

The Degree of Unsaturation provides critical insight into the number of rings and/or multiple bonds within a molecule. It is calculated as follows:

DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 10 + 1 - (11/2) - (1/2) + (0/2) DoU = 11 - 6 = 5

A DoU of 5 is a powerful clue, strongly suggesting the presence of a substituted benzene ring, which accounts for four degrees of unsaturation (one ring and three double bonds). The remaining degree of unsaturation indicates the presence of an additional ring or a double bond (e.g., C=C or C=O) in the substituent chains.

This initial calculation immediately narrows the structural possibilities from an unmanageable number of acyclic and cyclic structures to those containing an aromatic core. Key isomeric classes could include, but are not limited to:

  • Brominated Aromatic Ketones: e.g., 1-(4-bromophenyl)butan-1-one.

  • Brominated Phenolic Ethers: e.g., 1-bromo-4-butoxybenzene.

  • Brominated Aromatic Alcohols with Unsaturated Side Chains: e.g., 4-bromo-alpha-propylbenzyl alcohol.

  • Brominated Phenyl Ethers with Unsaturated Substituents: e.g., 1-bromo-4-(but-2-en-1-yloxy)benzene.

Part 2: The Analytical Workflow: A Self-Validating Protocol for Structure Elucidation

The definitive identification of a specific isomer requires the synergistic application of several spectroscopic techniques.[1][2][3][4] Each method provides a unique piece of the structural puzzle, and their combined data constitutes a self-validating system for confirming the final structure.

Experimental Protocol 1: Mass Spectrometry (MS)

Objective: To confirm the molecular formula and identify the presence of bromine.

Methodology: High-Resolution Mass Spectrometry (HRMS)

  • Prepare a dilute solution of the analyte in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Infuse the sample into an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Acquire the mass spectrum in positive or negative ionization mode.

  • Analyze the resulting spectrum for the exact mass of the molecular ion and its isotopic pattern.

Causality and Interpretation: HRMS provides mass measurements with high precision (typically to several decimal places), allowing for the unambiguous confirmation of a molecule's elemental composition.[5][6][7][8][9] For C10H11BrO, the expected exact mass would be calculated and compared against the experimental value.

Crucially, bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[10][11][12][13][14] This results in a characteristic "M" and "M+2" isotopic pattern in the mass spectrum, where two peaks of almost equal intensity are separated by two mass-to-charge units (m/z). The observation of this 1:1 intensity pattern is a definitive signature for the presence of a single bromine atom in the molecule.[11][12][13]

Experimental Protocol 2: Infrared (IR) Spectroscopy

Objective: To identify key functional groups present in the molecule.

Methodology: Attenuated Total Reflectance (ATR) or KBr Pellet IR Spectroscopy

  • Place a small amount of the pure sample (liquid or solid) directly on the ATR crystal or mix with KBr powder and press into a pellet.

  • Acquire the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Analyze the spectrum for characteristic absorption bands.

Causality and Interpretation: IR spectroscopy probes the vibrational frequencies of bonds within a molecule.[15][16][17][18] Different functional groups have characteristic absorption frequencies. For a C10H11BrO isomer, the key diagnostic regions are:

  • ~3200-3600 cm⁻¹ (Broad): Indicates an O-H stretch from an alcohol or phenol.

  • ~3000-3100 cm⁻¹: Indicates aromatic and/or vinylic C-H stretching.[19]

  • ~2850-3000 cm⁻¹: Indicates aliphatic C-H stretching.[19]

  • ~1660-1740 cm⁻¹ (Strong, Sharp): A strong indicator of a carbonyl (C=O) group, suggesting a ketone or aldehyde.[16][19] Conjugation with the aromatic ring typically shifts this absorption to a lower wavenumber (e.g., 1685 cm⁻¹).[19]

  • ~1450-1600 cm⁻¹: Aromatic C=C stretching absorptions.[16]

  • ~1000-1300 cm⁻¹: C-O stretching, indicative of an ether, alcohol, or ester.[18]

The presence or absence of these key bands allows for the rapid classification of the unknown isomer.

Experimental Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To map the complete carbon-hydrogen framework and establish connectivity.

Methodology: 1D (¹H, ¹³C, DEPT) and 2D (COSY, HMBC) NMR

  • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a reference standard like tetramethylsilane (TMS).

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • Acquire DEPT-90 and DEPT-135 spectra to determine carbon multiplicities (CH, CH₂, CH₃).

  • If the structure is not immediately obvious, acquire 2D spectra like ¹H-¹H COSY (to establish proton-proton couplings) and ¹H-¹³C HMBC (to establish long-range proton-carbon correlations).

Causality and Interpretation: NMR is the most powerful tool for structure elucidation in organic chemistry.[20]

  • ¹H NMR: Provides information on the chemical environment (chemical shift), number (integration), and neighboring protons (multiplicity) for every unique proton in the molecule.[21][22][23][24][25] Aromatic protons typically appear between 7.0-8.5 ppm, while aliphatic protons appear between 0.5-4.5 ppm.[21][23]

  • ¹³C NMR: Shows a signal for each unique carbon atom. The chemical shift indicates the carbon's environment.[26][27][28][29][30] Carbonyl carbons are highly deshielded (>180 ppm), aromatic carbons appear from ~110-160 ppm, and aliphatic carbons are found from ~10-60 ppm.[26][29]

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for determining the number of hydrogens attached to each carbon.[31][32][33][34][35] A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent.[32][33]

  • 2D NMR: These experiments reveal through-bond connectivity. COSY shows which protons are coupled to each other, while HMBC shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting disparate parts of the molecule.

G cluster_start Initial Analysis cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy cluster_end Final Steps Formula C10H11BrO DoU Calculate DoU = 5 (Suggests Benzene Ring + 1 π-bond/ring) Formula->DoU MS HRMS Analysis DoU->MS IR IR Spectroscopy DoU->IR NMR_1D 1D NMR (¹H, ¹³C, DEPT) DoU->NMR_1D MS_Result Confirm Formula (Exact Mass) Detect Bromine (1:1 M, M+2 Pattern) MS->MS_Result Structure Propose Structure MS_Result->Structure IR_Result Identify Functional Groups (e.g., C=O, O-H, C-O-C) IR->IR_Result IR_Result->Structure NMR_2D 2D NMR (COSY, HMBC) NMR_1D->NMR_2D NMR_Result Map C-H Framework Establish Connectivity NMR_2D->NMR_Result NMR_Result->Structure IUPAC Assign IUPAC Name Structure->IUPAC

Part 3: Case Study - From Raw Data to IUPAC Name

Hypothetical Analytical Data:

TechniqueDataInterpretation
HRMS Molecular ion with a 1:1 isotopic cluster at m/z 225.9995 and 227.9974.Confirms formula C10H11BrO and the presence of one bromine atom.
IR Strong, sharp peak at 1688 cm⁻¹. Peaks at 3080, 2960, 1585 cm⁻¹. No broad peak at 3200-3600 cm⁻¹.Presence of a conjugated C=O group. No O-H group. Presence of aromatic and aliphatic C-H.
¹³C NMR 200.1 ppm: (C), 136.5 ppm: (C), 131.9 ppm: (CH), 129.5 ppm: (CH), 127.8 ppm: (C), 35.7 ppm: (CH₂), 17.8 ppm: (CH₂), 13.9 ppm: (CH₃).8 unique carbons. One C=O, four aromatic carbons, three aliphatic carbons.
DEPT-135 Positive Peaks: 131.9, 129.5, 13.9 ppm. Negative Peaks: 35.7, 17.8 ppm.Confirms: 2 aromatic CH, 1 CH₃, 2 CH₂ groups.
¹H NMR 7.85 ppm (d, 2H): Aromatic, 7.65 ppm (d, 2H): Aromatic, 2.92 ppm (t, 2H): Aliphatic, 1.75 ppm (sextet, 2H): Aliphatic, 1.01 ppm (t, 3H): Aliphatic.A para-substituted benzene ring. A propyl chain fragment (-CH₂-CH₂-CH₃).

Synthesizing the Data:

  • Core Structure: The ¹H NMR data showing two doublets, each integrating to 2H, in the aromatic region is a classic signature of a 1,4- (para) disubstituted benzene ring.

  • Functional Group: The IR peak at 1688 cm⁻¹ and the ¹³C NMR signal at 200.1 ppm definitively identify a ketone. The lack of an O-H band in the IR rules out alcohols and phenols.

  • Side Chain: The ¹H NMR signals at 2.92 (triplet), 1.75 (sextet), and 1.01 (triplet) ppm, along with their integrations (2H, 2H, 3H), clearly indicate a propyl group attached to an electron-withdrawing group (the ketone). The ¹³C and DEPT data (CH₂, CH₂, CH₃) confirm this propyl fragment.

  • Assembly: The only way to assemble the fragments (a para-substituted ring, a ketone, and a propyl group) consistent with the formula is to have the ketone linking the propyl chain to the aromatic ring. One substituent on the ring is this butanoyl group, and the other must be the bromine atom. The chemical shifts of the aromatic protons confirm this arrangement.

The elucidated structure is 1-(4-bromophenyl)butan-1-one .[36][37]

Assigning the IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) provides systematic rules for nomenclature.[38][39][40][41][42]

G start Elucidated Structure: 1-(4-bromophenyl)butan-1-one step1 1. Identify Principal Functional Group Ketone → suffix '-one' start->step1 step2 2. Identify Parent Chain Longest chain including the ketone: 4 carbons → 'butan-1-one' step1->step2 step3 3. Identify Substituents The group at position 1 of the butane chain: A phenyl group substituted with bromine at its 4-position → '(4-bromophenyl)' step2->step3 step4 4. Assemble the Name Combine prefix, locant, and parent name → 1-(4-bromophenyl)butan-1-one step3->step4 final_name Final IUPAC Name: 1-(4-bromophenyl)butan-1-one step4->final_name

For aromatic compounds, specific rules apply.[43][44][45][46][47]

  • Identify the Principal Functional Group: The ketone has higher priority than the alkyl chain or the halide, so the suffix will be "-one".

  • Identify the Parent Chain: The longest carbon chain containing the principal functional group is a four-carbon chain (butan-). The ketone is at position 1, making the parent name "butan-1-one".

  • Identify Substituents: The substituent attached to the C1 of the butanone chain is a phenyl ring. This phenyl ring is itself substituted with a bromine atom at the para (or 4-) position. This substituent is therefore named "(4-bromophenyl)".

  • Assemble the Full Name: The substituent and its location are placed as a prefix to the parent name. This gives the final, unambiguous IUPAC name: 1-(4-bromophenyl)butan-1-one .

This systematic approach, combining robust analytical protocols with established nomenclature rules, provides a reliable pathway for the definitive identification of any C10H11BrO isomer.

References

  • 13-C NMR Chemical Shift Table. (n.d.). Scribd. Retrieved from [Link]

  • 13.11: DEPT ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

  • How to Find Functional Groups in the IR Spectrum. (2016, March 26). Dummies.com. Retrieved from [Link]

  • 13.12 DEPT 13C NMR Spectroscopy. (n.d.). In Organic Chemistry. NC State University Libraries. Retrieved from [Link]

  • 6.4: DEPT C-13 NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. Retrieved from [Link]

  • Gold Book - IUPAC nomenclature. (n.d.). IUPAC. Retrieved from [Link]

  • High-resolution mass spectrometry: more than exact mass. (2020, April 27). Bioanalysis Zone. Retrieved from [Link]

  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]

  • The IUPAC Compendium of Chemical Terminology. (n.d.). IUPAC. Retrieved from [Link]

  • 12.7: Interpreting Infrared Spectra. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved from [Link]

  • 13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]

  • DEPT NMR: Signals and Problem Solving. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Interpreting IR Spectra. (n.d.). Chemistry Steps. Retrieved from [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved from [Link]

  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (n.d.). Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • DEPT. (n.d.). Columbia University NMR Core Facility. Retrieved from [Link]

  • IUPAC Color Books. (n.d.). In Wikipedia. Retrieved from [Link]

  • 13C Carbon NMR Spectroscopy. (n.d.). Chemistry Steps. Retrieved from [Link]

  • 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. (2014, August 18). Chemistry LibreTexts. Retrieved from [Link]

  • IUPAC Gold Book. (n.d.). IUPAC. Retrieved from [Link]

  • Rule A-12. Substituted Aromatic Compounds. (n.d.). Advanced Chemistry Development. Retrieved from [Link]

  • A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. Retrieved from [Link]

  • 1H NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]

  • IUPAC Gold Book Compendium of Chemical Terminology. (n.d.). Bioregistry. Retrieved from [Link]

  • 13C NMR chemical shifts. (n.d.). Science and Fun. Retrieved from [Link]

  • (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. (n.d.). ResearchGate. Retrieved from [Link]

  • Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). Retrieved from [Link]

  • mass spectra - the M+2 peak. (n.d.). Chemguide. Retrieved from [Link]

  • ms isotopes: Br and Cl. (n.d.). St. Benedict & St. John's University. Retrieved from [Link]

  • What Are IUPAC Rules For Aromatic Compound Naming?. (2025, December 21). YouTube. Retrieved from [Link]

  • Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved from [Link]

  • Nomenclature of Aromatic Compounds with a Single Substituent. (n.d.). Moodle. Retrieved from [Link]

  • (E)-1-(4-Bromophenyl)but-2-en-1-one. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • 15.1 Naming Aromatic Compounds. (2023, September 20). In Organic Chemistry. OpenStax. Retrieved from [Link]

  • structure elucidation | Interactive session | Spectral analysis. (2020, June 18). YouTube. Retrieved from [Link]

  • H NMR tables. (n.d.). Retrieved from [Link]

  • 15.1: Naming Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • Structure Elucidation in Organic Chemistry - 2016. (2016, January 15). Wiley Analytical Science. Retrieved from [Link]

  • Formula Prediction in HRMS Analysis on LC Q TOF. (2025, March 27). YouTube. Retrieved from [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts. Retrieved from [Link]

  • 1-Butanone, 1-(4-bromophenyl)-. (n.d.). PubChem. Retrieved from [Link]

  • 1-Pentanone, 1-(4-bromophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 1-Butanone, 1-(4-bromophenyl)-. (n.d.). US EPA. Retrieved from [Link]

Sources

Characterization of alpha-bromo-4-ethylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of α-Bromo-4-ethylacetophenone

Abstract

This technical guide provides a comprehensive framework for the characterization of α-bromo-4-ethylacetophenone (CAS No. 2632-14-6), a key intermediate in pharmaceutical and organic synthesis.[1] Addressed to researchers, chemists, and drug development professionals, this document moves beyond procedural outlines to deliver an integrated understanding of the molecule's properties, synthesis, purification, and detailed analytical characterization. We delve into the causality behind methodological choices, ensuring that each protocol is presented as a self-validating system. Core analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are detailed with step-by-step protocols and interpretive guidance. This guide is grounded in authoritative references to ensure scientific integrity and practical applicability in a research and development setting.

Introduction and Strategic Importance

α-Bromo-4-ethylacetophenone, with the chemical formula C₁₀H₁₁BrO, is a substituted acetophenone derivative.[1] Its strategic importance lies in the reactive α-bromoketone moiety, which serves as a versatile electrophilic site for a wide range of nucleophilic substitution and condensation reactions.[2] This reactivity makes it an invaluable building block for the synthesis of complex heterocyclic compounds, functionalized molecules, and pharmacologically active agents.[3][4] A thorough and accurate characterization of this intermediate is paramount, as the purity and structural integrity of starting materials directly impact the yield, safety, and efficacy of the final products in drug discovery and materials science.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential for its handling, storage, and application in synthetic protocols. The key properties of α-bromo-4-ethylacetophenone are summarized below.

PropertyValueSource
CAS Number 2632-14-6[1][5]
Molecular Formula C₁₀H₁₁BrO[1][5]
Molecular Weight 227.1 g/mol [1][5]
IUPAC Name 2-bromo-1-(4-ethylphenyl)ethanone[1]
Melting Point 33-34 °C[5]
Boiling Point 289.4±23.0 °C (Predicted)[5]
LogP 2.82660[1]

Synthesis and Purification: A Validated Workflow

The quality of analytical data is contingent on the purity of the sample. The most common route to α-bromo-4-ethylacetophenone is the selective α-bromination of its precursor, 4-ethylacetophenone.

Synthesis Principle: Acid-Catalyzed Enolization

The selective bromination at the α-carbon is typically achieved under acidic conditions. The acid catalyzes the tautomerization of the ketone to its enol form. This enol intermediate then acts as a nucleophile, attacking the brominating agent. This mechanism favors substitution at the α-carbon over electrophilic substitution on the activated aromatic ring.[6]

Recommended Synthesis Protocol

This protocol is adapted from established methods for the α-bromination of substituted acetophenones.[5][7]

Materials:

  • 4'-Ethylacetophenone (CAS 937-30-4)[1]

  • Phenyltrimethylammonium tribromide (PTT) or Pyridinium hydrobromide perbromide[5][7]

  • Anhydrous Tetrahydrofuran (THF) or Glacial Acetic Acid[5][7]

  • Diethyl ether

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4'-ethylacetophenone (1 equivalent) in anhydrous THF or glacial acetic acid.[5]

  • Cool the solution to 0 °C in an ice bath. This is crucial to control the reaction rate and minimize the formation of dibrominated side products.[5][6]

  • Slowly add the brominating agent (e.g., PTT, 1.0-1.1 equivalents) in portions. A slight excess of the brominating agent ensures complete conversion of the starting material.[6][7]

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 20-60 minutes.[5]

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is consumed. This prevents over-bromination and ensures optimal yield.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.[5]

  • Dilute the residue with diethyl ether (or other suitable non-polar solvent) and wash sequentially with water (3x) and saturated brine solution. This removes water-soluble byproducts and inorganic salts.[5]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under vacuum to yield the crude product.[5]

Purification by Recrystallization

Crude α-bromoacetophenones can contain colored impurities from the bromination reaction.[6] Recrystallization is the most effective method for purification.

Protocol:

  • Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or a mixed solvent system like ethanol-water.[8] The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[8]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.[6][9]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal to induce nucleation.[8]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve 4'-Ethylacetophenone in THF/Acetic Acid cool Cool to 0°C start->cool add_br Add Brominating Agent (e.g., PTT) cool->add_br react React & Monitor via TLC add_br->react concentrate1 Concentrate in Vacuo react->concentrate1 Reaction Complete extract Dilute with Ether, Wash with Water/Brine concentrate1->extract dry Dry (MgSO4) & Filter extract->dry concentrate2 Concentrate to Yield Crude Product dry->concentrate2 recrystallize Recrystallize from Hot Ethanol/Water concentrate2->recrystallize Proceed to Purification decolorize Decolorize with Activated Carbon (Optional) recrystallize->decolorize crystallize Cool to Induce Crystallization decolorize->crystallize isolate Isolate Crystals via Vacuum Filtration & Dry crystallize->isolate end Characterization isolate->end Pure α-Bromo-4-ethylacetophenone

Caption: Workflow for the synthesis and purification of α-bromo-4-ethylacetophenone.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the chemical structure, identity, and purity of the synthesized compound.

Characterization_Overview cluster_techniques Analytical Techniques main α-Bromo-4-ethylacetophenone Structural Confirmation nmr ¹H & ¹³C NMR Connectivity & Chemical Environment main:f1->nmr ir IR Spectroscopy Functional Groups (C=O, C-Br) main:f1->ir ms Mass Spectrometry Molecular Weight & Fragmentation main:f1->ms

Caption: Core spectroscopic techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For α-bromo-4-ethylacetophenone, both ¹H and ¹³C NMR are essential.

Protocol (Sample Preparation):

  • Accurately weigh 10-20 mg of the purified compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR - Expected Data and Interpretation: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for α-bromo-4-ethylacetophenone are based on its structure and data from analogous compounds.[10][11]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.25Triplet (t)3H-CH₂CH₃ Coupled to the adjacent CH₂ group (2 protons), follows n+1 rule (2+1=3).
~2.75Quartet (q)2H-CH₂ CH₃Coupled to the adjacent CH₃ group (3 protons), follows n+1 rule (3+1=4).
~4.45Singlet (s)2H-COCH₂ BrProtons on the α-carbon. No adjacent protons, hence a singlet. Deshielded by the adjacent carbonyl and bromine.
~7.30Doublet (d)2HAr-HAromatic protons ortho to the ethyl group.
~7.90Doublet (d)2HAr-HAromatic protons ortho to the carbonyl group. Deshielded by the electron-withdrawing carbonyl.

¹³C NMR - Expected Data and Interpretation: The ¹³C NMR spectrum reveals the number of unique carbon environments.

Chemical Shift (δ, ppm)AssignmentRationale
~15-CH₂CH₃ Standard aliphatic carbon signal.
~29-CH₂ CH₃Standard aliphatic carbon signal.
~35-COCH₂ Brα-carbon, deshielded by electronegative bromine and carbonyl group.
~128Ar-CAromatic carbons.
~130Ar-CAromatic carbons.
~135Ar-C (quaternary)Aromatic carbon attached to the carbonyl group.
~152Ar-C (quaternary)Aromatic carbon attached to the ethyl group.
~191C =OCarbonyl carbon, highly deshielded and characteristic of ketones.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Protocol (Sample Preparation - ATR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid purified sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the spectrum.

Key IR Absorptions and Interpretation: The IR spectrum provides a clear fingerprint of the key functional groups.[12][13][14]

Wavenumber (cm⁻¹)IntensityFunctional GroupRationale
3100-3000MediumAromatic C-H StretchCharacteristic of C-H bonds on the benzene ring.
2980-2850MediumAliphatic C-H StretchCorresponding to the C-H bonds of the ethyl and methylene groups.
~1700StrongKetone C=O StretchA very strong and sharp absorption characteristic of an aryl ketone. Conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic ketone.
~1600Medium-StrongAromatic C=C StretchCharacteristic of the benzene ring skeletal vibrations.
~550Medium-StrongC-Br StretchIndicates the presence of an alkyl bromide.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the molecule's structure through its fragmentation pattern.

Protocol (Sample Introduction): The sample can be introduced via various methods, including Direct Infusion, Gas Chromatography (GC-MS), or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common method for this type of molecule.

Expected Data and Interpretation: The mass spectrum will confirm the molecular weight and the presence of bromine.[5][15]

m/z (Mass-to-Charge Ratio)Relative IntensityAssignmentRationale
227 / 229M⁺, [M+2]⁺Molecular IonThe two peaks of roughly equal intensity are the definitive signature of a molecule containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[5]
148Fragment[M - CH₂Br]⁺Loss of the bromomethyl radical.
133Fragment[M - CH₂Br - CH₃]⁺Subsequent loss of a methyl radical from the ethyl group. This fragment corresponds to the acylium ion of 4-ethylbenzoic acid.
105Fragment[C₆H₄-C₂H₅]⁺Ethylbenzene cation fragment.

Safety and Handling

Proper handling is critical due to the hazardous nature of α-halo ketones.

  • Hazards: α-Bromo-4-ethylacetophenone is expected to be a skin, eye, and respiratory irritant.[16][17][18] Many α-bromoacetophenones are potent lachrymators (tear-inducing agents).[19]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves.[16]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[19][20]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[20]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

The characterization of α-bromo-4-ethylacetophenone is a multi-faceted process requiring a synergistic application of synthetic, purification, and analytical techniques. By following the validated protocols for synthesis and purification, researchers can obtain high-purity material suitable for analysis. The subsequent application of NMR, IR, and MS provides an unambiguous confirmation of the compound's structure and purity. This guide serves as a robust framework for ensuring the quality and integrity of this vital chemical intermediate, thereby supporting the advancement of research and development in the chemical and pharmaceutical sciences.

References

  • The Role of 2-Bromo-4'-methylacetophenone in Advanced Organic Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis of alpha-bromo-4-hydroxyacetophenone . PrepChem.com. Available at: [Link]

  • 2-Bromo-4'-methylacetophenone | C9H9BrO | CID 69272 . PubChem. Available at: [Link]

  • 4'-Ethylacetophenone | C10H12O | CID 13642 . PubChem. Available at: [Link]

  • Process for preparation of alpha-bromo-4-nitro-acetophenone-hexamethyl-enetetramine addition compound. Google Patents.
  • Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone . ResearchGate. Available at: [Link]

  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates . National Institutes of Health (NIH). Available at: [Link]

  • Ethanone, 2-bromo-1-(4-methylphenyl)- . NIST WebBook. Available at: [Link]

  • The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity . MDPI. Available at: [Link]

  • General Experimental . The Royal Society of Chemistry. Available at: [Link]

  • A Novel Selective Method for the Synthesis of α‐Bromoacetophenone and α,α‐ Dibromoacetophenone Using NaBr/K2S2O8 . ResearchGate. Available at: [Link]

  • A kind of synthetic method of α-bromoacetophenone compound. Google Patents.
  • synthesis of Alpha-Bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step . YouTube. Available at: [Link]

  • Ethanone, 1-(4-bromophenyl)- . NIST WebBook. Available at: [Link]

  • Acetophenone, 3-bromo- . Organic Syntheses Procedure. Available at: [Link]

  • the spectroscopic analysis of 2,4'-dibromoacetophenone moleculeby using quantum chemical calculations . ResearchGate. Available at: [Link]

  • IR Spectrum analysis of p-bromoacetanilide: Spectrum recorded in solution using CCl4 solvent Explanation . Course Hero. Available at: [Link]

  • p-ACETYL-α-BROMOHYDROCINNAMIC ACID . Organic Syntheses Procedure. Available at: [Link]

Sources

Spectral data (NMR, IR, MS) of 2-Bromo-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectral Analysis of 2-Bromo-1-(4-ethylphenyl)ethanone

Authored by a Senior Application Scientist

Abstract

This compound is an α-bromo ketone, a class of compounds highly valued as versatile synthetic intermediates, particularly in the construction of pharmaceuticals and other complex organic molecules.[1][2] Their utility stems from the dual reactivity conferred by the carbonyl group and the adjacent, electrophilic carbon bearing a bromine atom.[2] A precise and unambiguous structural confirmation is paramount for any research or development involving this compound. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We will move beyond a mere presentation of data, delving into the causal relationships between molecular structure and spectral output, detailing field-proven experimental protocols, and grounding our interpretations in authoritative spectroscopic principles.

Molecular Structure and Analytical Workflow

The analytical challenge is to confirm the structure of this compound, which comprises a para-substituted aromatic ring, a ketone, an ethyl group, and a brominated α-carbon. Each of these features imparts a unique and identifiable signature in NMR, IR, and MS spectra. Our analytical workflow is designed to obtain orthogonal data, where each technique validates the findings of the others, ensuring the highest confidence in structural elucidation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Validation Structural Confirmation NMR->Validation IR->Validation MS->Validation

Caption: Overall analytical workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed map of the carbon-hydrogen framework. For this compound, we anticipate distinct signals for the aromatic protons, the methylene protons adjacent to the carbonyl, and the protons of the ethyl group.

Predicted ¹H NMR Spectral Data

The chemical environment of each proton dictates its resonance frequency (chemical shift). The electron-withdrawing carbonyl group and bromine atom will deshield adjacent protons, shifting them downfield. The ethyl group attached to the aromatic ring will show a characteristic triplet-quartet pattern due to spin-spin coupling.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
Ar-H (ortho to C=O)7.90Doublet (d)2HDeshielded by the anisotropic effect of the adjacent carbonyl group.
Ar-H (meta to C=O)7.30Doublet (d)2HLess deshielded than ortho protons, coupled to ortho protons.
-C(=O)CH ₂Br4.40Singlet (s)2HStrongly deshielded by both the adjacent carbonyl and the electronegative bromine atom.
-CH ₂CH₃2.70Quartet (q)2HAliphatic protons adjacent to the aromatic ring, split by the methyl protons.
-CH₂CH1.25Triplet (t)3HAliphatic methyl protons, split by the methylene protons.

Note: Predictions are based on data from analogous compounds such as 4-ethylacetophenone and 2-bromo-1-phenylethanone.[3][4][5]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will confirm the carbon backbone, with the carbonyl carbon being the most downfield signal.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C =O190.5Ketone carbonyl carbon, highly deshielded.
Ar-C (quaternary, attached to C=O)135.0Aromatic quaternary carbon, deshielded by the carbonyl.
Ar-C (quaternary, attached to ethyl)149.0Aromatic quaternary carbon, deshielded by alkyl substituent.
Ar-C H (ortho to C=O)128.5Aromatic methine carbons.
Ar-C H (meta to C=O)128.0Aromatic methine carbons.
-C(=O)C H₂Br30.5Alpha-carbon, deshielded by bromine and the carbonyl group.
-C H₂CH₃29.0Aliphatic methylene carbon.
-CH₂C H₃15.0Aliphatic methyl carbon.

Note: Predictions are based on data from analogous compounds.[6]

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures data integrity.

  • Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm for ¹H NMR.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Validation: Ensure the residual solvent peak (CDCl₃ at 7.26 ppm) is correctly referenced. Integrate all signals; the ratio should correspond to the number of protons (2:2:2:2:3).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to single lines for each unique carbon.

    • Validation: The number of observed peaks should match the number of unique carbons in the molecule (9 expected, assuming aromatic meta/ortho carbons are equivalent).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum is dominated by a strong carbonyl (C=O) stretch, which is diagnostic for ketones.

Key IR Absorption Bands

The position of the C=O stretching frequency is sensitive to its electronic environment. Conjugation with the aromatic ring and the presence of an electronegative α-substituent both influence this value.[7][8]

Wavenumber (cm⁻¹)IntensityVibrational AssignmentRationale
~3050Medium-WeakAromatic C-H StretchCharacteristic of sp² C-H bonds on the benzene ring.[8]
~2970, ~2870MediumAliphatic C-H StretchAsymmetric and symmetric stretching of the ethyl and methylene groups.
~1695Strong, SharpC=O StretchThe α-bromine atom's electron-withdrawing inductive effect typically increases the C=O frequency compared to a simple alkyl ketone, while conjugation with the phenyl ring lowers it from the ~1715 cm⁻¹ baseline.[1][7][8]
~1605, ~1480Medium-WeakAromatic C=C StretchSkeletal vibrations of the benzene ring.
~1260MediumC-C(=O)-C StretchStretching vibration of the ketone backbone.
~650MediumC-Br StretchCharacteristic absorption for alkyl bromides.
Experimental Protocol: FTIR Data Acquisition
  • Sample Preparation (Thin Film):

    • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).

    • Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the analyte. This method is fast and avoids potential interactions with mulling agents.

  • Data Acquisition:

    • Validation: First, acquire a background spectrum of the clean, empty sample compartment. This is crucial to subtract atmospheric H₂O and CO₂ absorptions from the sample spectrum.

    • Place the prepared salt plate in the spectrometer and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the compound's fragmentation pattern, which acts as a molecular fingerprint. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), provides a highly distinctive isotopic signature.[9][10]

Predicted Mass Spectrum Data
m/z ValuePredicted Relative Intensity (%)Ion AssignmentRationale for Formation
226 / 228Moderate[M]⁺˙ / [M+2]⁺˙Molecular ion and its isotope peak. The ~1:1 ratio is a definitive indicator of a single bromine atom.[9]
147High[M - Br]⁺Loss of a bromine radical via α-cleavage, forming a stable acylium ion. This is often the base peak.[11][12]
119High[C₈H₇O]⁺ or [C₉H₁₁]⁺Loss of CO from the m/z 147 fragment, or loss of the acetyl group from the molecular ion.
105Moderate[C₇H₅O]⁺Benzoyl cation, from cleavage of the ethyl group and subsequent rearrangement.
91Moderate[C₇H₇]⁺Tropylium ion, a common and stable fragment from alkylbenzenes.
Fragmentation Pathway

The primary fragmentation pathway for α-bromo ketones is initiated by the cleavage of the C-Br bond, which is weakened by the adjacent carbonyl group.[11][12]

G M [C₁₀H₁₁BrO]⁺˙ m/z 226/228 F1 [C₁₀H₁₁O]⁺ m/z 147 M->F1 - •Br F2 [C₉H₁₁]⁺ m/z 119 F1->F2 - CO F3 [C₇H₅O]⁺ m/z 105 F1->F3 - C₂H₂

Caption: Primary fragmentation pathway of the target molecule.

Experimental Protocol: EI-MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a GC inlet. The GC-MS approach provides an additional layer of purification and validation via retention time.

  • Ionization: Utilize Electron Impact (EI) ionization at 70 eV. This is a standard, high-energy method that reliably induces reproducible fragmentation, essential for library matching and structural interpretation.[13]

  • Analysis: Use a quadrupole or time-of-flight (TOF) analyzer to separate the ions.

  • Validation: Calibrate the mass analyzer using a known standard (e.g., PFTBA) before the run to ensure high mass accuracy. Check for the characteristic M/M+2 isotope pattern for bromine to confirm its presence.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and definitive characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the complete carbon-hydrogen framework. IR spectroscopy confirms the presence of critical functional groups, particularly the α-bromoketone moiety. Mass spectrometry provides the molecular weight and a distinct fragmentation pattern, with the bromine isotope signature serving as a powerful diagnostic tool. The integrated application of these techniques, guided by sound experimental protocols and expert interpretation, ensures the unequivocal structural verification required for advanced research and development in the chemical and pharmaceutical sciences.

References

  • Jones, R. N., Forbes, W. F., & Mueller, W. A. (1957). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Canadian Journal of Chemistry. [Link]

  • Fuson, N., Josien, M., & Shelton, E. M. (1954). Infrared Spectra and Synthesis of Some Acetophenone Derivatives. Journal of Chemical & Engineering Data. [Link]

  • StudyRaid. (n.d.). Understand IR Spectroscopy Features of Acetophenone. StudyRaid. [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 4'-Ethylacetophenone. National Center for Biotechnology Information. [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

  • Chem LibreTexts. (2020). Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link]

  • Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]

  • Chem Help ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

  • All Chemistry. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. YouTube. [Link]

Sources

Foreword: Understanding a Versatile Synthetic Workhorse

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of p-Ethylphenacyl Bromide

To the dedicated researcher, the practicing chemist, and the drug development professional, the selection of a starting material is a critical decision that dictates the trajectory of a synthetic campaign. p-Ethylphenacyl bromide, a member of the α-haloketone family, represents more than a simple alkylating agent; it is a molecule of dual reactivity, possessing two distinct electrophilic centers that can be selectively targeted to construct a vast array of complex molecular architectures. Its utility in forming carbon-heteroatom and carbon-carbon bonds makes it an indispensable tool in the synthesis of heterocyclic compounds, many of which form the core of medicinally relevant scaffolds.[1][2][3]

This guide eschews a conventional, rigid format. Instead, it is structured to provide a holistic understanding of p-ethylphenacyl bromide's chemical personality. We will begin with its fundamental synthesis and then delve into a detailed exploration of its reactivity, not merely as a set of possible reactions, but as a system of competing and complementary pathways. The causality behind experimental choices—why a certain solvent is used, how a specific base directs the reaction toward one product over another—is emphasized throughout. By understanding these principles, the scientist is empowered to move beyond rote application and toward rational design and innovation.

Molecular Profile and Synthesis

p-Ethylphenacyl bromide, systematically named 2-bromo-1-(4-ethylphenyl)ethan-1-one, is an α-haloketone characterized by a bromine atom attached to the carbon adjacent (the α-carbon) to a carbonyl group. This specific arrangement is the key to its heightened reactivity.

Property Value
IUPAC Name 2-bromo-1-(4-ethylphenyl)ethan-1-one
Molecular Formula C₁₀H₁₁BrO
Molecular Weight 227.10 g/mol
Appearance Typically a crystalline solid
Key Reactive Sites α-Carbon (electrophilic), Carbonyl Carbon (electrophilic)
Synthesis via α-Bromination: A Standard Protocol

The most common and direct route to p-ethylphenacyl bromide is the acid-catalyzed α-bromination of its parent ketone, p-ethylacetophenone.[4] The acid catalyst is crucial as it facilitates the formation of an enol intermediate, which is the species that readily reacts with elemental bromine.

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Process cluster_products Products & Workup p_ethylacetophenone p-Ethylacetophenone reaction Reaction Vessel (Stirring, Temp Control) p_ethylacetophenone->reaction bromine Bromine (Br₂) bromine->reaction Slow Addition acid Glacial Acetic Acid (Solvent & Catalyst) acid->reaction crude_product Crude Product Slurry reaction->crude_product Precipitation filtration Filtration & Washing crude_product->filtration final_product p-Ethylphenacyl Bromide filtration->final_product

Caption: Workflow for the synthesis of p-ethylphenacyl bromide.

Experimental Protocol: Synthesis of p-Ethylphenacyl Bromide

Safety Note: This procedure involves bromine, which is highly corrosive and toxic. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-ethylacetophenone (0.1 mol) in glacial acetic acid (40-50 mL).[4]

  • Cooling: Cool the flask in an ice-water bath to maintain a temperature between 5-10°C.

  • Bromine Addition: Slowly add bromine (0.1 to 0.15 mol) dropwise from the dropping funnel over a period of 1-2 hours with continuous stirring.[4] The slow addition is critical to control the exothermic reaction and prevent the formation of dibrominated side products. The reddish-brown color of bromine should dissipate as it is consumed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight to ensure the reaction goes to completion. The product often begins to precipitate from the solution.[5]

  • Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude crystals on the filter with cold 50% aqueous ethanol until the filtrate runs colorless to remove unreacted bromine and acetic acid.[5]

  • Drying: Air-dry the purified crystals. For higher purity, the product can be recrystallized from 95% ethanol.[5]

The Duality of Reactivity: A Mechanistic Exploration

The synthetic power of p-ethylphenacyl bromide stems from its two electrophilic sites. The choice of nucleophile, base, and solvent determines which site is attacked and the ultimate structural outcome.

Reactivity at the α-Carbon: The SN2 Pathway

The primary and most exploited mode of reactivity is nucleophilic substitution at the α-carbon. This carbon is highly activated towards SN2 attack for two reasons:

  • Inductive Effect: The adjacent electron-withdrawing carbonyl group polarizes the C-Br bond, making the α-carbon significantly electron-deficient (electrophilic).[6]

  • Good Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, readily departing with the bonding pair of electrons.[6]

This pathway is the foundation for its use as a potent alkylating agent, attaching the p-ethylphenacyl moiety to a wide range of nucleophiles.[7][8][9][10]

// Invisible nodes for alignment subgraph { rank=same; Reactants; Products; } }

Caption: Generalized SN2 reaction mechanism at the α-carbon.

Common Nucleophilic Substitution Reactions:

  • With Thiol Nucleophiles: Reactions with thiols or thiophenols proceed via a concerted SN2 mechanism to yield thioether derivatives.[11] These reactions are often rapid and high-yielding.

  • With Amine Nucleophiles: Primary and secondary amines readily displace the bromide to form α-aminoketones, which are crucial intermediates for imidazoles, quinoxalines, and other nitrogen-containing heterocycles.[2][3]

  • With Carboxylate Nucleophiles: The reaction with sodium or potassium salts of carboxylic acids is a classic method for preparing phenacyl esters, which are often crystalline derivatives used for the identification of acids.[5]

  • With Enolates: Carbon-carbon bond formation can be achieved using enolate nucleophiles derived from ketones, esters, or other active methylene compounds.

Reactivity Involving the Carbonyl Group: The Favorskii Rearrangement

In the presence of a strong, non-nucleophilic base (or a nucleophilic base like an alkoxide), a completely different and elegant reaction pathway can be accessed: the Favorskii rearrangement. This reaction is characteristic of α-haloketones that possess at least one α'-hydrogen (a hydrogen on the carbon on the other side of the carbonyl).[12]

The reaction proceeds through a fascinating cyclopropanone intermediate, ultimately resulting in a rearranged carboxylic acid derivative (acid, ester, or amide, depending on the base used).[13][14][15]

Favorskii_Mechanism

Caption: Mechanism of the Favorskii rearrangement.

Causality in Action: Directing the Pathway

The choice between a direct SN2 substitution and a Favorskii rearrangement is a classic example of kinetic versus thermodynamic control, heavily influenced by the nature of the base/nucleophile.

  • For SN2: A soft, highly nucleophilic species (like a thiol or an amine) will rapidly attack the electrophilic α-carbon before the base can abstract a proton from the less acidic α'-position.

  • For Favorskii: A strong, sterically hindered base (like potassium tert-butoxide) or a strong base that is also the solvent (like sodium methoxide in methanol) favors proton abstraction at the α'-position, initiating the rearrangement pathway.[12][13]

Experimental Protocol: Favorskii Rearrangement to an Ester
  • Base Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), prepare a solution of sodium methoxide in anhydrous methanol.[12] This can be done by carefully adding sodium metal (2.2 eq) to anhydrous methanol.

  • Reaction Setup: Cool the freshly prepared sodium methoxide solution to 0°C.

  • Substrate Addition: Dissolve p-ethylphenacyl bromide (1.0 eq) in a minimal amount of an anhydrous ether (like THF or diethyl ether) and add it slowly via cannula or syringe to the cold methoxide solution.[12]

  • Heating: After addition, warm the resulting slurry to room temperature and then heat to reflux (around 55-65°C) for several hours to drive the rearrangement to completion.[12]

  • Workup: Cool the reaction mixture to room temperature, then to 0°C. Quench the reaction by carefully adding saturated aqueous ammonium chloride.

  • Extraction: Extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 2-(4-ethylphenyl)acetate.

  • Purification: Purify the final ester product via column chromatography or distillation.

Applications in Drug Discovery and Chemical Biology

The predictable yet versatile reactivity of p-ethylphenacyl bromide makes it a valuable precursor in fields where molecular structure is directly linked to function.

  • Heterocyclic Synthesis: As highlighted, the molecule is a cornerstone in building five- and six-membered heterocyclic rings, including thiazoles, imidazoles, oxazoles, and quinoxalines.[2][3] These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][16]

  • Covalent Inhibitors and Probes: As an alkylating agent, the p-ethylphenacyl core can be incorporated into more complex molecules designed to covalently modify biological targets like enzymes.[7][8][10] The phenacyl bromide moiety acts as a "warhead" that reacts with nucleophilic residues (e.g., cysteine, histidine) in an enzyme's active site, leading to irreversible inhibition. This is a powerful strategy in drug design.

  • Photolabile Reagents: Analogues of phenacyl bromide, such as p-azidophenacyl bromide, are used as photo-crosslinking agents.[17] The phenacyl bromide part allows for initial covalent attachment to a target, and subsequent UV irradiation generates a highly reactive nitrene from the azide group, which can form a second covalent bond with a nearby molecule, effectively mapping molecular interactions.[17]

Conclusion

p-Ethylphenacyl bromide is a prime example of a simple molecule with a rich and controllable chemical reactivity. Its value lies not in a single transformation but in its capacity to serve as a divergent starting point for multiple synthetic pathways. By understanding the interplay between its two electrophilic centers and the mechanistic principles governing its reactions—be it the direct SN2 displacement or the elegant Favorskii rearrangement—researchers can harness its full potential. This guide provides the foundational knowledge and practical protocols to empower scientists to effectively utilize this versatile reagent in the pursuit of novel molecular discovery.

References

  • Favorskii rearrangement . (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

  • The Favorskii Rearrangement of Haloketones . (n.d.). Organic Reactions. Retrieved January 6, 2026, from [Link]

  • Favorskii rearrangement . (n.d.). Grokipedia. Retrieved January 6, 2026, from [Link]

  • Favorskii Rearrangement . (n.d.). NROChemistry. Retrieved January 6, 2026, from [Link]

  • p-BROMOPHENACYL BROMIDE . (n.d.). Organic Syntheses Procedure. Retrieved January 6, 2026, from [Link]

  • Al-Niaimi, I. S., et al. (2011). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles . Journal of Physical Organic Chemistry. Retrieved January 6, 2026, from [Link]

  • phenacyl bromide . (n.d.). Organic Syntheses Procedure. Retrieved January 6, 2026, from [Link]

  • Javahershenas, R., & Karimi-Jaberi, Z. (2023). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions . Molecular Diversity, 27(5), 2399–2430. [Link]

  • Dabholkar, S. S. (n.d.). Synthesis of Phenacyl Bromides And Their Imidazole Derivatives . Savitribai Phule Pune University. Retrieved January 6, 2026, from [Link]

  • Phenacyl Bromide: A Versatile Organic Intermediate for Synthesis of Heterocyclic Compounds . (n.d.). Request PDF on ResearchGate. Retrieved January 6, 2026, from [Link]

  • Javahershenas, R. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions . OUCI. Retrieved January 6, 2026, from [Link]

  • (PDF) Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles . (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Hixson, S. H., & Hixson, S. S. (1975). p-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase . Biochemistry, 14(19), 4251–4254. [Link]

  • Mechanism of nucleophilic substitutions at phenacyl bromides with pyridines. A computational study of intermediate and transition state . (n.d.). Request PDF on ResearchGate. Retrieved January 6, 2026, from [Link]

  • Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary) . (2024). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • Alkylating antineoplastic agent . (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Intro to nucleophilic substitution reactions . (2020). YouTube. Retrieved January 6, 2026, from [Link]

  • Study of the Reaction 2-(p-Nitrophenyl)ethyl Bromide + OH− in Dimeric Micellar Solutions . (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

  • Nucleophilic Substitution Reactions Overview . (n.d.). KPU Pressbooks. Retrieved January 6, 2026, from [Link]

  • The E1 Reaction and Its Mechanism . (2012). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]

  • Preparation of Aryl Bromides, Part 2: Nucleophilic Bromination . (n.d.). YouTube. Retrieved January 6, 2026, from [Link]

  • Phenacyl bromide synthesis using bromine water . (2009). Sciencemadness Discussion Board. Retrieved January 6, 2026, from [Link]

  • The mechanism of alkylation reactions. Part 2. The effect of pressure and substituents on the reaction of phenacyl bromide with pyridine in methanol . (n.d.). RSC Publishing. Retrieved January 6, 2026, from [Link]

  • Can anyone offer me a reasonable mechanism for the following reaction? . (2015). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Alkylating Agents . (2015). LiverTox - NCBI Bookshelf. Retrieved January 6, 2026, from [Link]

  • General Reactions of Carbonyl Compounds . (2020). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • List of Alkylating agents . (n.d.). Drugs.com. Retrieved January 6, 2026, from [Link]

  • Carbonyl Chemistry: Learn Six Mechanisms For the Price Of One . (2011). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]

  • Reactivity of the Carbonyl Group: Mechanisms of Addition . (2015). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones . (n.d.). Imperial College London. Retrieved January 6, 2026, from [Link]

  • Alkylating Agents . (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Appendix 1: Summary of Part 1 reactions used for synthesis . (n.d.). Lumen Learning. Retrieved January 6, 2026, from [Link]

  • An Update on Alkylating Agents in Breast Cancer Therapy . (n.d.). PubMed. Retrieved January 6, 2026, from [Link]

  • Provide a detailed mechanism for the reaction of CH3CH2Br with a nucleophile . (n.d.). Proprep. Retrieved January 6, 2026, from [Link]

  • Typical Carbonyl-Addition Reactions . (2021). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-Bromo-1-(4-ethylphenyl)ethanone, a key intermediate in pharmaceutical and fine chemical synthesis. Tailored for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles with practical, field-proven methodologies for determining and managing the compound's solubility and stability.

Introduction: The Significance of Physicochemical Characterization

This compound, belonging to the class of α-bromoacetophenones, is a valuable building block in organic synthesis. Its utility is largely dictated by its reactivity, which in turn is intrinsically linked to its solubility and stability. A thorough understanding of these parameters is paramount for successful process development, formulation, and ensuring the quality and shelf-life of both the intermediate and the final active pharmaceutical ingredient (API). This guide will delve into the theoretical and practical aspects of these properties, providing a robust framework for its application in a research and development setting.

Core Physicochemical Properties

PropertyValue/DescriptionSource
Chemical Name This compound-
CAS Number 2632-14-6
Molecular Formula C₁₀H₁₁BrO-
Molecular Weight 227.10 g/mol -
Appearance White to off-white solid[1]
Melting Point 30-32 °C[1]

Solubility Profile: A Multi-faceted Analysis

The solubility of this compound is a critical factor in its synthesis, purification, and subsequent reactions. Due to its molecular structure, which combines a hydrophobic ethylphenyl group with a polar carbonyl and a reactive bromoacetyl group, its solubility is highly dependent on the nature of the solvent.

Theoretical Considerations

The principle of "like dissolves like" is a foundational concept in predicting solubility. The ethylphenyl ring imparts significant non-polar character, suggesting good solubility in non-polar organic solvents. Conversely, the polar ketone and the bromine atom introduce some polarity, allowing for potential solubility in more polar organic solvents. Water solubility is expected to be low due to the dominant hydrophobic regions of the molecule[2].

Experimental Determination of Solubility

A robust understanding of solubility requires empirical data. The following protocol outlines a standard method for determining the solubility of this compound in a range of common laboratory solvents.

Protocol: Isothermal Equilibrium Solubility Measurement

  • Preparation: Accurately weigh an excess amount of this compound into several vials.

  • Solvent Addition: Add a known volume of the selected solvent (e.g., 1 mL) to each vial.

  • Equilibration: Tightly cap the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

Illustrative Solubility Data (Hypothetical)

SolventPolarity IndexSolubility at 25°C (mg/mL)
Hexane0.1~50
Toluene2.4>200
Dichloromethane3.1>200
Acetone5.1>200
Ethanol5.2~150
Acetonitrile5.8~100
Methanol6.6~75
Water10.2<0.1

Note: The above data is illustrative and should be confirmed by experimental measurement.

Stability Profile: Ensuring Chemical Integrity

The stability of this compound is a critical concern due to the presence of the reactive α-bromo ketone moiety. Degradation can lead to loss of potency, formation of impurities, and potential safety hazards.

Key Degradation Pathways

The primary degradation pathways for α-bromoacetophenones include:

  • Hydrolysis: In the presence of water or humidity, the bromine atom can be displaced by a hydroxyl group, forming 2-hydroxy-1-(4-ethylphenyl)ethanone and hydrobromic acid (HBr)[3]. The generated HBr can further catalyze degradation.

  • Nucleophilic Substitution: The compound is susceptible to reaction with various nucleophiles, leading to the displacement of the bromide ion[4]. This is a key aspect of its synthetic utility but also a stability liability.

  • Thermal Decomposition: At elevated temperatures, the molecule can decompose, potentially releasing toxic and corrosive fumes such as hydrogen bromide and carbon oxides[5].

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Storing the compound in the dark is recommended[3].

Recommended Storage and Handling

To maintain the integrity of this compound, the following storage and handling procedures are recommended:

  • Temperature: Store in a cool, well-ventilated area, ideally under refrigeration (2-8 °C) for long-term storage[3].

  • Atmosphere: For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation[3].

  • Moisture: Protect from moisture and humidity to prevent hydrolysis. Use of desiccants is advisable[3].

  • Light: Store in light-resistant containers to prevent photodegradation[3].

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and nucleophiles[5][6].

Forced Degradation Studies

To proactively identify potential degradation products and understand the stability limits of the compound, forced degradation (stress testing) is an essential experimental approach.

Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose the samples to a variety of stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C for 48 hours (in solid state and in solution).

    • Photolytic: Expose to UV light (e.g., 254 nm) and visible light for a defined period.

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

  • Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity and an LC-MS/MS system to identify the mass of the degradation products, aiding in their structural elucidation.

Visualization of Key Processes

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess This compound B Add known volume of solvent A->B C Shake/rotate at constant temperature (e.g., 24-48h) B->C D Settle and withdraw supernatant C->D E Dilute sample D->E F Analyze by HPLC E->F G Calculate Solubility (mg/mL) F->G

Caption: Workflow for isothermal equilibrium solubility measurement.

Major Degradation Pathway: Hydrolysis

G A This compound C₁₀H₁₁BrO B 2-Hydroxy-1-(4-ethylphenyl)ethanone C₁₀H₁₂O₂ A->B + H₂O (Hydrolysis) C Hydrobromic Acid HBr A->C + H₂O (Hydrolysis)

Caption: Hydrolytic degradation of this compound.

Conclusion

The solubility and stability of this compound are not merely academic points of interest; they are critical process parameters that directly impact its utility, safety, and the quality of downstream products. This guide has provided a comprehensive framework for understanding and evaluating these properties. By implementing the described protocols and adhering to the recommended handling and storage conditions, researchers can ensure the reliable and effective use of this important synthetic intermediate.

References

  • Solubility of Things. (n.d.). 2-bromo-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). BIH-Ph promoted reductions of α-bromoacetophenone derivatives. Retrieved from [Link]

  • Knowledge. (2025, January 12). What are the storage conditions for 2-Bromo-1-phenyl-pentan-1-one?. Retrieved from [Link]

  • Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 38. [Link]

  • MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

  • Nanjing Qiangshan. (n.d.). This compound|2632-14-6. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Bromo-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Bromo-1-(4-ethylphenyl)ethanone, a key intermediate in pharmaceutical and chemical synthesis. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its properties, synthesis, and handling.

Introduction and Chemical Identity

This compound, also known as α-bromo-4-ethylacetophenone, is an aromatic ketone that serves as a versatile building block in organic synthesis. Its structure, featuring a reactive bromine atom alpha to a carbonyl group, makes it a valuable precursor for the introduction of the 4-ethylphenacyl moiety into various molecular scaffolds. This reactivity is particularly exploited in the synthesis of pharmaceutical agents and other specialty chemicals.

Key Identifiers:

  • CAS Number: 2632-14-6[1]

  • Molecular Formula: C₁₀H₁₁BrO[1]

  • Molecular Weight: 227.1 g/mol

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its proper handling, storage, and application in experimental settings.

Appearance and Melting Point

This compound is a white solid at room temperature[1]. Its melting point is in the range of 30-32 °C[1].

Data Summary
PropertyValueSource(s)
Appearance White solid[1]
Melting Point 30-32 °C[1]
CAS Number 2632-14-6[1]
Molecular Formula C₁₀H₁₁BrO[1]
Molecular Weight 227.1 g/mol

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of 1-(4-ethylphenyl)ethanone. The following protocol outlines a general procedure.

Experimental Protocol: Bromination of 1-(4-ethylphenyl)ethanone

Rationale: This electrophilic substitution reaction introduces a bromine atom at the alpha-carbon position to the carbonyl group. The reaction is often carried out in a suitable solvent and may be catalyzed by an acid.

Materials:

  • 1-(4-ethylphenyl)ethanone

  • Bromine (Br₂)

  • Appropriate solvent (e.g., acetic acid, chloroform)

  • Acid catalyst (optional, e.g., hydrobromic acid)

  • Sodium bisulfite solution

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1-(4-ethylphenyl)ethanone in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of bromine in the same solvent from the dropping funnel to the stirred reaction mixture. The addition rate should be controlled to maintain the reaction temperature.

  • After the addition is complete, continue stirring the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction by adding a saturated solution of sodium bisulfite to remove any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any acid.

  • Wash with brine and dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_product Product reactant1 1-(4-ethylphenyl)ethanone reaction Bromination (Solvent, optional catalyst) reactant1->reaction reactant2 Bromine (Br₂) reactant2->reaction quench Quenching (Sodium bisulfite) reaction->quench neutralize Neutralization (Sodium bicarbonate) quench->neutralize extract Extraction & Drying neutralize->extract product This compound extract->product

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Precautionary Statements:

    • Avoid breathing dust.

    • Wash skin thoroughly after handling.

    • Use only outdoors or in a well-ventilated area.

    • Wear protective gloves, eye protection, and face protection.

  • First Aid Measures:

    • If on skin: Wash with plenty of soap and water.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of organic compounds. Its utility stems from the reactivity of the α-bromo ketone functionality, which allows for nucleophilic substitution reactions to form new carbon-carbon and carbon-heteroatom bonds. This makes it a key starting material in the development of:

  • Pharmaceuticals: As a precursor for the synthesis of various drug candidates.

  • Agrochemicals: In the development of new pesticides and herbicides.

  • Fine Chemicals: As a building block for the synthesis of complex organic molecules.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its fundamental physicochemical properties, a representative synthetic protocol, and essential safety information. For researchers and professionals in the chemical and pharmaceutical sciences, a comprehensive understanding of this versatile intermediate is paramount for its effective and safe utilization in the laboratory and beyond.

References

  • Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone - PrepChem.com. [Link]

  • Safety data sheet - British Pharmacopoeia. [Link]

  • 2-Bromo-1-[4-(diethylamino)phenyl]ethanone - PubChem. [Link]

  • Ethanone, 2-bromo-1-(4-methylphenyl)- - the NIST WebBook. [Link]

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC - NIH. [Link]

  • (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... - ResearchGate. [Link]

  • This compound|2632-14-6|Nanjing Qiangshan. [Link]

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one - PubChem - NIH. [Link]

  • 2-Bromo-1-(4-methylphenyl)ethan-1-ol - PubChem. [Link]

  • Ethanone, 1-(4-ethylphenyl)- - the NIST WebBook. [Link]

Sources

An In-depth Technical Guide to the Health and Safety of 2-Bromo-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Hazard Identification and Profile

2-Bromo-1-(4-ethylphenyl)ethanone, a member of the alpha-halo ketone chemical class, is a crucial intermediate in organic synthesis. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, this guide has been constructed by extrapolating data from structurally analogous compounds. Alpha-halo ketones are well-recognized as lachrymatory and corrosive substances.[1] The primary hazards are associated with severe skin burns, serious eye damage, and respiratory irritation.[2][3] A conservative approach, assuming the compound possesses the hazards identified in its analogues, is mandatory for ensuring laboratory safety.

The primary GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for analogous bromo-acetophenones consistently indicate significant health risks.

Table 1: GHS Hazard Summary (Based on Analogous Compounds)
Hazard ClassGHS Hazard Statement CodeDescription
Skin Corrosion/IrritationH314 / H315Causes severe skin burns and eye damage / Causes skin irritation.[3][4]
Serious Eye Damage/IrritationH318 / H319Causes serious eye damage / Causes serious eye irritation.[2][3][5]
Acute Toxicity (Oral)H302Harmful if swallowed.[3][5]
Specific Target Organ ToxicityH335May cause respiratory irritation.[2][3]

Hazard Pictograms:

  • Corrosion (GHS05): Indicates the potential to cause severe skin burns and eye damage.[6][7]

  • Exclamation Mark (GHS07): Indicates potential for skin, eye, and respiratory irritation, and being harmful if swallowed.

Section 2: Emergency Response Protocols

Immediate and correct action is critical in the event of an exposure. The following procedures are based on established protocols for corrosive and lachrymatory alpha-halo ketones.

First Aid Measures

In all cases of exposure, seek immediate medical attention and provide the attending physician with the safety data information for a structurally similar compound. [6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[2][6] Remove contact lenses if present and easy to do so.[2] Immediate medical attention is required.[7]

  • Skin Contact: Take off immediately all contaminated clothing.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation or a burning sensation occurs, seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[2] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, avoiding mouth-to-mouth resuscitation.[6] Call a poison center or doctor immediately.[3]

  • Ingestion: Do NOT induce vomiting.[6][8] Rinse the mouth thoroughly with water.[3] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[6]

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or a water spray.[2][3]

  • Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.[1]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[3] Hazardous decomposition products include carbon oxides (CO, CO2) and hydrogen bromide gas.[2]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[1][8]

Diagram: Emergency First Aid Workflow

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Event skin_1 Remove Contaminated Clothing eye_1 Flush with Water (15+ min) inhale_1 Move to Fresh Air ingest_1 Rinse Mouth with Water skin_2 Wash with Soap & Water (15+ min) skin_1->skin_2 skin_3 Seek Medical Attention skin_2->skin_3 eye_2 Remove Contact Lenses eye_1->eye_2 eye_3 Seek IMMEDIATE Medical Attention eye_2->eye_3 inhale_2 Provide Oxygen if Breathing is Difficult inhale_1->inhale_2 inhale_3 Seek Medical Attention inhale_2->inhale_3 ingest_2 DO NOT Induce Vomiting ingest_1->ingest_2 ingest_3 Seek IMMEDIATE Medical Attention ingest_2->ingest_3 cluster_plan PLANNING cluster_implement IMPLEMENTATION cluster_execute EXECUTION a1 Identify Hazards (Corrosive, Lachrymator, Irritant) a2 Evaluate Risks (Quantity, Procedure, Duration) a1->a2 a3 Determine Control Measures a2->a3 b1 Engineering Controls (Fume Hood, Eyewash) a3->b1 b2 Administrative Controls (SOPs, Training) b1->b2 b3 Personal Protective Equipment (Gloves, Goggles, Lab Coat) b2->b3 c1 Execute Safe Handling Protocol b3->c1 c2 Proper Waste Disposal c1->c2

Caption: Workflow for risk assessment and implementation of controls.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact.

Table 2: Personal Protective Equipment (PPE) Recommendations
Protection TypeSpecificationRationale and Best Practices
Eye/Face Chemical splash goggles conforming to ANSI Z87.1 or EU EN166 standards. [1][6]Protects against splashes and lachrymatory vapors. A face shield should be worn when there is a significant splash risk. [1]
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene). [1]Inspect gloves for tears or degradation before use. Change gloves immediately if contaminated. [1]
Body Flame-resistant lab coat, fully buttoned. [1]Provides a barrier against accidental skin contact. For larger quantities or splash-prone procedures, a chemical-resistant apron is required. [1]
Respiratory NIOSH/MSHA or EN 149 approved respirator.A respirator with an appropriate filter cartridge is necessary if exposure limits are exceeded or if working outside a fume hood (not recommended). [6][8]
Handling and Storage
  • Safe Handling: Avoid contact with skin, eyes, and clothing. [3]Do not breathe dust or vapors. [6][8]Wash hands thoroughly after handling. [2]Keep away from sources of ignition. [3]* Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area. [2][9]The recommended temperature range for similar compounds is often between 2°C and 8°C (35.6°F to 46.4°F). [10]Store locked up. [2][3]

Table 3: Storage and Incompatibility Summary
ParameterRecommendation
Container Tightly sealed, clearly labeled container. [10]
Location Cool, dry, well-ventilated, and secure area. [9]
Incompatible Materials Strong oxidizing agents, strong bases. [6][8][9]
Accidental Release Measures
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside a fume hood, evacuate the area. [11]2. Ventilate: Ensure the area is well-ventilated, keeping the spill contained within a fume hood if possible. [11]3. Contain: For solid spills, gently cover with an inert absorbent material like sand, dry lime, or soda ash to avoid raising dust. [1]For liquid spills, create a dike around the spill with absorbent material. [1]4. Clean-Up: Wearing full PPE, carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal. [1][8]5. Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. [1]Place all cleaning materials into the hazardous waste container.

  • Post-Cleanup: Dispose of all contaminated PPE as hazardous waste. Document the spill according to laboratory protocols. [1]

Section 4: Toxicological and Physical Properties (Inferred)

While specific toxicological data for this compound is not available, the profile can be inferred from its chemical class.

  • Acute Effects: The compound is expected to be a lachrymator, causing immediate tearing and irritation upon eye exposure. [1]Skin contact is likely to cause severe irritation or chemical burns. [7]Inhalation may lead to severe respiratory tract irritation. [3]Ingestion is likely to be harmful and may cause burns to the digestive tract. [7]* Chronic Effects: No data is available on the long-term effects, such as carcinogenicity or reproductive toxicity. [12]As a precaution, chronic exposure should be avoided entirely.

  • Physical Properties: Data for analogous compounds suggest it is likely a solid at room temperature with a high boiling point and low vapor pressure. [1]Thermal decomposition can lead to the release of hazardous gases. [8]

References

  • Chemical Safety Data Sheet. (n.d.). Hisco. Retrieved December 17, 2025, from [Link]

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one. (n.d.). PubChem, National Institutes of Health. Retrieved December 17, 2025, from [Link]

  • Safety data sheet for 4'-Isobutylacetophenone. (2020, February 28). British Pharmacopoeia. Retrieved December 17, 2025, from [Link]

  • What are the storage conditions for 2-Bromo-1-phenyl-pentan-1-one? (2025, January 12). Knowledge. Retrieved December 17, 2025, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-Bromo-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides detailed methodologies for the synthesis of a variety of chemical derivatives from the versatile building block, 2-Bromo-1-(4-ethylphenyl)ethanone. The protocols outlined herein are designed to be robust and reproducible, offering valuable insights into the synthesis of novel compounds with potential applications in medicinal chemistry and drug discovery.

Introduction: The Strategic Importance of this compound

This compound, an α-bromo ketone, is a highly valuable starting material in organic synthesis. The presence of a reactive bromine atom alpha to a carbonyl group makes it an excellent electrophile for a wide range of nucleophilic substitution reactions. This reactivity, coupled with the 4-ethylphenyl moiety that can be tailored for specific biological targets, renders this compound a key intermediate in the generation of diverse molecular scaffolds. Its derivatives have been explored for various pharmacological activities, making it a compound of significant interest in the development of new therapeutic agents.

Core Synthetic Strategies and Mechanistic Insights

The primary route for the derivatization of this compound involves the nucleophilic substitution of the bromide ion. This SN2 reaction is highly efficient due to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Br bond and makes the α-carbon susceptible to nucleophilic attack.

Additionally, this α-bromo ketone is a key reactant in condensation reactions for the formation of heterocyclic systems, most notably in the Hantzsch thiazole synthesis. This reaction provides a straightforward and high-yielding pathway to substituted thiazoles, a class of compounds with a broad spectrum of biological activities.

This guide will detail the synthesis of three major classes of derivatives:

  • Ether Derivatives via Williamson Ether Synthesis

  • Thiazole Derivatives via Hantzsch Thiazole Synthesis

  • Amino Ketone Derivatives via Nucleophilic Substitution with Amines

Synthesis of Ether Derivatives via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for preparing ethers by the reaction of an alkoxide with a primary alkyl halide. In this case, various substituted phenols can be deprotonated to form phenoxides, which then act as nucleophiles to displace the bromide from this compound.

Causality Behind Experimental Choices:

The choice of a suitable base is critical for the deprotonation of the phenol without promoting side reactions. A relatively mild base like potassium carbonate is often sufficient, especially when paired with a polar aprotic solvent like acetone or acetonitrile, which facilitates the SN2 reaction. The reaction temperature is maintained at a moderate level to ensure a controlled reaction rate and minimize potential side products.

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis start Start reagents Combine this compound, a substituted phenol, and K2CO3 in acetone start->reagents reflux Reflux the mixture (e.g., 6-12 hours) reagents->reflux monitor Monitor reaction progress by TLC reflux->monitor workup Filter off inorganic salts and evaporate the solvent monitor->workup purify Purify the crude product (e.g., recrystallization or column chromatography) workup->purify characterize Characterize the final ether derivative (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Workflow for the Williamson Ether Synthesis.

Protocol: Synthesis of 1-(4-Ethylphenyl)-2-(phenoxy)ethanone

Materials:

  • This compound

  • Phenol

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a stirred solution of phenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Add this compound (1.0 eq) to the mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 1-(4-Ethylphenyl)-2-(phenoxy)ethanone.

Self-Validation: The purity of the final product should be assessed by TLC and its structure confirmed by spectroscopic methods (1H NMR, 13C NMR, IR, and Mass Spectrometry).

Reactant/ReagentMolar Eq.Purpose
This compound1.0Electrophile
Phenol1.0Nucleophile precursor
Potassium Carbonate1.5Base for deprotonation
Acetone-Solvent

Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives. It involves the reaction of an α-haloketone with a thioamide. In this protocol, we will use thiourea to synthesize a 2-aminothiazole derivative.

Causality Behind Experimental Choices:

The reaction is typically carried out in a protic solvent like ethanol, which helps to solubilize the reactants. The reaction proceeds through an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. The use of a slight excess of the thioamide can help to drive the reaction to completion. Heating the reaction mixture provides the necessary activation energy for the cyclization and dehydration steps.

Experimental Workflow: Hantzsch Thiazole Synthesis

Hantzsch_Thiazole_Synthesis start Start reagents Combine this compound and thiourea in ethanol start->reagents reflux Reflux the mixture (e.g., 2-4 hours) reagents->reflux monitor Monitor reaction progress by TLC reflux->monitor cool Cool the reaction mixture monitor->cool precipitate Precipitate the product by adding a weak base (e.g., NaHCO3 solution) cool->precipitate isolate Isolate the solid by filtration, wash with water, and dry precipitate->isolate characterize Characterize the final thiazole derivative (NMR, IR, MS) isolate->characterize end End characterize->end

Caption: Workflow for the Hantzsch Thiazole Synthesis.

Protocol: Synthesis of 2-Amino-4-(4-ethylphenyl)thiazole

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Saturated Sodium Bicarbonate solution

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.2 eq) in ethanol.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly add saturated sodium bicarbonate solution to the stirred mixture until the pH is neutral or slightly basic.

  • A precipitate will form. Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and air dry.

  • The crude product can be further purified by recrystallization from ethanol if necessary.

Self-Validation: The identity and purity of the 2-Amino-4-(4-ethylphenyl)thiazole should be confirmed by melting point determination and spectroscopic analysis.

Reactant/ReagentMolar Eq.Purpose
This compound1.0Electrophile
Thiourea1.2Nucleophile/Thioamide
Ethanol-Solvent
Sodium Bicarbonate-Base for neutralization

Synthesis of Amino Ketone Derivatives

The reaction of this compound with primary or secondary amines provides a direct route to α-amino ketones. These compounds are important intermediates in the synthesis of various biologically active molecules.

Causality Behind Experimental Choices:

The reaction is a straightforward SN2 displacement of the bromide by the amine nucleophile. A polar aprotic solvent such as acetonitrile or DMF is suitable for this transformation. An excess of the amine is often used to act as both the nucleophile and a base to neutralize the HBr formed during the reaction. Alternatively, a non-nucleophilic base like triethylamine can be added. The reaction is typically run at room temperature or with gentle heating to avoid side reactions.

Experimental Workflow: Synthesis of Amino Ketones

Amino_Ketone_Synthesis start Start reagents Dissolve this compound in acetonitrile start->reagents add_amine Add the amine (2.2 eq) dropwise at 0°C reagents->add_amine stir Stir at room temperature (e.g., 4-8 hours) add_amine->stir monitor Monitor reaction progress by TLC stir->monitor workup Evaporate the solvent and partition between water and ethyl acetate monitor->workup extract_wash Extract with ethyl acetate, wash with brine, and dry workup->extract_wash purify Purify by column chromatography extract_wash->purify characterize Characterize the final amino ketone (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Workflow for the Synthesis of Amino Ketones.

Protocol: Synthesis of 2-(Diethylamino)-1-(4-ethylphenyl)ethanone

Materials:

  • This compound

  • Diethylamine

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask and cool to 0°C in an ice bath.

  • Add diethylamine (2.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate with a small percentage of triethylamine to prevent streaking) to yield the pure 2-(Diethylamino)-1-(4-ethylphenyl)ethanone.

Self-Validation: The structure and purity of the synthesized amino ketone should be verified using standard analytical techniques.

Reactant/ReagentMolar Eq.Purpose
This compound1.0Electrophile
Diethylamine2.2Nucleophile and Base
Acetonitrile-Solvent

Characterization of Synthesized Derivatives

The structural elucidation of the synthesized compounds should be performed using a combination of the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as carbonyls (C=O), ethers (C-O-C), amines (N-H), and the thiazole ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and to aid in structural confirmation.

  • Melting Point (for solid compounds): As an indicator of purity.

Conclusion and Future Perspectives

The protocols described in this application note provide a solid foundation for the synthesis of a diverse range of derivatives from this compound. The versatility of this starting material allows for the generation of extensive chemical libraries for screening in various biological assays. Further exploration of different nucleophiles and reaction conditions can lead to the discovery of novel compounds with significant therapeutic potential. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets and research goals.

References

  • Hantzsch, A. R. (1887). Condensationsprodukte aus Aldehydammoniak und Ketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131.
  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.

Nucleophilic substitution reactions with 2-Bromo-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Substitution Reactions with 2-Bromo-1-(4-ethylphenyl)ethanone

Authored by: A Senior Application Scientist

Introduction: The Versatility of an α-Bromoketone Building Block

This compound is a member of the α-haloketone class of organic compounds. Its structure is characterized by a bromine atom positioned on the carbon adjacent (the α-position) to a carbonyl group. This specific arrangement renders the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. The presence of the carbonyl group significantly enhances the reactivity of the C-Br bond towards substitution compared to a standard alkyl bromide.

This heightened reactivity makes this compound a valuable and versatile intermediate in synthetic organic chemistry. It serves as a key precursor for the synthesis of numerous compounds, most notably in the development of pharmaceutical agents and other biologically active molecules. Specifically, its reaction with primary or secondary amines is a common route to produce substituted cathinones, a class of compounds with significant interest in pharmacology and medicinal chemistry.[1][2][3] This guide provides a detailed exploration of the mechanistic principles, experimental protocols, and practical considerations for performing nucleophilic substitution reactions with this important synthetic building block.

Core Mechanistic Principles: The Predominance of the SN2 Pathway

Nucleophilic substitution reactions at the α-carbon of this compound proceed almost exclusively through a bimolecular (SN2) mechanism.[4] This pathway is strongly favored over the unimolecular (SN1) alternative for several key reasons.

  • SN1 Pathway is Unfavorable : An SN1 reaction would require the formation of a carbocation intermediate at the α-position. This α-carbonyl carbocation is significantly destabilized by the adjacent electron-withdrawing carbonyl group, making its formation energetically prohibitive.[4]

  • SN2 Pathway is Favored : The SN2 mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic α-carbon at the same time as the bromide leaving group departs.[5] This "backside attack" is sterically accessible and avoids the formation of the unstable carbocation intermediate.

The rate and success of the SN2 reaction are governed by several factors:

  • Nucleophile Choice : The reaction is most effective with less basic nucleophiles.[4] The use of strongly basic nucleophiles can lead to competitive deprotonation of the α-carbon, generating an enolate ion and leading to undesired side reactions.[4]

  • Leaving Group : The bromide ion (Br⁻) is an excellent leaving group, facilitating the substitution.

  • Solvent : Polar aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile are ideal. They can solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus preserving its reactivity.

Generalized SN2 Reaction Mechanism

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Select Nucleophile (Nu⁻) B Choose Solvent & Conditions A->B C Dissolve this compound B->C D Combine Reactants C->D E Stir at Defined Temp. D->E F Monitor by TLC/GC E->F G Quench & Aqueous Wash F->G Reaction Complete H Extract & Dry Organic Layer G->H I Concentrate Solvent H->I J Purify (Chromatography/Recrystallization) I->J K Characterize Final Product J->K

Sources

Application Notes & Protocols: 2-Bromo-1-(4-ethylphenyl)ethanone as a Versatile Building Block for the Synthesis of Bio-active Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Bromo-1-(4-ethylphenyl)ethanone, a pivotal α-bromoketone intermediate in synthetic organic chemistry. We delve into its application as a versatile precursor for constructing a variety of pharmaceutically relevant heterocyclic scaffolds. This document furnishes researchers, medicinal chemists, and drug development professionals with detailed mechanistic insights and robust, field-proven protocols for the synthesis of thiazoles, imidazoles, and related chalcone intermediates. Each protocol is designed to be self-validating, with explanations for critical experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Importance of this compound

α-Haloketones are a cornerstone of modern synthetic chemistry, prized for their dual reactivity. The presence of a carbonyl group and a reactive carbon-halogen bond makes them ideal electrophilic partners in a multitude of cyclization and condensation reactions. This compound, specifically, offers a unique combination of this reactivity with a lipophilic 4-ethylphenyl moiety, a common feature in pharmacologically active molecules that can enhance binding to biological targets.

This guide focuses on three principal synthetic routes leveraging this building block:

  • Hantzsch Thiazole Synthesis: A classic and highly efficient method for creating the thiazole ring, a core structure in numerous approved drugs.[1][2]

  • Imidazole Synthesis: The construction of imidazole derivatives, which are fundamental components of many biochemical processes and therapeutic agents.[3]

  • Claisen-Schmidt Condensation: A foundational reaction for producing chalcones, which are not only biologically active in their own right but also serve as key intermediates for flavonoids and other complex heterocycles.[4][5]

Synthesis of Thiazole Derivatives via Hantzsch Condensation

The Hantzsch thiazole synthesis is arguably the most prominent application for α-bromoketones.[1][2] The reaction facilitates the formation of a 2,4-disubstituted thiazole ring through the condensation of an α-haloketone with a thioamide. The 4-ethylphenyl group from our starting material will be installed at the 4-position of the resulting thiazole ring.

Mechanistic Rationale

The reaction proceeds via a well-established pathway. The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the ketone in an SN2 reaction, displacing the bromide ion. This is followed by an intramolecular cyclization where the thioamide's nitrogen attacks the ketone's carbonyl carbon. The final step is a dehydration event, which leads to the formation of the stable, aromatic thiazole ring. The aromaticity of the final product is a significant driving force for this reaction.[6]

Hantzsch_Mechanism reagents This compound + Thioamide (e.g., Thiourea) sn2 Nucleophilic Attack (SN2) S attacks C-Br reagents->sn2 intermediate1 Thioester Intermediate sn2->intermediate1 cyclization Intramolecular Cyclization N attacks C=O intermediate1->cyclization intermediate2 Hemiaminal-like Intermediate cyclization->intermediate2 dehydration Dehydration (-H2O) intermediate2->dehydration product 4-(4-ethylphenyl)thiazole Derivative dehydration->product

Protocol: Synthesis of 2-Amino-4-(4-ethylphenyl)thiazole

This protocol details the synthesis of a 2-aminothiazole derivative, a common scaffold in medicinal chemistry, using thiourea as the thioamide component.

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (Reagent Grade)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Distilled Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.2 eq) in ethanol (approx. 10 mL per gram of bromoketone).

  • Reflux: Heat the mixture to reflux (approx. 78°C) with vigorous stirring. The reaction is typically complete within 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: Once the reaction is complete, cool the flask to room temperature. A precipitate of the hydrobromide salt of the product may form.

  • Neutralization: Slowly pour the reaction mixture into an excess of saturated sodium bicarbonate solution while stirring. This neutralizes the HBr formed and precipitates the free base of the product.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold distilled water to remove any inorganic salts.

  • Drying: Dry the product, either air-dried on a watch glass or in a vacuum oven at a low temperature (40-50°C). The crude product is often of high purity.[2] Recrystallization from ethanol can be performed if further purification is needed.

Data Summary: Representative Thiazole Derivatives
Product NameR-Group on ThioamideTypical Yield (%)Melting Point (°C)Key ¹H NMR Signals (δ, ppm)
2-Amino-4-(4-ethylphenyl)thiazole-NH₂85-95150-1547.8 (d, Ar-H), 7.2 (d, Ar-H), 6.8 (s, thiazole-H), 5.1 (s, br, NH₂), 2.7 (q, CH₂), 1.2 (t, CH₃)
4-(4-ethylphenyl)-2-phenylthiazole-C₆H₅80-90118-1228.0-7.3 (m, Ar-H), 7.1 (s, thiazole-H), 2.7 (q, CH₂), 1.2 (t, CH₃)

Synthesis of Imidazole Derivatives

The synthesis of imidazoles from α-bromoketones is another powerful application. The reaction involves condensing the bromoketone with a source of the N-C-N fragment, such as urea, thiourea, or guanidine, often catalyzed by a phase transfer catalyst or under microwave irradiation for enhanced efficiency.[3]

Mechanistic Rationale

Similar to the thiazole synthesis, the initial step involves a nucleophilic attack on the α-carbon, displacing the bromide. For instance, when using urea, one of the amino groups attacks the bromoketone. The second step is an intramolecular condensation between the other amino group and the ketone's carbonyl, followed by dehydration to form the imidazole ring. Using urea results in an imidazol-2-one, while thiourea yields an imidazole-2-thione.

Imidazole_Workflow cluster_reactants Reactants cluster_process Process cluster_output Output A This compound D Microwave Irradiation (e.g., 700W, 3-5 min) A->D B Amidine Source (e.g., Urea, Thiourea) B->D C Solvent (Ethanol) & Catalyst (TEBA) C->D E Cooling & Precipitation (Ice-cold water) D->E F Neutralization (Sodium Acetate) E->F G Filtration & Washing F->G H Crystallization (Ethanol) G->H I 4-(4-ethylphenyl)-1H-imidazole Derivative H->I

Protocol: Microwave-Assisted Synthesis of 4-(4-ethylphenyl)-1H-imidazole-2(5H)-thione

This modern protocol utilizes microwave irradiation to significantly reduce reaction times and improve yields.[3]

Materials:

  • This compound (1.0 eq, 0.02 M)

  • Thiourea (1.0 eq, 0.02 M)

  • Ethanol

  • Water

  • Triethylbenzylammonium chloride (TEBA) (Phase Transfer Catalyst, 0.05 M)

  • Sodium Acetate

  • Ice-cold water

Equipment:

  • Scientific microwave reactor

  • Reaction vessel suitable for microwave synthesis

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a microwave-safe reaction vessel, prepare a solution of this compound in ethanol. Prepare a separate aqueous solution of thiourea and TEBA.

  • Microwave Reaction: Combine the solutions in the reaction vessel. Irradiate the mixture in the microwave reactor at 700 W for approximately 3.5 minutes.[3]

  • Work-up: Allow the reaction mixture to cool to room temperature. Pour the cooled mixture into ice-cold water.

  • Neutralization: Neutralize the solution with sodium acetate. The product will precipitate out of the solution.

  • Isolation and Purification: Filter the solid product, wash with water, and recrystallize from ethanol to obtain the pure imidazole-2-thione.

Data Summary: Representative Imidazole Derivatives
Product NameAmidine SourceTypical Yield (%)Melting Point (°C)Key ¹H NMR Signals (δ, ppm)
4-(4-ethylphenyl)-1H-imidazol-2(5H)-oneUrea60-75220-22510.5 (s, br, NH), 7.6 (d, Ar-H), 7.2 (d, Ar-H), 6.9 (s, imidazole-H), 2.6 (q, CH₂), 1.2 (t, CH₃)
4-(4-ethylphenyl)-1H-imidazole-2(5H)-thioneThiourea70-80245-250 (dec.)12.1 (s, br, NH), 7.7 (d, Ar-H), 7.3 (d, Ar-H), 7.0 (s, imidazole-H), 2.6 (q, CH₂), 1.2 (t, CH₃)

Application in Chalcone Synthesis

While this compound itself is not the direct precursor for a standard Claisen-Schmidt condensation, its parent ketone, 1-(4-ethylphenyl)ethanone, is. This synthesis is included as a crucial related application, as chalcones are key intermediates for flavonoid-based heterocycles. The bromo- derivative can be used in subsequent cyclization steps not covered here.

Mechanistic Rationale: Claisen-Schmidt Condensation

This is a base-catalyzed aldol condensation between an aromatic ketone (1-(4-ethylphenyl)ethanone) and an aromatic aldehyde (e.g., benzaldehyde).[5][7] The base abstracts an acidic α-proton from the ketone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates to form the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones.

Chalcone_Workflow cluster_reactants Reactants cluster_process Process cluster_output Output A 1-(4-ethylphenyl)ethanone D Stir at Room Temp (or gentle heating) A->D B Aromatic Aldehyde B->D C Solvent (Ethanol) & Base (NaOH or KOH) C->D E Monitoring (TLC) D->E F Acidification (dil. HCl) to precipitate product E->F G Filtration & Washing F->G H Recrystallization (Ethanol) G->H I Chalcone Derivative H->I

Protocol: Synthesis of (E)-1-(4-ethylphenyl)-3-phenylprop-2-en-1-one

Materials:

  • 1-(4-ethylphenyl)ethanone (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Ethanol

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 40-50%)

  • Dilute Hydrochloric Acid (HCl)

  • Distilled Water

Procedure:

  • Reaction Setup: Dissolve 1-(4-ethylphenyl)ethanone and benzaldehyde in ethanol in a flask equipped with a magnetic stirrer.

  • Base Addition: Cool the flask in an ice bath and slowly add the aqueous NaOH or KOH solution dropwise with vigorous stirring. The mixture will often turn yellow and thicken.

  • Reaction: Allow the mixture to stir at room temperature for several hours (4-24h) until TLC indicates the consumption of the starting materials.

  • Precipitation: Pour the reaction mixture into a beaker of ice-cold water and carefully acidify with dilute HCl until the solution is neutral (pH ~7). The chalcone will precipitate as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol.

Safety and Handling

As an α-bromoketone, this compound is a lachrymator and a skin and respiratory tract irritant. It is imperative to handle this compound with appropriate personal protective equipment (PPE).

  • Engineering Controls: Always handle in a well-ventilated chemical fume hood.

  • Personal Protective Equipment: Wear safety goggles, a lab coat, and nitrile gloves. Avoid breathing dust or vapors.[8][9]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong bases and oxidizing agents.[10]

Conclusion

This compound stands out as a highly effective and versatile reagent for the synthesis of diverse heterocyclic compounds. The protocols detailed herein for the construction of thiazoles and imidazoles provide reliable and efficient pathways to these valuable molecular scaffolds. Its utility, coupled with the straightforward and high-yielding nature of these classic reactions, ensures its continued importance as a key building block for professionals in pharmaceutical research and synthetic chemistry.

References

  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online. Retrieved from [Link]

  • Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. (2011). Scirp.org. Retrieved from [Link]

  • Dibromoketone as Synthetic Equivalent to α-Bromoketones: Synthesis of Some New Thiazole as Antimicrobial Agents. Asian Publication Corporation. Retrieved from [Link]

  • Synthesis of thiazoles from thiosemicarbazones and α-bromoketones under microwave irradiation. ResearchGate. Retrieved from [Link]

  • Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. (2011). Semantic Scholar. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. Retrieved from [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2015). Asian Journal of Chemistry. Retrieved from [Link]

  • EFFICIENT SYNTHESIS AND CHARACTERISATION OF IMIDAZOLES UNDER MICROWAVE IRRADIATION. (2011). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Retrieved from [Link]

  • 2-Bromo-1-[4-(diethylamino)phenyl]ethanone. PubChem. Retrieved from [Link]

  • Synthesis of Biologically Active Substituted Chalcones. WMU's ScholarWorks. Retrieved from [Link]

  • Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. Molbase. Retrieved from [Link]

  • Safety data sheet - British Pharmacopoeia. (2020). Pharmacopoeia.com. Retrieved from [Link]

  • Imidazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). PMC - NIH. Retrieved from [Link]

  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of some Fused Heterocyclic Compounds from α-Bromo Tetralone and Indanone. Iraqi National Journal of Chemistry. Retrieved from [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research. Retrieved from [Link]

  • SYNTHESIS OF CHALCONES. Jetir.Org. Retrieved from [Link]

  • Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. PrepChem.com. Retrieved from [Link]

  • Cyclization of α-bromo-β-phenylvinylketone analogues 4 with pyrrole 2. ResearchGate. Retrieved from [Link]

  • Ethanone, 2-bromo-1-(4-methylphenyl)-. NIST WebBook. Retrieved from [Link]

  • Synthesis of Imidazoles. Baran Lab. Retrieved from [Link]

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem - NIH. Retrieved from [Link]

  • (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... ResearchGate. Retrieved from [Link]

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. PMC - NIH. Retrieved from [Link]

  • Reactions of Secondary -Ketothioamides with Ethyl Bromoacetate and Etyl Bromopropionate. The Synthesis of N-Substituted 2-Acylmethylidene-1,3-thiazolin-4-ones. ResearchGate. Retrieved from [Link]

  • Reactions of Secondary β-Ketothioamides with Ethyl Bromoacetate and Ethyl 2-Bromopropionate. The Synthesis of N-Substituted 2-A. ResearchGate. Retrieved from [Link]

  • Ethanone, 2-bromo-1-(4-bromophenyl)-. SIELC Technologies. Retrieved from [Link]

  • Ethanone, 1-(4-ethylphenyl)-. NIST WebBook. Retrieved from [Link]

Sources

Application Note: Synthesis of 2-Bromo-4'-ethylacetophenone via Electrophilic Alpha-Bromination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The electrophilic alpha-bromination of ketones is a cornerstone transformation in organic synthesis, yielding versatile α-bromo ketone intermediates. These compounds are pivotal precursors for a variety of subsequent reactions, including nucleophilic substitutions and eliminations, making them valuable building blocks in the synthesis of complex organic molecules and pharmaceuticals.[1] This application note provides a detailed laboratory protocol for the synthesis of 2-bromo-4'-ethylacetophenone from 4-ethylacetophenone. We will delve into the reaction mechanism, provide a step-by-step experimental procedure, discuss safety considerations, and outline purification and characterization techniques. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Reaction Principle and Mechanism

The alpha-bromination of ketones in an acidic medium proceeds through an enol intermediate. The reaction is acid-catalyzed, as the acid facilitates the tautomerization of the ketone to its more nucleophilic enol form.[1][2]

The generally accepted mechanism involves three key steps:

  • Enolization: The carbonyl oxygen is protonated by the acid catalyst, which increases the acidity of the α-protons. A weak base, such as the conjugate base of the acid or another molecule of the ketone, then abstracts an α-proton, leading to the formation of the enol intermediate.[1][2]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine molecule (Br₂).[1][2]

  • Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the α-bromo ketone and hydrobromic acid (HBr).[1]

Experimental Protocol

This protocol is adapted from established methods for the acid-catalyzed α-bromination of acetophenones.[1][3][4][5]

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-EthylacetophenoneReagentSigma-Aldrich
BromineReagentFisher Scientific
Glacial Acetic AcidACS GradeVWR
Diethyl EtherAnhydrousJ.T. Baker
Saturated Sodium Bicarbonate SolutionLabChem
Saturated Sodium Bisulfite SolutionLabChem
Brine (Saturated NaCl solution)LabChem
Anhydrous Magnesium SulfateEMD Millipore

Equipment:

  • Round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Fume hood

Experimental Workflow Diagram:

G start Start: Dissolve 4-Ethylacetophenone in Glacial Acetic Acid cool Cool to 0-5 °C (Ice Bath) start->cool add_br2 Slowly Add Bromine in Glacial Acetic Acid cool->add_br2 react Stir at Room Temperature (Monitor by TLC) add_br2->react quench Quench with Water and Extract with Diethyl Ether react->quench wash1 Wash Organic Layer: 1. Sat. NaHCO₃ 2. Sat. NaHSO₃ 3. Brine quench->wash1 dry Dry Organic Layer (Anhydrous MgSO₄) wash1->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify end_node Product: 2-Bromo-4'-ethylacetophenone purify->end_node

Caption: Workflow for the synthesis of 2-bromo-4'-ethylacetophenone.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-ethylacetophenone (e.g., 10.0 g, 67.5 mmol) in glacial acetic acid (50 mL).

  • Cool the solution in an ice bath to 0-5 °C.

  • In the dropping funnel, prepare a solution of bromine (e.g., 3.45 mL, 10.8 g, 67.5 mmol) in glacial acetic acid (20 mL).

  • Slowly add the bromine solution dropwise to the stirred ketone solution over a period of 30-45 minutes. Maintain the reaction temperature below 10 °C during the addition. The disappearance of the bromine color indicates its consumption.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing 200 mL of cold water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acetic acid, followed by saturated sodium bisulfite solution (1 x 50 mL) to quench any unreacted bromine, and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification:

The crude 2-bromo-4'-ethylacetophenone can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate. Alternatively, for higher purity, column chromatography on silica gel can be employed.

Characterization:

The identity and purity of the product can be confirmed by spectroscopic methods:

  • ¹H NMR: The spectrum is expected to show a characteristic singlet for the -CH₂Br protons.

  • IR Spectroscopy: The spectrum should display a strong absorption band for the carbonyl group (C=O).

Safety Precautions

Bromine is a highly toxic, corrosive, and volatile substance. All manipulations involving bromine must be performed in a well-ventilated fume hood. [6][7]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile gloves are suitable), safety goggles, a face shield, and a lab coat at all times.[7][8]

  • Handling: Handle bromine with extreme care. Avoid inhalation of vapors and contact with skin and eyes.[6] In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[9]

  • Spills: In case of a bromine spill, neutralize it with a solution of sodium thiosulfate.[7]

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Quantitative Data Summary

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mmol)Equivalents
4-Ethylacetophenone148.2010.067.51.0
Bromine159.8110.867.51.0
2-Bromo-4'-ethylacetophenone227.10Theoretical: 15.3Theoretical: 67.5-

Conclusion

This application note provides a comprehensive and detailed protocol for the laboratory synthesis of 2-bromo-4'-ethylacetophenone. By following the outlined procedures and adhering to the safety precautions, researchers can effectively synthesize this valuable intermediate for further applications in organic synthesis and drug discovery. The principles and techniques described herein are broadly applicable to the alpha-bromination of other acetophenone derivatives.

References

  • Halogenation Of Ketones via Enols. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Bromine handling and safety. (2015, April 29). SlideShare. Retrieved from [Link]

  • Alpha Halogenation of Aldehydes and Ketones. (n.d.). Fiveable. Retrieved from [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones. (2020, August 12). Chemistry LibreTexts. Retrieved from [Link]

  • Handling liquid bromine and preparing bromine water. (n.d.). RSC Education. Retrieved from [Link]

  • Bromine. (2018, June 26). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Safety Data Sheet: Bromine. (n.d.). Carl ROTH. Retrieved from [Link]

  • SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). (2021, June 21). Retrieved from [Link]

  • α-Bromoketone synthesis by bromination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 2-Bromo-4'-methylacetophenone. (n.d.). PubChem. Retrieved from [Link]

  • Synthetic Access to Aromatic α-Haloketones. (2020, December 29). National Institutes of Health. Retrieved from [Link]

  • Acetophenone, p-bromo-. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. (n.d.). Google Patents.
  • Separation of Ketone and alpha Bromo ketone. (2020, May 30). Reddit. Retrieved from [Link]

  • phenacyl bromide. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. (1999). Royal Society of Chemistry. Retrieved from [Link]

  • Acetophenone, 3-bromo-. (n.d.). Organic Syntheses. Retrieved from [Link]

  • p-BROMOPHENACYL BROMIDE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Selective bromination of acetophenone derivatives with bromine in methanol. (n.d.). Zenodo. Retrieved from [Link]

Sources

Application Note: Synthesis and Utility of α-Aminoketones and α-Thioketones from 2-Bromo-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the reaction of 2-Bromo-1-(4-ethylphenyl)ethanone with amine and thiol nucleophiles. It details the underlying reaction mechanisms, provides validated, step-by-step protocols for the synthesis of representative α-aminoketone and α-thioketone derivatives, and discusses the significance of these compounds in the landscape of modern drug discovery. Best practices and troubleshooting for these nucleophilic substitution reactions are also presented to aid researchers in achieving optimal outcomes.

Introduction: The Strategic Importance of α-Functionalized Ketones in Medicinal Chemistry

α-Haloketones, such as this compound, are powerful and versatile intermediates in organic synthesis. The presence of a carbonyl group significantly activates the adjacent carbon-halogen bond towards nucleophilic attack, making these compounds ideal precursors for a wide array of functionalized molecules.[1] The resulting α-aminoketones and α-thioketones are not merely synthetic curiosities; they are privileged scaffolds found in numerous biologically active compounds and approved pharmaceuticals.[2][3][4]

The β-aminoketone moiety, a close structural relative and often a synthetic target derived from α-aminoketones, is a core component of drugs like tolperisone (a muscle relaxant) and sitagliptin (an antidiabetic agent).[2][3] α-aminoketones themselves are integral to pharmaceuticals such as the antidepressant bupropion and the antiplatelet drug Effient.[4][5] Similarly, organosulfur compounds, including those derived from thiols, exhibit a broad range of biological activities and are of increasing interest in medicinal chemistry for their potential as antiviral, anticancer, and antibacterial agents.[6][7]

This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively utilize this compound as a starting material for the synthesis of novel α-aminoketone and α-thioketone derivatives, thereby facilitating the exploration of new chemical space in drug discovery programs.

Reaction Mechanisms: A Tale of Two Nucleophiles

The reaction of this compound with amines and thiols proceeds via a bimolecular nucleophilic substitution (SN2) pathway.[8] The electrophilic α-carbon, situated between the electron-withdrawing carbonyl group and the bromine atom, is highly susceptible to nucleophilic attack.[1]

Reaction with Amines: Formation of α-Aminoketones

The reaction with a primary or secondary amine leads to the formation of an α-aminoketone. The lone pair of electrons on the nitrogen atom of the amine attacks the α-carbon, displacing the bromide ion in a concerted fashion. A subsequent deprotonation step, often facilitated by a mild base or excess amine, yields the final product. It is crucial to use less basic nucleophiles with α-haloketones to avoid competing enolate formation.[8]

SN2_Amine reactant1 This compound ts Transition State reactant1->ts Nucleophilic Attack reactant2 R₂NH (Amine) reactant2->ts intermediate Protonated α-Aminoketone ts->intermediate Bromide Departure product α-Aminoketone intermediate->product -H⁺ (Deprotonation)

Caption: SN2 reaction pathway for α-aminoketone synthesis.

Reaction with Thiols: Formation of α-Thioketones (Thioethers)

Similarly, thiols react with this compound to form α-thioketones, which are more accurately described as α-keto thioethers. The highly nucleophilic sulfur atom of the thiol attacks the electrophilic α-carbon, leading to the displacement of the bromide ion. Thiolates, the conjugate bases of thiols, are even more potent nucleophiles and can accelerate the reaction.

SN2_Thiol reactant1 This compound ts Transition State reactant1->ts Nucleophilic Attack reactant2 RSH (Thiol) reactant2->ts product α-Thioketone (Thioether) ts->product Bromide Departure

Caption: SN2 reaction pathway for α-thioketone synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative derivatives.

Protocol 1: Synthesis of 2-(Anilino)-1-(4-ethylphenyl)ethanone

This protocol describes the reaction of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl Acetate

  • Hexane

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, and standard glassware.

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (20 mL).

  • Add sodium bicarbonate (1.5 eq) to the solution.

  • Add aniline (1.2 eq) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate (50 mL) and deionized water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 2-(anilino)-1-(4-ethylphenyl)ethanone.

Protocol 2: Synthesis of 1-(4-Ethylphenyl)-2-(phenylthio)ethanone

This protocol details the reaction with thiophenol.

Materials:

  • This compound

  • Thiophenol

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (CH₂Cl₂)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator, and standard glassware.

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 eq) and acetone (30 mL).

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add thiophenol (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC (4:1 hexane:ethyl acetate).

  • Upon completion, filter the solid potassium carbonate and wash with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with deionized water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent in vacuo.

  • Purify the crude product via flash chromatography (silica gel, gradient of hexane and ethyl acetate) to yield pure 1-(4-ethylphenyl)-2-(phenylthio)ethanone.

Data Summary and Characterization

The successful synthesis of the target compounds should be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

CompoundReactantsSolventBaseTypical Yield (%)¹H NMR (CDCl₃, δ ppm) Highlights
2-(Anilino)-1-(4-ethylphenyl)ethanoneThis compound, AnilineEthanolNaHCO₃75-857.9 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 7.2 (t, 2H, Ar-H), 6.8 (t, 1H, Ar-H), 6.7 (d, 2H, Ar-H), 4.6 (s, 2H, CH₂), 2.7 (q, 2H, CH₂), 1.2 (t, 3H, CH₃)
1-(4-Ethylphenyl)-2-(phenylthio)ethanoneThis compound, ThiophenolAcetoneK₂CO₃80-907.8 (d, 2H, Ar-H), 7.4-7.2 (m, 7H, Ar-H), 4.2 (s, 2H, CH₂), 2.7 (q, 2H, CH₂), 1.2 (t, 3H, CH₃)

Best Practices and Troubleshooting

  • Moisture Sensitivity: While not strictly anhydrous conditions are required, minimizing water content in solvents and reagents is good practice to prevent potential side reactions.

  • Choice of Base: For the reaction with amines, a non-nucleophilic base like sodium bicarbonate or potassium carbonate is preferred to prevent competition with the amine nucleophile. For thiols, a stronger base like potassium carbonate is effective in generating the more nucleophilic thiolate in situ.

  • Reaction Monitoring: TLC is an indispensable tool for monitoring the consumption of the starting material and the formation of the product. The α-bromoketone starting material is often a lachrymator, so reactions should be performed in a well-ventilated fume hood.

  • Purification: Flash column chromatography is generally effective for purifying the final products. The choice of eluent system should be optimized based on TLC analysis.

  • Troubleshooting Low Yields:

    • Incomplete Reaction: Extend the reaction time or slightly increase the temperature. Ensure efficient stirring.

    • Side Reactions: The use of overly strong bases with amines can lead to elimination reactions. Ensure the appropriate base is used.

    • Product Degradation: α-Aminoketones and α-thioketones can be sensitive to strong acids or bases during workup. Maintain neutral or mildly basic conditions.

Conclusion

The nucleophilic substitution reactions of this compound with amines and thiols represent a robust and efficient methodology for the synthesis of α-aminoketones and α-thioketones. These protocols provide a reliable foundation for researchers to generate diverse libraries of these valuable scaffolds for biological screening and as key intermediates in the synthesis of more complex drug candidates. The insights into the reaction mechanisms and best practices provided herein are intended to empower scientists in their pursuit of novel therapeutics.

References

  • Nagra, S. S., & Ghorai, M. K. (2021). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 26(16), 4966. [Link]

  • Pearson, R. G., Langer, S. H., Williams, F. V., & McGuire, W. J. (1953). Mechanism of the Reaction of α-Haloketones with Weakly Basic Nucleophilic Reagents. Journal of the American Chemical Society, 75(13), 3073–3075. [Link]

  • JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. Retrieved January 6, 2026, from [Link]

  • El-Faham, A., et al. (2021). Recent progress in the chemistry of β-aminoketones. RSC Advances, 11(38), 23567-23592. [Link]

  • de la Torre, A., & Carreño, M. C. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(2), 263-280. [Link]

  • ResearchGate. (n.d.). Drug molecules consisting of b-aminoketone fragments. Retrieved January 6, 2026, from [Link]

  • El-Sayed, M. A. A., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(1), 1-26. [Link]

  • ResearchGate. (n.d.). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Retrieved January 6, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Thione Derivatives as Medicinally Important Compounds. Retrieved January 6, 2026, from [Link]

  • Wikipedia. (n.d.). Thioketone. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Applications of Thiocarbonyl Compounds. Retrieved January 6, 2026, from [Link]

  • YouTube. (2019, June 22). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. [Link]

  • YouTube. (2019, October 15). Reactions of thiols. [Link]

Sources

Introduction: The Strategic Importance of α-Haloketones in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-Bromo-1-(4-ethylphenyl)ethanone in Pharmaceutical Development

This compound (also known as 2-Bromo-4'-ethylacetophenone) is a key organic intermediate whose value in pharmaceutical development is anchored in its distinct chemical architecture.[1] As an α-brominated ketone, it possesses a highly reactive electrophilic carbon center adjacent to the carbonyl group, making it an exceptionally versatile building block for constructing more complex molecular scaffolds.[2] The presence of the 4-ethylphenyl group provides a lipophilic handle that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a final drug candidate, influencing factors such as membrane permeability, metabolic stability, and target protein binding.

This guide provides a detailed overview of the applications of this reagent, focusing on the underlying chemical principles, step-by-step synthetic protocols, and its role in the generation of pharmaceutically relevant heterocyclic systems and other advanced intermediates.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is paramount for its safe and effective use in a laboratory setting.

PropertyValueReference
CAS Number 2632-14-6[1]
Molecular Formula C₁₀H₁₁BrO[1]
Molecular Weight 227.10 g/mol [1]
Appearance White to brown powder or lump[1]
Purity Typically >98.0% (GC)[1]

Safety and Handling: this compound, like other α-haloketones, is a potent lachrymator and irritant to the skin, eyes, and mucous membranes.[3] All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Core Application: A Versatile Electrophile for Nucleophilic Substitution

The primary utility of this compound lies in its reactivity towards a wide array of nucleophiles. The bromine atom serves as an excellent leaving group, facilitating the formation of a new carbon-nucleophile bond at the α-position. This reactivity is the cornerstone of its application in building diverse molecular frameworks.[2]

The general workflow for utilizing this building block can be visualized as follows:

G cluster_0 Synthesis of Core Intermediate cluster_1 Pharmaceutical Scaffolding cluster_2 Drug Candidate Development A Starting Material (4'-Ethylacetophenone) B α-Bromination A->B e.g., Br₂ or CuBr₂ C This compound (Key Building Block) B->C E Nucleophilic Substitution (SN2) C->E D Nucleophile (e.g., Amine, Thiol, Heterocycle) D->E F Advanced Intermediate / Precursor E->F G Further Cyclization / Modification F->G H Final API / Drug Candidate G->H

Caption: General workflow for utilizing this compound.

Protocol 1: Synthesis of this compound

The synthesis of the title compound is typically achieved through the α-bromination of 4'-ethylacetophenone. While various brominating agents can be used, a common and effective method involves the use of cupric bromide (CuBr₂), which offers good selectivity for the α-position.[4][5]

Causality Behind Experimental Choices:

  • Reagent: Cupric bromide is chosen as it provides a source of electrophilic bromine in situ and is generally less hazardous to handle than liquid bromine. The reaction proceeds via an enol or enolate intermediate.

  • Solvent: A solvent mixture like ethyl acetate and chloroform is often used. Ethyl acetate is a good solvent for the starting material, while chloroform can help solubilize the copper salts formed during the reaction. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Workup: The filtration step removes the copper(I) bromide byproduct. The subsequent washing and evaporation steps are standard procedures to isolate and purify the product.

Step-by-Step Methodology:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4'-ethylacetophenone (10 mmol, 1.48 g).

  • Reagent Addition: Add ethyl acetate (50 mL) to dissolve the starting material. To this solution, add cupric bromide (CuBr₂) (25 mmol, 5.59 g).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture (e.g., 9:1). The reaction is typically complete within 3-5 hours, indicated by the disappearance of the starting material spot and the formation of a new, less polar product spot.

  • Workup: Allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of Celite® to remove the precipitated copper(I) bromide.

  • Purification: Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and then with a saturated sodium bicarbonate solution (1 x 30 mL) to remove any acidic impurities. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Characterization: The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or hexane to yield the final product as a white to pale yellow solid. Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of Thiazole Derivatives

α-Bromo ketones are classic precursors for the Hantzsch thiazole synthesis, a fundamental reaction in medicinal chemistry for creating the thiazole ring system found in many bioactive compounds.

Causality Behind Experimental Choices:

  • Reaction: This is a condensation reaction between the α-bromo ketone and a thioamide. The thioamide's sulfur atom acts as a nucleophile, attacking the electrophilic α-carbon of the ketone. This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

  • Thioamide: The choice of thioamide (R-C(S)NH₂) determines the substituent at the 2-position of the resulting thiazole ring, allowing for molecular diversity.

  • Solvent & Temperature: Ethanol is a common solvent that facilitates the dissolution of both reactants. Heating is required to overcome the activation energy for both the initial substitution and the subsequent cyclization/dehydration steps.

G A This compound C Condensation & Cyclization (Hantzsch Synthesis) A->C B Thioamide (e.g., Thiourea) B->C D 2-Amino-4-(4-ethylphenyl)thiazole C->D Intermediate E Further Functionalization (e.g., Acylation, Alkylation) D->E F Bioactive Thiazole Derivatives E->F

Caption: Hantzsch thiazole synthesis workflow.

Step-by-Step Methodology (Example: Synthesis of 2-Amino-4-(4-ethylphenyl)thiazole):

  • Setup: In a 100 mL round-bottom flask, dissolve this compound (5 mmol, 1.14 g) and thiourea (5.5 mmol, 0.42 g) in absolute ethanol (30 mL).

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC until the starting ketone is consumed.

  • Isolation: Cool the reaction mixture in an ice bath. The hydrobromide salt of the product may precipitate. If so, collect the solid by vacuum filtration.

  • Neutralization & Extraction: If the product does not precipitate, concentrate the reaction mixture under reduced pressure. Dissolve the residue in water (50 mL) and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8. This will precipitate the free base.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from ethanol/water to afford pure 2-amino-4-(4-ethylphenyl)thiazole.

  • Characterization: Confirm the identity and purity of the product via melting point, NMR, and MS analysis.

Application in the Synthesis of Other Heterocycles and Bioactive Molecules

The utility of this compound extends beyond thiazoles. It is a precursor for a multitude of other heterocyclic systems and drug intermediates:

  • Imidazoles: Reaction with amidines leads to the formation of substituted imidazoles, another privileged scaffold in medicinal chemistry.

  • Oxazoles: Condensation with primary amides can yield oxazole derivatives.

  • Pyridazinones: While not a direct reaction, intermediates derived from this bromo-ketone can be used to construct more complex systems like pyridazinones, which have been investigated as potential anti-inflammatory agents and PDE4 inhibitors.[6]

  • Adrenaline-type Drugs: Analogs like 2-bromo-1-(4-hydroxyphenyl)ethanone are widely used in the synthesis of adrenaline-type drugs, highlighting the general utility of this class of compounds in constructing phenylethanolamine backbones.[7][8][9]

The 4-ethylphenyl moiety itself is present in various approved drugs and investigational compounds, where it often contributes to optimal binding at the target site or improved metabolic properties. Therefore, using this compound provides a direct route to introduce this valuable fragment into new chemical entities.

Conclusion

This compound is a high-value, versatile building block in pharmaceutical research and development. Its well-defined reactivity as an electrophile allows for predictable and efficient synthetic transformations, primarily through nucleophilic substitution reactions. This enables the straightforward construction of key pharmaceutical scaffolds, most notably thiazoles and other heterocycles. The protocols and principles outlined in this guide demonstrate its strategic importance, providing researchers with the foundational knowledge to leverage this reagent in the design and synthesis of novel therapeutic agents.

References

  • Stowell, J. C., Keith, D. R., & King, B. T. (n.d.). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (n.d.). One-pot synthesis of (2-Bromo-1-(4-nitro-phenyl)-ethanone). Retrieved from [Link]

  • ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... Retrieved from [Link]

  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2837. Available from: [Link]

  • Sumitomo Chemical Co., Ltd. (n.d.). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Salmeterol Synthesis: Exploring the Role of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone. Retrieved from [Link]

  • Techeff. (n.d.). 2-Bromo-1-(4-Chlorophenyl)Ethan-1-One: A Versatile Building Block for Organic Synthesis. Retrieved from [Link]

  • Martin, R., & Flores-Gaspar, A. (n.d.). Synthesis of 8,8-Dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one via Pd-catalyzed Intramolecular C-H Bond-Acylation. Organic Syntheses. Retrieved from [Link]

  • Levene, P. A. (n.d.). BROMOACETONE. Organic Syntheses. Retrieved from [Link]

  • Zhang, J., Zhuang, L.-h., & Wang, G.-w. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2245. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Bromo-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]

  • PubMed. (n.d.). 2-Bromo-1-(4-hydroxy-phen-yl)ethanone. Retrieved from [Link]

  • PubMed. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Retrieved from [Link]

  • RSC Publishing. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. Available from: [Link]

  • Hoang, V. T., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Products and Bioprospecting, 14(1), 28. Available from: [Link]

  • Kaczor, A. A., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 785. Available from: [Link]

Sources

Application Notes & Protocols: The Role of 2-Bromo-1-(4-ethylphenyl)ethanone in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the applications of 2-Bromo-1-(4-ethylphenyl)ethanone in materials science. While primarily recognized as an intermediate in organic synthesis, particularly for pharmaceuticals, its true potential in materials science is unlocked through the strategic reactivity of its α-bromo ketone functional group.[1][2] This guide moves beyond its traditional role to explore its utility as a versatile precursor for advanced functional materials. We present detailed protocols and scientific rationale for its application as a polymerization initiator, a foundational component for surface modification, and a key building block in the synthesis of functional heterocyclic compounds.

Introduction: A Versatile Building Block for Advanced Materials

This compound is an aromatic ketone characterized by a bromine atom positioned on the carbon alpha to the carbonyl group. This configuration makes the α-carbon highly electrophilic and susceptible to nucleophilic attack, while the carbon-bromine bond serves as a key initiation point for controlled radical processes.[3][4] It is this dual reactivity that elevates the compound from a simple intermediate to a powerful tool for the materials scientist.

Its core applications in materials science are not derived from the properties of the molecule itself, but from its ability to be transformed into:

  • Polymer Initiators: Specifically for controlled radical polymerization techniques.

  • Surface-Active Molecules: For the functionalization and modification of substrates.

  • Heterocyclic Precursors: Leading to materials with unique optical and electronic properties.[5]

This guide provides the foundational principles and actionable protocols to leverage this compound in these advanced applications.

Compound Profile:

Property Value
IUPAC Name 2-bromo-1-(4-ethylphenyl)ethan-1-one
CAS Number 2632-14-6
Molecular Formula C₁₀H₁₁BrO
Molecular Weight 227.10 g/mol
Appearance White to off-white solid

| Melting Point | 30-32 °C[6] |

Application I: Initiation of Atom Transfer Radical Polymerization (ATRP)

The carbon-bromine bond in this compound is an ideal initiating site for Atom Transfer Radical Polymerization (ATRP), a cornerstone of controlled/"living" polymerization.[7] ATRP allows for the synthesis of polymers with predetermined molecular weights, narrow polydispersity, and complex architectures. The α-bromo ketone structure is highly effective for initiating the polymerization of a wide range of monomers, including styrenes, acrylates, and methacrylates.[]

Causality Behind Experimental Choices:

  • Initiator Choice: this compound provides a benzylic radical upon activation, which is a competent initiating species for many common monomers. The rate of initiation is typically fast relative to propagation, ensuring that all polymer chains begin growing at approximately the same time, which is crucial for achieving low polydispersity.[7]

  • Catalyst System: A copper(I) bromide (CuBr) complexed with a nitrogen-based ligand like N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) is a common and effective catalyst. The ligand solubilizes the copper salt and tunes its redox potential to control the equilibrium between active (radical) and dormant (halide-capped) polymer chains.

  • Solvent and Temperature: The choice of solvent (e.g., anisole, toluene) depends on the solubility of the monomer and resulting polymer. The temperature is optimized to ensure an appropriate polymerization rate without inducing significant side reactions or termination.

Protocol 2.1: ATRP of Styrene using this compound

This protocol describes the synthesis of polystyrene with a target degree of polymerization (DP) of 100.

Materials:

  • Styrene (inhibitor removed via basic alumina column)

  • This compound (Initiator)

  • Copper(I) Bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (Anhydrous)

  • Methanol

  • Schlenk flask, syringes, magnetic stir bar, nitrogen/argon line

Procedure:

  • Reactant Calculation:

    • Target DP = 100. Ratio [Styrene]:[Initiator]:[CuBr]:[PMDETA] = 100:1:1:1.

    • For 10 mL of Styrene (9.14 g, 87.7 mmol), you will need:

      • Initiator: 0.877 mmol (199 mg)

      • CuBr: 0.877 mmol (126 mg)

      • PMDETA: 0.877 mmol (0.183 mL)

  • Reaction Setup:

    • Add CuBr (126 mg) and the magnetic stir bar to a 50 mL Schlenk flask.

    • Seal the flask, and perform three cycles of vacuum/argon backfill to ensure an inert atmosphere.

    • Using argon-purged syringes, add anisole (10 mL) and styrene (10 mL).

    • Add the PMDETA ligand (0.183 mL) via syringe. The solution should turn green/blue as the complex forms.

    • In a separate vial, dissolve the initiator (199 mg) in anisole (2 mL).

  • Initiation and Polymerization:

    • Place the Schlenk flask in a preheated oil bath at 110 °C and stir for 10 minutes to allow for temperature equilibration and full complex formation.

    • Inject the initiator solution into the stirring reaction mixture to start the polymerization.

    • Allow the reaction to proceed for 6-8 hours. Monitor conversion by taking small aliquots and analyzing via ¹H NMR.

  • Termination and Purification:

    • Cool the reaction to room temperature and open the flask to air. The solution will turn dark green/blue as the copper oxidizes, quenching the polymerization.

    • Dilute the mixture with 20 mL of tetrahydrofuran (THF).

    • Pass the solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by slowly adding the filtered solution to 400 mL of cold, stirring methanol.

    • Filter the white polystyrene precipitate and dry it under vacuum overnight.

Expected Results:

Parameter Expected Value
Target Molecular Weight (Mn) ~10,600 g/mol
Polydispersity Index (Đ) 1.1 - 1.3

| Conversion | > 80% |

Visualization: ATRP Workflow

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Workup & Purification A Add CuBr to Schlenk Flask B Purge with Argon A->B C Add Monomer, Solvent, & Ligand B->C D Equilibrate at 110°C C->D E Inject Initiator (this compound) D->E F Polymerize (6-8 hours) E->F G Quench with Air F->G H Remove Catalyst (Alumina Column) G->H I Precipitate in Methanol H->I J Dry Polymer I->J Hantzsch_Synthesis Reactants This compound + Thiourea Intermediate Thiouronium Salt Intermediate Reactants->Intermediate S_N2 Attack Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Reflux in EtOH Product 4-(4-ethylphenyl)-1,3-thiazol-2-amine Cyclization->Product

Sources

Application Note & Protocol: Large-Scale Synthesis of 2-Bromo-1-(4-ethylphenyl)ethanone for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Chemical structure of 2-Bromo-1-(4-ethylphenyl)ethanone

Abstract

This document provides a comprehensive guide for the large-scale synthesis of this compound, a key intermediate in pharmaceutical research and drug development. The protocol details a robust and scalable α-bromination of 4-ethylacetophenone. Emphasis is placed on reaction optimization, safety considerations, and analytical characterization to ensure a high-purity final product suitable for advanced research applications. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound, also known as 4-ethylphenacyl bromide, is a valuable building block in organic synthesis. Its bifunctional nature, possessing both a reactive α-bromo ketone moiety and a substituted aromatic ring, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. α-Bromoacetophenones are important pharmaceutical intermediates in drug synthesis.[1] For instance, they are crucial intermediates for non-steroidal anti-inflammatory drugs and other therapeutic agents.[2] The reliable and scalable synthesis of this compound is therefore of significant interest to the research and pharmaceutical communities.

This application note describes a detailed protocol for the large-scale synthesis of this compound via the direct bromination of 4-ethylacetophenone. The causality behind experimental choices, including the selection of brominating agents and reaction conditions, is explained to provide a deeper understanding of the process.

Synthesis Pathway and Mechanism

The primary synthetic route to this compound involves the α-bromination of 4-ethylacetophenone. This reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack of bromine.


// Nodes Start [label="4-Ethylacetophenone"]; Enol [label="Enol Intermediate"]; Bromonium [label="Bromonium Ion Intermediate"]; Product [label="this compound"]; HBr [label="HBr (byproduct)"];

// Edges Start -> Enol [label=" H⁺ (cat.)"]; Enol -> Bromonium [label=" Br₂"]; Bromonium -> Product [label=" -H⁺"]; Bromonium -> HBr; }

Figure 1: General mechanism for the acid-catalyzed α-bromination of 4-ethylacetophenone.

The reaction is typically carried out using elemental bromine in a suitable solvent such as acetic acid or methanol.[3][4] The use of a catalyst, such as a Lewis acid or a protic acid, can facilitate the reaction.[5]

Large-Scale Synthesis Protocol

This protocol is optimized for a large-scale synthesis, yielding a significant quantity of high-purity this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierQuantity
4-Ethylacetophenone≥98%Sigma-Aldrich148.2 g (1.0 mol)
Bromine≥99.5%Sigma-Aldrich159.8 g (1.0 mol)
Glacial Acetic AcidACS GradeFisher Scientific1 L
Sodium BicarbonateACS GradeFisher ScientificAs needed
DichloromethaneACS GradeFisher ScientificAs needed
Anhydrous Magnesium SulfateACS GradeFisher ScientificAs needed
HexanesACS GradeFisher ScientificAs needed
Ethyl AcetateACS GradeFisher ScientificAs needed
Equipment
  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Addition funnel

  • Reflux condenser with a gas outlet connected to a scrubber (containing sodium thiosulfate solution)

  • Heating mantle with a temperature controller

  • Large separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Experimental Procedure

// Nodes A [label="1. Reaction Setup:\n- Charge flask with 4-ethylacetophenone and acetic acid.\n- Cool to 10-15°C."]; B [label="2. Bromine Addition:\n- Add bromine dropwise over 2-3 hours.\n- Maintain temperature below 20°C."]; C [label="3. Reaction Monitoring:\n- Stir at room temperature for 1-2 hours.\n- Monitor progress by TLC."]; D [label="4. Quenching:\n- Slowly pour reaction mixture into ice-water."]; E [label="5. Extraction:\n- Extract with dichloromethane (3x)."]; F [label="6. Washing:\n- Wash combined organic layers with NaHCO₃ solution and brine."]; G [label="7. Drying and Concentration:\n- Dry over MgSO₄.\n- Concentrate under reduced pressure."]; H [label="8. Purification:\n- Recrystallize from hexanes/ethyl acetate."]; I [label="9. Characterization:\n- Obtain melting point, ¹H NMR, ¹³C NMR, and MS."];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }

Figure 2: Step-by-step experimental workflow for the synthesis of this compound.

  • Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, addition funnel, and reflux condenser, dissolve 148.2 g (1.0 mol) of 4-ethylacetophenone in 1 L of glacial acetic acid. Cool the solution to 10-15°C using an ice bath.

  • Bromine Addition: Carefully add 159.8 g (1.0 mol) of bromine to the addition funnel. Add the bromine dropwise to the stirred solution over 2-3 hours, ensuring the temperature of the reaction mixture does not exceed 20°C.[3] The reddish-brown color of bromine should disappear as it is consumed.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Slowly and carefully pour the reaction mixture into a large beaker containing 3 L of an ice-water mixture with stirring. A precipitate of the crude product will form.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 500 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization. Dissolve the crude solid in a minimal amount of hot hexanes, then add ethyl acetate dropwise until the solid just dissolves. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.[6]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight.

Expected Yield and Characterization
  • Yield: 180 - 200 g (80 - 88%)

  • Appearance: White to off-white solid.[7]

  • Melting Point: 30-32°C.[7]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J=8.4 Hz, 2H), 7.28 (d, J=8.4 Hz, 2H), 4.40 (s, 2H), 2.71 (q, J=7.6 Hz, 2H), 1.25 (t, J=7.6 Hz, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 191.2, 151.1, 131.9, 128.8, 128.5, 31.2, 29.0, 15.1.

  • Mass Spectrometry (EI): m/z 226/228 (M⁺, isotopic pattern for Br).

Safety and Handling

Hazard Statement: this compound is a lachrymator and is corrosive. It causes severe skin burns and eye damage.[8][9] It is also harmful if swallowed or inhaled.[10][11][12]

Precautionary Measures:

  • Work in a well-ventilated fume hood.[8][10]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][10][11]

  • Avoid breathing dust, fumes, or vapors.[8][12]

  • Wash hands thoroughly after handling.[8][12]

  • In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[8][10]

  • In case of inhalation, move to fresh air and seek medical attention.[8][10]

  • In case of ingestion, do NOT induce vomiting and seek immediate medical attention.[8][10]

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSolution
Reaction is slow or incompleteLow reaction temperature; impure starting materialAllow the reaction to warm to room temperature; ensure the purity of 4-ethylacetophenone.
Formation of dibrominated byproductExcess bromine; prolonged reaction timeUse stoichiometric amounts of bromine; monitor the reaction closely by TLC.
Low yieldIncomplete reaction; loss during work-up or purificationEnsure the reaction goes to completion; be careful during extraction and recrystallization steps.
Product is coloredImpuritiesRecrystallize the product again; consider a charcoal treatment during recrystallization.[6]

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of high-purity this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this important intermediate for their research and development needs. The provided characterization data will aid in confirming the identity and purity of the final product.

References

  • A Novel Selective Method for the Synthesis of α‐Bromoacetophenone and α,α‐ Dibromoacetophenone Using NaBr/K 2 S 2 O 8 - Scite.ai. (n.d.).
  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC. (2024, February 21).
  • CN1289456C - Method for synthesizing alpha-bromo-acetophenone - Google Patents. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 5).
  • A Novel Selective Method for the Synthesis of α‐Bromoacetophenone and α,α‐ Dibromoacetophenone Using NaBr/K2S2O8 | Request PDF - ResearchGate. (2022, September 20).
  • synthesis of Alpha-Bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step - YouTube. (2025, January 26).
  • 2-Bromo-1-(2-methoxy-4-methylphenyl)ethanone - AK Scientific, Inc. (n.d.).
  • 4 - SAFETY DATA SHEET. (2009, September 22).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).
  • phenacyl bromide - Organic Syntheses Procedure. (n.d.).
  • 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC - NIH. (n.d.).
  • p-BROMOPHENACYL BROMIDE - Organic Syntheses Procedure. (n.d.).
  • Selective bromination of acetophenone derivatives with bromine in methanol - Zenodo. (n.d.).
  • An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • This compound|2632-14-6|Nanjing Qiangshan. (n.d.).

Sources

Application Notes and Protocols: Microwave-Assisted Organic Synthesis Using 2-Bromo-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the application of Microwave-Assisted Organic Synthesis (MAOS) utilizing the versatile building block, 2-Bromo-1-(4-ethylphenyl)ethanone. We move beyond simple procedural lists to offer in-depth protocols grounded in mechanistic principles, explaining the causality behind experimental choices. This guide is designed to empower users to leverage the significant advantages of microwave chemistry—including dramatically reduced reaction times, improved yields, and enhanced product purity—for the rapid synthesis of valuable organic scaffolds. Protocols for key transformations such as Hantzsch thiazole synthesis and Claisen-Schmidt chalcone condensation are detailed, complete with reaction parameter tables, mechanistic diagrams, and safety protocols.

Introduction: The Synergy of a Versatile Reagent and an Enabling Technology

This compound is an α-bromo ketone, a class of organic compounds renowned for its utility as a potent electrophile in a wide array of synthetic transformations. The presence of the bromine atom alpha to the carbonyl group makes the methylene carbon highly susceptible to nucleophilic attack, while the carbonyl group itself can participate in various condensation reactions. The 4-ethylphenyl substituent provides a lipophilic handle, often influencing the pharmacological profile of the resulting molecules.

When this versatile substrate is combined with Microwave-Assisted Organic Synthesis (MAOS), a paradigm shift in synthetic efficiency is observed. Microwave irradiation offers a powerful alternative to conventional heating methods.[1][2] Unlike conventional heating, which relies on slow conductive heat transfer, microwave energy couples directly with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat volumetrically.[3][4] This rapid, uniform, and efficient energy transfer often leads to:

  • Dramatically Accelerated Reaction Rates: Reactions that take hours or days under conventional heating can often be completed in minutes.[5][6]

  • Increased Product Yields and Purity: The rapid heating minimizes the time for side reactions to occur, often resulting in cleaner reaction profiles and higher isolated yields.[5][7]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise temperature and pressure control, ensuring reproducibility and safety.

  • Alignment with Green Chemistry Principles: MAOS reduces energy consumption and often allows for the use of less solvent, aligning with the goals of sustainable chemistry.[3][4]

This guide will explore the practical application of this synergy, providing detailed, validated protocols for the synthesis of important heterocyclic and enone scaffolds.

Safety First: Handling this compound

2.1 Hazard Identification

This compound is a lachrymator and an irritant. It is crucial to handle this reagent with appropriate personal protective equipment (PPE) inside a certified chemical fume hood.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

2.2 Recommended Handling Procedures

  • Engineering Controls: Always work in a well-ventilated chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Change gloves immediately if contamination occurs.[8]

    • Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH-approved respirator.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Application I: Rapid Synthesis of 2-Amino-4-arylthiazoles via Hantzsch Condensation

The Hantzsch thiazole synthesis is a cornerstone reaction for the construction of the thiazole ring, a privileged scaffold in medicinal chemistry.[9][10] The reaction classically involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea.[11] Microwave irradiation dramatically accelerates this transformation.[12][13][14]

3.1 Mechanistic Rationale

The microwave-assisted Hantzsch synthesis proceeds through a rapid, thermally driven cascade. The efficiency of microwave heating stems from its direct energy transfer to polar intermediates and solvents, accelerating both the initial nucleophilic substitution and the subsequent cyclization/dehydration steps.

Hantzsch_Mechanism cluster_main Hantzsch Thiazole Synthesis Workflow Reagents This compound + Thiourea Microwave Microwave Irradiation (Heat & Pressure) Reagents->Microwave Step 1: Mix Solvent Ethanol (Solvent) Solvent->Microwave Intermediate Thiouronium Salt Intermediate Microwave->Intermediate Step 2: Nucleophilic Attack (Rapid Heating) Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Step 3 Product 2-Amino-4-(4-ethylphenyl)thiazole Cyclization->Product Step 4: Aromatization

Caption: Workflow for Microwave-Assisted Hantzsch Thiazole Synthesis.

3.2 Detailed Experimental Protocol

Materials:

  • This compound (1.0 mmol, 227.1 mg)

  • Thiourea (1.2 mmol, 91.3 mg)

  • Ethanol (3 mL)

  • 10-mL glass microwave reaction vessel with a magnetic stir bar

Procedure:

  • To a 10-mL glass microwave reaction vessel, add this compound, thiourea, and a magnetic stir bar.

  • Add 3 mL of ethanol to the vessel.

  • Seal the vessel with a cap and place it into the microwave cavity.

  • Program the microwave reactor to heat the mixture to 120 °C, with a ramp time of 2 minutes, and hold at this temperature for 10 minutes. Set the power to a maximum of 300 W and the pressure limit to 250 psi.

  • After the reaction is complete, allow the vessel to cool to below 50 °C before removing it from the microwave.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

  • The product can be further purified by recrystallization from ethanol if necessary.

3.3 Data Summary and Comparison
MethodTemperature (°C)TimeYield (%)Reference
Microwave 12010 min~90%[13]
ConventionalReflux (78)12-14 hours~60%[13]

Table 1: Comparison of microwave-assisted vs. conventional Hantzsch thiazole synthesis.

Core Application II: Efficient Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important precursors for flavonoids and exhibit a wide range of biological activities.[7][15] The Claisen-Schmidt condensation between an acetophenone and a benzaldehyde is the most common route to their synthesis. Microwave irradiation provides a green, efficient method for this base-catalyzed reaction, often affording high yields in minutes.[6][16][17]

4.1 Mechanistic Rationale

The reaction proceeds via the formation of an enolate from this compound (or its de-halogenated precursor under basic conditions), which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration under microwave heating rapidly drives the reaction to completion, favoring the formation of the thermodynamically stable E-isomer.[17]

Claisen_Schmidt_Mechanism cluster_main Claisen-Schmidt Condensation Workflow Acetophenone 1-(4-ethylphenyl)ethanone (Formed in situ or pre-formed) Microwave Microwave Irradiation (Heat) Acetophenone->Microwave Step 1: Mix Aldehyde Substituted Benzaldehyde Aldehyde->Microwave Step 1: Mix Base Base (e.g., KOH, K2CO3) Ethanol Base->Microwave Step 1: Mix Enolate Enolate Formation Microwave->Enolate Step 2: Deprotonation Aldol Aldol Adduct Enolate->Aldol Step 3: Nucleophilic Attack Product Chalcone Product (E-isomer favored) Aldol->Product Step 4: Dehydration

Caption: Workflow for Microwave-Assisted Claisen-Schmidt Condensation.

4.2 Detailed Experimental Protocol (Solvent-Free)

A solvent-free approach using a solid support is a particularly green variation of this reaction.[16]

Materials:

  • 1-(4-ethylphenyl)ethanone (1.0 mmol, 148.2 mg) Note: The bromo-ketone can be used, but debromination often occurs under basic conditions. Starting with the corresponding acetophenone is cleaner.

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol, 140.6 mg)

  • Anhydrous Potassium Carbonate (K₂CO₃) (solid support and base) (200 mg)

  • Mortar and pestle

  • 10-mL glass microwave reaction vessel

Procedure:

  • In a mortar, thoroughly grind together 1-(4-ethylphenyl)ethanone, the substituted benzaldehyde, and anhydrous K₂CO₃ until a homogeneous, fine powder is formed.

  • Transfer the solid mixture into a 10-mL glass microwave reaction vessel.

  • Place the open vessel into the microwave cavity (for a solid-phase reaction, sealing is not always necessary, but consult your instrument's manual).

  • Irradiate the mixture at a power of 450 W for 3-5 minutes (intermittently, e.g., in 1-minute intervals, to avoid overheating).

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of n-hexane:ethyl acetate).

  • After completion, allow the mixture to cool to room temperature.

  • Add 10 mL of dichloromethane to the vessel and stir to dissolve the organic components.

  • Filter the mixture to remove the inorganic solid support (K₂CO₃).

  • Wash the solid with additional dichloromethane (2 x 5 mL).

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude chalcone.

  • Purify the product by recrystallization from ethanol.

4.3 Data Summary and Comparison
MethodConditionsTimeYield (%)Reference
Microwave K₂CO₃, Solvent-Free, 450 W3-5 min85-95%[16]
ConventionalKOH, Ethanol, Stirring24 hours50-65%[6]

Table 2: Comparison of microwave-assisted vs. conventional Claisen-Schmidt condensation.

Other Potential Transformations: Nucleophilic Substitutions

The activated α-carbon in this compound is highly susceptible to substitution by a variety of nucleophiles. Microwave assistance can drive these reactions to completion rapidly, often under milder conditions and in greener solvents like water.[18][19]

Potential nucleophiles include:

  • Azides (e.g., NaN₃): To form α-azido ketones, valuable precursors for triazoles and α-amino ketones.

  • Thiocyanates (e.g., KSCN): To synthesize α-thiocyanato ketones.

  • Amines (Primary and Secondary): To produce α-amino ketones, another critical scaffold in drug discovery.

A general protocol for these substitutions can be adapted from the Hantzsch synthesis.

SN2_Workflow cluster_workflow General Workflow for Microwave-Assisted Nucleophilic Substitution A This compound + Nucleophile (e.g., NaN₃, KSCN, R₂NH) C Microwave Irradiation (e.g., 80-120 °C, 5-15 min) A->C B Choose Solvent (e.g., Ethanol, Acetonitrile, Water) B->C D Workup & Purification (e.g., Extraction, Crystallization) C->D E Substituted Product D->E

Caption: General workflow for microwave-assisted nucleophilic substitutions.

Researchers should optimize the temperature, time, and solvent for each specific nucleophile. Aqueous conditions, in particular, are highly encouraged for their environmental benefits.[19]

Conclusion

This compound is a powerful and versatile electrophilic building block. When its reactivity is harnessed by the speed and efficiency of microwave-assisted synthesis, researchers can significantly accelerate their discovery and development programs. The protocols detailed herein for the synthesis of thiazoles and chalcones demonstrate the profound advantages of MAOS: reduced reaction times, higher yields, and cleaner processes. By understanding the mechanistic principles behind microwave heating and applying the validated protocols in this guide, scientists can unlock new possibilities in organic synthesis.

References
  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177.
  • ResearchGate. (2025). Microwave Assisted Organic Synthesis—A Review.
  • Yadav, et al. (n.d.). Microwave Assisted Synthesis and Antibacterial Activity of Chalcone Derivatives. Asian Journal of Chemistry.
  • Scholars Research Library. (n.d.). A brief review: Microwave assisted organic reaction.
  • Wiley. (n.d.). Microwave Assisted Organic Synthesis.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET for 4'-Bromoacetophenone.
  • A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. (2025).
  • Yogi, P., Hussain, N., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry.
  • Prafulla MS, et al. (n.d.). Microwave Assisted Synthesis of Chalcone and Biological Activity. Scholars Research Library.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2018). PubMed Central.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Rasayan Journal of Chemistry. (n.d.). ECOFRIENDLY MICROWAVE ASSISTED SYNTHESIS OF SOME CHALCONES.
  • MDPI. (n.d.). Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression.
  • ResearchGate. (n.d.). Microwave Assisted Synthesis of Thiazole via -Bromoacetophenones.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Microwave-Assisted Synthesis of 2-amino-4-substituted. (n.d.). Asian Journal of Chemistry.
  • Fisher Scientific. (2023). SAFETY DATA SHEET for 2-Bromo-1-(4-morpholinophenyl)-1-ethanone.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). PubMed Central.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PubMed Central.
  • CEM Corporation. (n.d.). Nucleophilic additions and substitutions.
  • Ju, Y., Kumar, D., & Varma, R. S. (2006). Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. Journal of Organic Chemistry, 71, 6697-6700.
  • TSI Journals. (2011). MICROWAVE ASSISTED FACILE SYNTHESES OF SOME SUBSTITUTED 4H-1,4-BENZOTHIAZINES.

Sources

Application Note: Strategic Alkylation Using 2-Bromo-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for the use of 2-Bromo-1-(4-ethylphenyl)ethanone as a potent electrophile in alkylation reactions. Focusing on N- and O-alkylation, this document elucidates the underlying chemical principles, offers step-by-step procedures, and addresses critical safety considerations. It is designed for researchers in organic synthesis and medicinal chemistry, providing the necessary framework to leverage this versatile building block for the synthesis of complex molecular architectures, including precursors for pharmacologically active agents.

Introduction: The Synthetic Utility of an α-Bromoketone

This compound belongs to the class of α-halo ketones, which are highly valuable intermediates in organic synthesis.[1] The presence of a bromine atom on the carbon adjacent (the α-position) to the carbonyl group significantly enhances its reactivity as an alkylating agent.[1] The electron-withdrawing nature of the carbonyl oxygen polarizes the C-Br bond, making the α-carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity makes α-halo ketones, including the title compound, powerful precursors for forming new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.[2][3]

Specifically, this compound serves as a key building block in the synthesis of various pharmaceutical compounds and research chemicals. Its structure is particularly relevant to the synthesis of substituted cathinone derivatives, a class of compounds investigated for their diverse pharmacological activities.[4][5] The controlled alkylation of amines or other nucleophiles with this reagent is a cornerstone of building the core scaffold of these molecules.[4] This document provides the foundational knowledge and practical protocols for executing such transformations with precision and safety.

Core Mechanistic Principles

The alkylation reaction using this compound proceeds primarily through a bimolecular nucleophilic substitution (SN2) mechanism.

The SN2 Reaction Pathway

In this mechanism, a nucleophile (e.g., an amine, a phenoxide) directly attacks the electrophilic α-carbon, simultaneously displacing the bromide ion, which acts as the leaving group. The reaction occurs in a single, concerted step. The reactivity of α-halo ketones in SN2 reactions is exceptionally high; for instance, chloroacetone reacts with potassium iodide approximately 36,000 times faster than 1-chloropropane, illustrating the activating effect of the adjacent carbonyl group.[1]

Causality of Reagent Selection
  • Nucleophile: The choice of nucleophile (amines, phenols, thiols, etc.) dictates the final product. Primary and secondary amines yield N-alkylated products, while phenols result in O-alkylation. The nucleophilicity of the attacking species is a key determinant of reaction rate.

  • Base: A non-nucleophilic base (e.g., potassium carbonate, sodium bicarbonate, or a hindered organic base like triethylamine) is crucial.[6] Its primary role is to deprotonate the nucleophile (if it is not already anionic, such as a phenol or a primary/secondary amine) to generate a more potent nucleophilic species. The base must be strong enough to facilitate this deprotonation but not so strong as to promote side reactions like the Favorskii rearrangement or self-condensation.[1]

  • Solvent: Polar aprotic solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or acetone are ideal. They effectively dissolve the ionic intermediates and reactants without participating in the reaction, thereby facilitating the SN2 pathway.

Mandatory Safety Precautions

α-Halo ketones, including this compound, are hazardous compounds that demand strict safety protocols.

  • Toxicity and Irritation: These compounds are potent lachrymators (induce tearing) and are irritating to the skin, eyes, and respiratory system.[7][8][9] All manipulations must be performed within a certified chemical fume hood.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical splash goggles conforming to EN166 standards, and nitrile gloves.[7][8][11] Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[7][11]

  • Exposure Response:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][9]

    • Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes.[7][8] Remove contaminated clothing.[7]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7][9]

  • Waste Disposal: Dispose of all chemical waste in designated, labeled containers according to institutional and local regulations.[7][8]

Visualization of Reaction and Workflow

General SN2 Alkylation Mechanism

Caption: SN2 mechanism for the alkylation of a nucleophile.

Experimental Laboratory Workflow

G A 1. Reagent Setup - Weigh reagents - Add solvent - Establish inert atmosphere B 2. Reaction - Add this compound - Stir at specified temperature - Monitor by TLC/LC-MS A->B C 3. Work-up - Quench reaction - Perform liquid-liquid extraction B->C D 4. Purification - Dry organic layer - Concentrate in vacuo - Purify by column chromatography C->D E 5. Characterization - Obtain NMR, MS, IR spectra - Determine yield and purity D->E

Sources

The Strategic Utility of 2-Bromo-1-(4-ethylphenyl)ethanone in the Synthesis of Biologically Active Heterocycles and Chalcones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Key Building Block

In the landscape of medicinal chemistry and drug discovery, the α-bromoacetophenone scaffold is a cornerstone for the construction of a multitude of pharmacologically relevant molecules. Among these, 2-Bromo-1-(4-ethylphenyl)ethanone stands out as a particularly valuable starting material. Its structure, featuring a reactive bromine atom alpha to a carbonyl group and a lipophilic 4-ethylphenyl moiety, provides a unique combination of reactivity and molecular properties that are desirable in drug candidates. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of two major classes of biologically active compounds: thiazoles and chalcones. We will delve into the mechanistic underpinnings of these syntheses, provide validated, step-by-step protocols, and discuss the significance of the resulting molecular frameworks in modern pharmacology.

The presence of the α-bromo ketone functionality makes this compound an excellent electrophile, primed for reaction with a variety of nucleophiles. This inherent reactivity is the basis for its utility in forming heterocyclic rings and in carbon-carbon bond formation. The 4-ethylphenyl group, on the other hand, can contribute to favorable pharmacokinetic properties, such as increased lipophilicity, which can enhance membrane permeability and target engagement.

Core Synthetic Pathways: Thiazoles and Chalcones

Two of the most prominent and high-yield synthetic routes employing this compound are the Hantzsch thiazole synthesis and the Claisen-Schmidt condensation for chalcone formation. Both pathways lead to scaffolds that are privileged in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.

Synthesis of 2-Amino-4-(4-ethylphenyl)thiazoles: A Gateway to Diverse Bioactivities

The thiazole ring is a key structural motif found in numerous biologically active compounds, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant agents.[1][2] The Hantzsch thiazole synthesis is a classic and efficient method for constructing the thiazole ring by reacting an α-haloketone with a thioamide or thiourea.[3][4]

Mechanistic Insight: The reaction proceeds via a nucleophilic attack of the sulfur atom of thiourea on the α-carbon bearing the bromine atom, leading to the displacement of the bromide ion. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration of the resulting thiazoline intermediate yields the stable aromatic 2-aminothiazole ring.

Hantzsch_Thiazole_Synthesis reagent1 This compound intermediate1 S-Alkylation Intermediate reagent1->intermediate1 Nucleophilic Attack (S) reagent2 Thiourea reagent2->intermediate1 intermediate2 Cyclized Intermediate (Thiazoline) intermediate1->intermediate2 Intramolecular Cyclization (N) product 2-Amino-4-(4-ethylphenyl)thiazole intermediate2->product Dehydration

Caption: Hantzsch synthesis of 2-amino-4-(4-ethylphenyl)thiazole.

Experimental Protocol: Synthesis of 2-Amino-4-(4-ethylphenyl)thiazole

This protocol outlines a robust and scalable procedure for the synthesis of 2-amino-4-(4-ethylphenyl)thiazole.

Materials:

  • This compound

  • Thiourea

  • Ethanol (95%)

  • Crushed ice

  • Distilled water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Beakers

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reactant Setup: In a 250 mL round-bottom flask, dissolve 1.0 equivalent of this compound and 1.2 equivalents of thiourea in ethanol (approximately 5 mL per mmol of the ketone).[3]

  • Reaction: Stir the mixture and heat it to reflux (approximately 78°C).[3]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 8:2). The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and then pour it over crushed ice with stirring.[3]

  • Isolation: The solid product will precipitate out. Collect the solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product with cold distilled water. The product can be further purified by recrystallization from ethanol to yield the desired 2-amino-4-(4-ethylphenyl)thiazole as a crystalline solid.

ReactantMolar Mass ( g/mol )Equivalents
This compound227.101.0
Thiourea76.121.2

Table 1: Stoichiometry for the synthesis of 2-amino-4-(4-ethylphenyl)thiazole.

The resulting 2-amino-4-(4-ethylphenyl)thiazole is a versatile intermediate that can be further functionalized at the amino group to generate a library of derivatives for biological screening.[5][6]

Synthesis of (E)-1-(4-ethylphenyl)-3-arylprop-2-en-1-ones (Chalcones): Scaffolds with Broad-Spectrum Activity

Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8][9] The most common method for their synthesis is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an acetophenone and a benzaldehyde derivative.[10][11]

Mechanistic Insight: The reaction begins with the deprotonation of the α-carbon of this compound by a strong base (e.g., NaOH or KOH) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable α,β-unsaturated ketone system of the chalcone.

Claisen_Schmidt_Condensation reagent1 This compound intermediate1 Enolate Intermediate reagent1->intermediate1 reagent2 Substituted Benzaldehyde intermediate2 Aldol Adduct reagent2->intermediate2 base Base (e.g., NaOH) base->intermediate1 Deprotonation intermediate1->intermediate2 Nucleophilic Attack product (E)-1-(4-ethylphenyl)-3-arylprop-2-en-1-one (Chalcone) intermediate2->product Dehydration

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol provides a general procedure for the synthesis of chalcones from this compound and a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) aqueous solution (40-50%)

  • Hydrochloric acid (HCl), dilute solution

  • Distilled water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Beakers

  • pH paper

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the desired substituted aromatic aldehyde in a minimal amount of ethanol.[7]

  • Base Addition: Stir the mixture at room temperature. Slowly add a 40-50% aqueous solution of NaOH or KOH (2.0-3.0 equivalents) dropwise to the reaction mixture. Maintain the temperature between 20-25°C, using an ice bath if necessary to control any exotherm.[7]

  • Reaction: Continue stirring the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by TLC.[7]

  • Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidification: Acidify the mixture with dilute HCl to a pH of approximately 2-3 to precipitate the crude chalcone.[7]

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.[11]

ParameterConditionReference
Catalyst NaOH or KOH (aqueous solution)[7]
Solvent Ethanol[7]
Temperature Room Temperature (20-25°C)[7]
Reaction Time 4-24 hours[7]
Work-up Acidification with dilute HCl[7]

Table 2: Typical reaction conditions for Claisen-Schmidt condensation.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in the synthesis of biologically active molecules. The protocols detailed in this application note for the synthesis of 2-aminothiazoles and chalcones are robust, efficient, and provide access to molecular scaffolds of significant pharmacological interest. The resulting compounds can serve as a foundation for the development of new therapeutic agents. Further derivatization of these core structures, guided by structure-activity relationship (SAR) studies, can lead to the discovery of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. Researchers are encouraged to adapt and optimize these protocols for the synthesis of diverse libraries of compounds for high-throughput screening and lead optimization programs.

References

  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. (n.d.). National Institutes of Health. [Link]

  • Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. (n.d.). Taylor & Francis Online. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). National Institutes of Health. [Link]

  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). National Institutes of Health. [Link]

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022). Preprints.org. [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]

  • Chalcones: A review on synthesis and pharmacological activities. (2021). Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis of Biologically Active Substituted Chalcones. (n.d.). Western Michigan University ScholarWorks. [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2020). MDPI. [Link]

  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (n.d.). National Institutes of Health. [Link]

  • Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. (n.d.). Royal Society of Chemistry. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). KUEY. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (2013). Der Pharma Chemica. [Link]

  • New Synthesis of Chalcone Derivatives and Their Applications. (2024). Chemical Review and Letters. [Link]

  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2023). MDPI. [Link]

  • SYNTHESIS OF CHALCONES. (n.d.). JETIR. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the purification of 2-Bromo-1-(4-ethylphenyl)ethanone (CAS 2632-14-6). This α-bromo ketone is a key intermediate in various synthetic pathways, and its purity is paramount for the success of subsequent reactions. This guide is designed to offer practical, field-proven insights to overcome common challenges encountered during its purification.

Introduction

This compound is typically synthesized via the α-bromination of 4'-ethylacetophenone. The crude product often contains a mixture of unreacted starting material, over-brominated side products, and potentially isomers from aromatic bromination. Furthermore, α-bromo ketones can be lachrymatory and exhibit limited stability, necessitating careful handling and efficient purification strategies. The choice of purification method—primarily recrystallization or column chromatography—depends on the impurity profile, the scale of the reaction, and the desired final purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Oily Product Instead of a Solid - Presence of impurities, such as unreacted 4'-ethylacetophenone (a liquid), depressing the melting point.[1] - Residual solvent from the work-up.- Attempt to triturate the oil with a cold non-polar solvent like hexanes or petroleum ether to induce crystallization. - If trituration fails, proceed with column chromatography to separate the product from oily impurities. - Ensure the crude product is thoroughly dried under vacuum to remove any remaining solvent.
Product Discoloration (Yellow/Brown Tint) - Decomposition of the α-bromo ketone, which is common for this class of compounds, especially upon prolonged exposure to light or heat.[1] - Presence of acidic impurities (e.g., HBr) from the bromination reaction.- Minimize exposure to light and heat. Store the compound in a cool, dark place. - During work-up, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize residual acid, but be cautious as strong bases can promote decomposition. - If discoloration persists after initial purification, a rapid filtration through a short plug of silica gel may remove colored impurities.
Low Recovery After Recrystallization - The chosen solvent system is too good a solvent for the compound, even at low temperatures. - The product is oiling out instead of crystallizing upon cooling. - Too much solvent was used.- Select a solvent system where the compound is sparingly soluble at room temperature but readily soluble when hot. A mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be effective.[2] - If the product oils out, try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal. - Use the minimum amount of hot solvent required to fully dissolve the crude product.
Poor Separation in Column Chromatography (Co-elution) - Incorrect mobile phase polarity. The starting material (4'-ethylacetophenone) and the product have similar polarities. - Column overloading. - Channeling in the silica gel bed.- Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. A mixture of hexanes and ethyl acetate is a good starting point. Aim for an Rf value of ~0.3 for the product.[2] - Use a gradient elution, starting with a low polarity mobile phase to elute non-polar impurities, then gradually increasing the polarity to elute the product. - Ensure the column is packed properly to avoid air gaps and channels.[3]
Product Decomposition on Silica Gel Column - Silica gel is acidic and can promote the decomposition of sensitive compounds like α-bromo ketones.[3]- Deactivate the silica gel by pre-treating it with a small amount of a non-polar solvent or a triethylamine-containing eluent.[3] - Work quickly to minimize the time the compound spends on the column. - Consider using a less acidic stationary phase, such as alumina or florisil.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

The most common impurities arise from the bromination of 4'-ethylacetophenone and include:

  • Unreacted 4'-ethylacetophenone: This is often the main impurity if the reaction does not go to completion.

  • Dibrominated species: Over-bromination can lead to the formation of 2,2-dibromo-1-(4-ethylphenyl)ethanone.

  • Ring-brominated isomers: Although α-bromination is generally favored, some bromination on the aromatic ring can occur, especially under certain catalytic conditions.

  • Hydrolyzed product: Exposure to water during work-up can lead to the formation of 2-hydroxy-1-(4-ethylphenyl)ethanone.

Q2: Which purification method is generally better: recrystallization or column chromatography?

The choice depends on the specific impurity profile and the required purity.

  • Recrystallization is often faster and more scalable if the crude product is a solid and the main impurity is the unreacted starting material (which is a liquid). It is particularly effective for removing small amounts of impurities.

  • Column chromatography is more suitable for separating compounds with similar polarities, such as the desired product and over-brominated byproducts, or when the crude product is an oil.[2]

The following flowchart can guide your decision:

G start Crude Product is_solid Is the crude product a solid? start->is_solid is_oil Crude product is an oil is_solid->is_oil No recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Perform Column Chromatography is_oil->chromatography failure Purity still low? recrystallization->failure success Pure Product chromatography->success failure->chromatography Yes failure->success No

Sources

Identification of impurities in 2-Bromo-1-(4-ethylphenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Bromo-1-(4-ethylphenyl)ethanone

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in the synthesis of this compound. Here, we delve into the common impurities encountered during its synthesis, providing detailed troubleshooting guides, frequently asked questions, and validated analytical methodologies for impurity identification and control.

Overview of the Synthesis: α-Bromination of 4-Ethylacetophenone

The primary industrial and laboratory-scale synthesis of this compound involves the α-bromination of 4-ethylacetophenone. This reaction is typically acid-catalyzed and proceeds through an enol intermediate.[1][2][3] The choice of brominating agent and reaction conditions is critical and significantly influences the impurity profile of the final product.[4] Commonly used brominating agents include elemental bromine (Br₂), N-Bromosuccinimide (NBS), and pyridinium tribromide.[5][6]

The acid catalyst facilitates the tautomerization of the ketone to its more nucleophilic enol form, which then attacks the electrophilic bromine source.[1][3] The rate-determining step is often the formation of this enol intermediate.[2][7]

Visualizing the Reaction and Impurity Formation

The following diagram illustrates the desired reaction pathway and the genesis of common process-related impurities.

G cluster_main Main Reaction Pathway cluster_impurities Impurity Formation Pathways A 4-Ethylacetophenone (Starting Material) B Enol Intermediate A->B H+ catalyst E Ring-Brominated Byproducts A->E Lewis Acid or Harsh Conditions F Unreacted 4-Ethylacetophenone A->F Incomplete Reaction C This compound (Desired Product) B->C + [Br+] - H+ D 2,2-Dibromo-1-(4-ethylphenyl)ethanone (Over-bromination) C->D + [Br+] (Excess Brominating Agent)

Caption: Synthesis of this compound and associated impurity pathways.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common challenges encountered during the synthesis and purification of this compound.

Q1: My reaction is incomplete, and I have a significant amount of unreacted 4-ethylacetophenone. What are the likely causes?

A1: Incomplete conversion is a frequent issue. Consider the following factors:

  • Stoichiometry of the Brominating Agent: Ensure at least a stoichiometric equivalent of the brominating agent is used. For agents like NBS, a slight excess (e.g., 1.05-1.1 equivalents) is often employed to drive the reaction to completion.[8]

  • Reaction Temperature: The rate of enol formation is temperature-dependent. If the reaction temperature is too low, the reaction may be sluggish.[5] Conversely, excessively high temperatures can promote side reactions.

  • Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has reached completion.

  • Catalyst Concentration: In acid-catalyzed reactions, ensure a sufficient amount of acid is present to facilitate enolization.[2]

Q2: I am observing a significant amount of a di-brominated impurity in my product mixture. How can I minimize its formation?

A2: The formation of 2,2-dibromo-1-(4-ethylphenyl)ethanone is a classic example of over-bromination.[4] To mitigate this:

  • Control Stoichiometry: Avoid using a large excess of the brominating agent. Precise control over the stoichiometry is crucial.

  • Slow Addition of Brominating Agent: Add the brominating agent slowly and portion-wise to the reaction mixture. This maintains a low concentration of the brominating species at any given time, disfavoring the second bromination.

  • Temperature Control: Lowering the reaction temperature can sometimes help improve selectivity for mono-bromination, although this may increase the reaction time.[8]

Q3: My analytical data (NMR/MS) suggests bromination has occurred on the aromatic ring. Why is this happening, and how can I prevent it?

A3: Aromatic bromination is a competing electrophilic substitution reaction.[2] The ethyl group on the phenyl ring is an activating group, making the ring susceptible to bromination under certain conditions.

  • Reaction Conditions: This side reaction is more likely to occur with certain brominating agents, especially in the presence of Lewis acid catalysts.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) in the presence of a radical initiator is typically used for benzylic bromination, but for α-bromination of ketones, acid catalysis is preferred.[6] Using elemental bromine in a polar solvent like acetic acid generally favors α-bromination over aromatic substitution for acetophenones.[1]

  • Avoid Lewis Acids: Unless specifically required, avoid strong Lewis acids which can promote electrophilic aromatic substitution.

Q4: I'm finding it difficult to separate the desired product from unreacted starting material using column chromatography. Do you have any suggestions?

A4: The polarities of this compound and 4-ethylacetophenone can be quite similar, making chromatographic separation challenging.[8]

  • Solvent System Optimization: Experiment with less polar solvent systems, such as hexane/ethyl acetate or hexane/dichloromethane mixtures, to improve resolution on silica gel.

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method. The desired product and the starting material may have different solubilities in a given solvent system, allowing for selective crystallization.

  • Proceed to the Next Step: In some cases, if the impurity is the unreacted starting material and it is inert in the subsequent reaction step, it may be possible to carry the crude mixture forward and purify the final product of the next step.[8]

Analytical Protocols for Impurity Identification

Accurate identification and quantification of impurities are critical for quality control. A combination of chromatographic and spectroscopic methods is recommended.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for quantifying the purity of this compound and resolving it from related impurities.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and water gradient
Detection UV at 254 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Sample Preparation 1 mg/mL in acetonitrile

This method is a general guideline and may require optimization for specific impurity profiles.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying volatile impurities and provides structural information from the mass spectra.

Parameter Condition
Column DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 15 °C/min
MS Detector Electron Ionization (EI) at 70 eV
Sample Preparation 1 mg/mL in dichloromethane or ethyl acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation of the desired product and its impurities.

Expected ¹H NMR Chemical Shifts (in CDCl₃, approximate)

Proton 4-Ethylacetophenone (Starting Material) This compound (Product) 2,2-Dibromo-1-(4-ethylphenyl)ethanone (Impurity)
-CH₃ (ethyl) ~1.2 ppm (t)~1.2 ppm (t)~1.2 ppm (t)
-CH₂ (ethyl) ~2.7 ppm (q)~2.7 ppm (q)~2.7 ppm (q)
Aromatic H ~7.2-7.8 ppm (m)~7.3-7.9 ppm (m)~7.3-8.0 ppm (m)
α-Protons ~2.6 ppm (s, 3H)~4.4 ppm (s, 2H, -CH₂Br)~6.3 ppm (s, 1H, -CHBr₂)

The key diagnostic signals are the disappearance of the singlet at ~2.6 ppm and the appearance of a new singlet at ~4.4 ppm for the product, or ~6.3 ppm for the di-bromo impurity.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.

G cluster_troubleshoot Troubleshooting start Start Synthesis analyze Analyze Crude Product (TLC, HPLC, NMR) start->analyze check_purity Is Purity >98%? analyze->check_purity finish Purification / Final Product check_purity->finish Yes incomplete Incomplete Reaction? check_purity->incomplete No dibromo Di-bromo Impurity? incomplete->dibromo No action1 Increase Reaction Time/ Temp/Reagent Stoichiometry incomplete->action1 Yes ring_bromo Ring Bromination? dibromo->ring_bromo No action2 Control Stoichiometry/ Slow Reagent Addition dibromo->action2 Yes action3 Modify Solvent/ Avoid Lewis Acids ring_bromo->action3 Yes re_run Re-run Synthesis action1->re_run action2->re_run action3->re_run re_run->analyze

Caption: A systematic workflow for troubleshooting synthesis and impurity issues.

References

  • SIELC Technologies. (2018). Ethanone, 2-bromo-1-(4-bromophenyl)-.
  • PrepChem.com.Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone.
  • Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry.
  • BenchChem.An In-depth Technical Guide to the Electrophilic Alpha-Bromination of 2-Pentanone.
  • Semantic Scholar.Selective α-bromination of aryl carbonyl compounds: prospects and challenges.
  • BenchChem.An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone.
  • BenchChem.Acid-catalyzed bromination of acetophenone derivatives in organic synthesis.
  • Sigma-Aldrich.this compound.
  • PMC.2-Bromo-1-(4-hydroxyphenyl)ethanone.
  • Chemistry LibreTexts.Alpha Halogenation of Aldehydes and Ketones.
  • Master Organic Chemistry.Halogenation Of Ketones via Enols.
  • Common Organic Chemistry.Bromination - Common Conditions.
  • AChemBlock.this compound 98%.
  • Reddit.Separation of Ketone and alpha Bromo ketone.
  • ACS GCI Pharmaceutical Roundtable.Bromination.
  • Chemistry LibreTexts.Alpha Halogenation of Aldehydes and Ketones.
  • ResearchGate.The reaction mechanism of α-bromination of acetophenone derivatives.
  • Reddit.Bromination Help.
  • BenchChem.A Comparative Guide to Analytical Techniques for the Validation of 2,2-Dibromo-1-(4-chlorophenyl)ethanone.

Sources

Common side reactions in the synthesis of 2-Bromo-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Bromo-1-(4-ethylphenyl)ethanone. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this important chemical intermediate. The α-bromination of 4-ethylacetophenone is a foundational reaction, but it is not without its challenges. This guide provides in-depth, experience-based troubleshooting advice and frequently asked questions (FAQs) to help you navigate common side reactions and optimize your synthesis for higher purity and yield. Our goal is to explain the "why" behind the experimental choices, ensuring you have a robust, self-validating protocol.

The synthesis of α-bromo ketones, such as this compound, is a critical step in the creation of numerous pharmaceutical compounds and fine chemicals.[1][2] The presence of two electrophilic sites—the carbonyl carbon and the α-carbon—makes these molecules highly versatile precursors.[2] This guide will address the most common pitfalls in this synthesis, including over-bromination, aromatic ring bromination, and other side reactions, providing you with the expert insights needed to achieve consistent and reliable results.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

FAQ 1: My reaction is producing a significant amount of dibrominated product, 2,2-Dibromo-1-(4-ethylphenyl)ethanone. How can I prevent this?

Answer:

The formation of a dibrominated byproduct is one of the most common challenges in the α-bromination of ketones.[3] This occurs when the initially formed monobrominated product reacts further with the brominating agent.

Causality:

Under acidic conditions, the reaction proceeds through an enol intermediate.[4][5][6] The rate-determining step is typically the formation of this enol.[2][6] After the first bromine is added to the alpha-carbon, the electron-withdrawing nature of the bromine atom actually makes the carbonyl oxygen less basic. This slows down the subsequent protonation and enol formation, which should, in theory, disfavor a second bromination.[7]

However, under basic conditions, the opposite is true. The inductive electron-withdrawing effect of the first bromine atom makes the remaining α-hydrogen more acidic and easier to remove, leading to faster subsequent halogenations.[7][8] While acid-catalysis is generally preferred for monobromination, high local concentrations of bromine, elevated temperatures, or prolonged reaction times can still push the reaction toward the dibrominated species.

Troubleshooting & Optimization Protocol:

To enhance the selectivity for the monobrominated product, precise control over the reaction conditions is paramount.

ParameterRecommendationRationale
Stoichiometry Use a strict 1.0 to 1.05 molar equivalent of the brominating agent (e.g., Br₂) to the 4-ethylacetophenone.Excess bromine is the primary driver for di- and polybromination.[9]
Reagent Addition Add the brominating agent slowly and dropwise to the reaction mixture, preferably using a syringe pump for consistent delivery.This prevents localized areas of high bromine concentration where over-bromination can occur.
Temperature Maintain a low to moderate reaction temperature. For bromination with Br₂ in acetic acid or methanol, a temperature of 0-5°C is often effective.[9][10]Higher temperatures can increase reaction rates indiscriminately and lead to side products.[1][3]
Monitoring Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.

Step-by-Step Protocol for Selective Monobromination:

  • Dissolve 4-ethylacetophenone (1.0 eq) in a suitable solvent like glacial acetic acid or methanol in a flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the flask in an ice bath to 0-5°C.

  • Prepare a solution of bromine (1.05 eq) in the same solvent.

  • Add the bromine solution dropwise to the stirred ketone solution over a period of 1-2 hours, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, allow the reaction to stir at the same temperature for an additional hour.

  • Monitor the reaction via TLC until the starting material spot has disappeared.

  • Quench the reaction by pouring it into a large volume of cold water to precipitate the product and neutralize any remaining acid with a saturated sodium bicarbonate solution.

  • Isolate the crude product by filtration and purify, typically by recrystallization.

FAQ 2: I'm observing bromination on the aromatic ring in addition to the desired α-bromination. Why is this happening and how can I improve selectivity?

Answer:

Aromatic ring bromination is a competing electrophilic substitution reaction that can occur under certain conditions, leading to a mixture of isomers that are often difficult to separate from the desired product.

Causality:

The ethyl group on the benzene ring is an ortho-, para-directing activator. While the acetyl group is a deactivator, the overall electron density of the ring may still be sufficient to react with the brominating agent, especially if a strong Lewis acid catalyst is present or if the reaction conditions are too harsh. The selectivity between α-bromination of the ketone and electrophilic aromatic substitution depends on the reaction mechanism that is favored.

  • α-Bromination (Acid-Catalyzed): Proceeds via the enol form of the ketone.[5][7]

  • Aromatic Bromination: Proceeds via the standard electrophilic aromatic substitution mechanism, often facilitated by a Lewis acid catalyst (like FeBr₃ or AlCl₃) that polarizes the Br-Br bond.

If your reaction conditions inadvertently generate or include a Lewis acid, you risk promoting ring bromination.[9]

Troubleshooting & Optimization Protocol:

The key is to use conditions that exclusively favor enol formation and subsequent reaction, while avoiding conditions that promote electrophilic attack on the aromatic ring.

ParameterRecommendationRationale
Catalyst Use a protic acid catalyst (e.g., acetic acid, HBr) instead of a Lewis acid.[5] Ensure all glassware is free from trace metals that could act as Lewis acids.Protic acids catalyze enol formation, which is the nucleophile for α-bromination. Lewis acids activate bromine for electrophilic attack on the aromatic ring.
Brominating Agent Use a source of electrophilic bromine that is less prone to requiring a Lewis acid, such as N-Bromosuccinimide (NBS) with a radical initiator or light for radical mechanisms, or Br₂ in a protic solvent like acetic acid for the acid-catalyzed pathway.[3][5]NBS can sometimes offer better selectivity compared to liquid bromine for α-bromination.
Solvent Solvents like methanol or acetic acid are excellent choices as they can act as the protic acid catalyst and are poor solvents for promoting electrophilic aromatic substitution without a dedicated Lewis acid catalyst.[9][10]These solvents facilitate the desired enolization pathway.

Visualizing Competing Pathways:

The following diagram illustrates the divergence between the desired α-bromination pathway and the side reaction of aromatic bromination.

G Start 4-Ethylacetophenone + Br₂ AcidCat H⁺ (e.g., AcOH) Start->AcidCat Favors LewisCat Lewis Acid (e.g., FeBr₃) Start->LewisCat Favors Enol Enol Intermediate AcidCat->Enol Rate-Determining Step Sigma Arenium Ion (Sigma Complex) LewisCat->Sigma Electrophilic Attack AlphaProduct This compound (Desired Product) Enol->AlphaProduct Fast RingProduct Ring-Brominated Byproduct (Side Product) Sigma->RingProduct Deprotonation

Caption: Divergent pathways in the bromination of 4-ethylacetophenone.

FAQ 3: My reaction is slow and incomplete, leaving a lot of unreacted starting material. What factors could be causing this?

Answer:

An incomplete reaction can be frustrating and is often due to suboptimal reaction conditions or reagent quality, which prevent the efficient formation of the key enol/enolate intermediate.[3]

Causality:

The rate-determining step in acid-catalyzed α-bromination is the conversion of the ketone to its enol tautomer.[2][6] If this step is inefficient, the overall reaction will be slow. Several factors can hinder this process:

  • Insufficient Acid Catalyst: A strong enough acid catalyst is required to protonate the carbonyl oxygen, which is the first step towards enolization.[3][4]

  • Low Temperature: While low temperatures are good for preventing side reactions, excessively cold conditions may slow the rate-determining enolization step to a crawl. Some acetophenone derivatives show low yields below 80°C in certain systems, though this is highly dependent on the specific reagents used.[1]

  • Inactive Reagents: The brominating agent (e.g., NBS) may have degraded over time, or inhibitors may be present in the solvent.

Troubleshooting & Optimization Protocol:

A systematic approach to verifying reagents and optimizing conditions is necessary.

ParameterRecommendationRationale
Catalyst Check Ensure an adequate amount of a strong acid catalyst (e.g., a few drops of concentrated HBr or using acetic acid as the solvent) is present.[3][5]The catalyst is essential to accelerate the slow enol formation step.
Reagent Quality Use fresh, high-purity brominating agents and anhydrous solvents. If using NBS, ensure it has been stored properly away from moisture and light.Decomposed reagents will have lower activity, leading to incomplete conversion.
Temperature Adjustment If the reaction is clean but slow at low temperatures, consider incrementally increasing the temperature (e.g., from 0°C to room temperature) while carefully monitoring for the appearance of side products via TLC.A modest temperature increase can significantly boost the rate of the enolization step without necessarily promoting side reactions if other parameters are controlled.
Reaction Time Increase the reaction time and monitor periodically. Some reactions may simply require longer periods to reach completion.[3]Ensure the reaction has been given sufficient time before concluding it is stalled.

Experimental Workflow for Troubleshooting a Stalled Reaction:

G Start Stalled Reaction: Incomplete Conversion CheckReagents 1. Verify Reagent Quality (Fresh Br₂/NBS, Anhydrous Solvent) Start->CheckReagents CheckCatalyst 2. Optimize Catalyst (Ensure sufficient H⁺) CheckReagents->CheckCatalyst AdjustTemp 3. Adjust Temperature (Incrementally increase from 0°C) CheckCatalyst->AdjustTemp IncreaseTime 4. Increase Reaction Time (Monitor by TLC) AdjustTemp->IncreaseTime Success Reaction Complete IncreaseTime->Success

Caption: Systematic workflow for troubleshooting an incomplete reaction.

References

  • BenchChem. (2025).
  • Fiveable. (n.d.).
  • Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]

  • Wikipedia. (2023). Ketone halogenation. [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry. [Link]

  • Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society. [Link]

  • BenchChem. (2025).

Sources

Optimization of reaction conditions for synthesizing 2-Bromo-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Bromo-1-(4-ethylphenyl)ethanone. As a key intermediate in the synthesis of various pharmaceuticals, optimizing its preparation is crucial for efficient and scalable production. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Product Yield

Q1: My reaction shows a low conversion of the starting material, 4-ethylacetophenone. What are the likely causes and how can I improve the yield?

A1: Low conversion in the α-bromination of 4-ethylacetophenone is a common issue that can often be traced back to several key factors related to the reaction mechanism, which proceeds through an acid-catalyzed enol intermediate.

  • Insufficient Catalyst: The acid catalyst is essential for the formation of the enol tautomer, which is the nucleophilic species that reacts with the brominating agent.[1][2] Ensure that a suitable acid catalyst, such as glacial acetic acid or a catalytic amount of HBr, is present in sufficient quantity.

  • Inadequate Temperature: The rate of enolization and the subsequent bromination are temperature-dependent. For many acetophenone derivatives, the reaction may be sluggish at room temperature. A moderate increase in temperature, for instance to 90°C, can significantly enhance the reaction rate.[2] However, excessive heat can promote side reactions, so careful temperature control is necessary.

  • Suboptimal Brominating Agent: The choice of brominating agent can impact the reaction's success. While molecular bromine (Br₂) is effective, it can be hazardous. N-Bromosuccinimide (NBS) and pyridine hydrobromide perbromide are often safer and more selective alternatives.[2] If using NBS, ensure it is of high purity and has been stored correctly, as it can degrade over time.

  • Short Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot remains prominent, the reaction may simply need more time to reach completion. A typical reaction time can range from 3 to 5 hours.[2]

Issue 2: Formation of Multiple Products

Q2: My TLC analysis shows multiple spots in addition to the desired product and starting material. What are these byproducts and how can I minimize their formation?

A2: The formation of multiple products typically indicates a lack of selectivity in the bromination reaction. The two most common byproducts are the dibrominated product and ring-brominated isomers.

  • α,α-Dibromination: The formation of 1-(4-ethylphenyl)-2,2-dibromoethanone occurs when the initially formed monobrominated product reacts further with the brominating agent. This is often a result of using an excess of the brominating agent. To favor monobromination, it is crucial to maintain a strict 1:1 stoichiometry between the 4-ethylacetophenone and the brominating agent.[3]

  • Ring Bromination: The ethyl group on the phenyl ring is an activating group, which can direct electrophilic substitution to the aromatic ring, leading to isomers such as 2-bromo-1-(2-bromo-4-ethylphenyl)ethanone or 2-bromo-1-(3-bromo-4-ethylphenyl)ethanone. To suppress ring bromination, it is advisable to use milder brominating agents and avoid harsh acidic conditions that can promote electrophilic aromatic substitution. Using a solvent like methanol at lower temperatures (0-5°C) can also enhance selectivity for α-bromination.[4]

Section 2: Frequently Asked Questions (FAQs)

Q3: What is the role of the acid catalyst in the α-bromination of ketones?

A3: The acid catalyst plays a pivotal role in the reaction mechanism. It protonates the carbonyl oxygen of the 4-ethylacetophenone, which increases the acidity of the α-hydrogens. A base (which can be the solvent or the conjugate base of the acid) then removes an α-proton, leading to the formation of an enol intermediate. This enol is the active nucleophile that attacks the electrophilic bromine source to yield the α-brominated product.[1] The rate-determining step of this reaction is typically the formation of the enol.

Q4: Which brominating agent is best for this synthesis?

A4: The "best" brominating agent depends on a balance of reactivity, selectivity, safety, and cost.

  • Molecular Bromine (Br₂): Highly reactive and cost-effective, but also highly toxic, corrosive, and can lead to over-bromination and ring bromination if not used carefully.

  • N-Bromosuccinimide (NBS): A crystalline solid that is easier and safer to handle than liquid bromine. It is often used for selective α-bromination and can be activated by an acid catalyst or a radical initiator.

  • Pyridine Hydrobromide Perbromide: A stable, solid complex of bromine and pyridine hydrobromide that releases bromine in a controlled manner, offering good selectivity for α-bromination. It is considered a safer alternative to liquid bromine.[2]

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of techniques should be employed:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. The product, being more polar than the starting material, should have a lower Rf value.

  • Melting Point: The purified this compound should have a sharp melting point. A broad melting range indicates the presence of impurities. The reported melting point is 30-32°C.[5]

  • Spectroscopy:

    • ¹H NMR: The most informative technique. Expect to see a singlet for the -CH₂Br protons around 4.4 ppm, a quartet for the aromatic protons, and a triplet and quartet for the ethyl group protons.

    • ¹³C NMR: Will show a characteristic shift for the carbonyl carbon and the carbon bearing the bromine.

    • IR Spectroscopy: Look for a strong carbonyl (C=O) stretch, typically around 1680-1700 cm⁻¹.

Q6: What are the critical safety precautions for this experiment?

A6: Both the brominating agents and the α-bromo ketone product are hazardous.

  • Handling Brominating Agents: Liquid bromine is highly corrosive and volatile; always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. NBS and pyridine hydrobromide perbromide are solids and are less hazardous but should still be handled with care to avoid inhalation of dust.

  • α-Bromo Ketones: These compounds are lachrymators (tear-producing) and skin irritants. Always handle the product in a fume hood and wear appropriate PPE. In case of skin contact, wash the affected area immediately with copious amounts of water.

Section 3: Optimized Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound, designed to maximize yield and purity.

Materials and Reagents:
  • 4-Ethylacetophenone

  • Pyridine hydrobromide perbromide

  • Glacial Acetic Acid

  • Ice-cold water

  • Diethyl ether or Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Step-by-Step Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethylacetophenone (1.0 eq.) in glacial acetic acid.

  • Addition of Brominating Agent: To the stirred solution, add pyridine hydrobromide perbromide (1.1 eq.) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to 90°C and maintain this temperature for 3-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

    • Extract the aqueous mixture with diethyl ether or dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system can be employed.

Section 4: Data and Visualizations

Table 1: Comparison of Reaction Conditions for α-Bromination of Acetophenone Derivatives
Brominating AgentCatalyst/SolventTemperature (°C)Time (h)Typical Yield (%)Reference
Pyridine hydrobromide perbromideAcetic Acid903>80[2]
N-Bromosuccinimide (NBS)p-Toluenesulfonic acid/DCMReflux4Variable[3]
Bromine (Br₂)Methanol/HCl0-51-2Good[4]
Diagrams

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 4-Ethylacetophenone 4-Ethylacetophenone Enol Intermediate Enol Intermediate 4-Ethylacetophenone->Enol Intermediate H⁺ (cat.) Ring-Brominated Product Ring-Brominated Product 4-Ethylacetophenone->Ring-Brominated Product Harsh Conditions This compound This compound Enol Intermediate->this compound Br⁺ source Dibrominated Product Dibrominated Product This compound->Dibrominated Product Excess Br⁺ Troubleshooting_Workflow Low Yield Low Yield Check Catalyst Check Catalyst Low Yield->Check Catalyst Possible Cause Increase Temperature Increase Temperature Low Yield->Increase Temperature Possible Cause Increase Time Increase Time Low Yield->Increase Time Possible Cause Multiple Products Multiple Products Dibromination Dibromination Multiple Products->Dibromination Identify Byproduct Ring Bromination Ring Bromination Multiple Products->Ring Bromination Identify Byproduct Add more acid Add more acid Check Catalyst->Add more acid Solution Heat to 90°C Heat to 90°C Increase Temperature->Heat to 90°C Solution Monitor by TLC Monitor by TLC Increase Time->Monitor by TLC Solution Use 1:1 Stoichiometry Use 1:1 Stoichiometry Dibromination->Use 1:1 Stoichiometry Solution Use Milder Reagent/Conditions Use Milder Reagent/Conditions Ring Bromination->Use Milder Reagent/Conditions Solution

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 38. Available at: [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. In PubChem. Retrieved from [Link]

  • Nanjing Qiangshan Chemical Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. ResearchGate. Available at: [Link]

  • Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. National Institutes of Health. Available at: [Link]

  • Burke, M. D., et al. (2004). A Synthesis Strategy Yielding Skeletally Diverse Small Molecules Combinatorially. Journal of the American Chemical Society, 126(43), 14095-14104. Available at: [Link]

  • Semantic Scholar. (n.d.). α-Bromination of acetophenone with NBS and PTSA under microwave irradiation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4'-methylacetophenone. In PubChem. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-methylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(4-ethylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2837. Available at: [Link]

  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. National Institutes of Health. Available at: [Link]

  • Lee, J. C., et al. (2012). Efficient and selective α-bromination of carbonyl compounds with N-bromosuccinimide under microwave. Arabian Journal of Chemistry, 5(2), 229-232. Available at: [Link]

  • Becker, R., et al. (2012). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Journal of Flow Chemistry, 2(3), 94-97. Available at: [Link]

  • Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society, 79(5), 469-471. Available at: [Link]

  • Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. PubMed. Available at: [Link]

  • PubChem. (n.d.). 4'-Ethylacetophenone. In PubChem. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Bromo-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions to help you improve the yield and purity of 2-Bromo-1-(4-ethylphenyl)ethanone in your laboratory synthesis. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to address common challenges.

Troubleshooting Guide: Enhancing Your Reaction Yield

Low yields in the α-bromination of 4-ethylacetophenone can be frustrating. This section addresses specific problems you might encounter and provides actionable solutions.

Question: My yield of this compound is consistently low. What are the primary factors I should investigate?

Answer:

Low yields in this synthesis often stem from one or more of the following factors: incomplete reaction, formation of side products, or issues with the work-up and purification process. A systematic approach to troubleshooting is crucial.

1. Incomplete Enol/Enolate Formation: The α-bromination of a ketone proceeds through an enol or enolate intermediate. The rate-determining step is often the formation of this enol.[1]

  • Acid Catalyst: Ensure you are using an appropriate acid catalyst, such as hydrobromic acid (HBr) or acetic acid (AcOH), to facilitate enol formation.[2][3] The catalyst protonates the carbonyl oxygen, making the α-hydrogen more acidic and easier to remove.

  • Solvent Choice: The solvent can significantly impact enolization. Polar protic solvents like methanol or acetic acid are commonly used and can assist in proton transfer.[4]

2. Side Reactions: The most common side reactions that reduce the yield of the desired product are dibromination and aromatic bromination.

  • Dibromination: The product, this compound, can undergo further bromination at the α-carbon to form a dibrominated byproduct. This is more likely to occur if an excess of the brominating agent is used or if the reaction time is too long.[5]

  • Aromatic Bromination: The ethylphenyl group is susceptible to electrophilic aromatic substitution, leading to bromination on the aromatic ring. The presence of the activating ethyl group can direct bromination to the ortho and para positions of the ring.

3. Reaction Conditions: Temperature and reaction time are critical parameters to control.

  • Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts. Some studies on similar acetophenone derivatives have found optimal temperatures around 90°C, with higher temperatures leading to a slight decrease in yield due to side reactions.[6] Conversely, temperatures that are too low may result in an incomplete reaction.[2]

  • Reaction Time: Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[7] Stopping the reaction too early will result in unreacted starting material, while extending it for too long can increase the formation of byproducts.

4. Reagent Quality: The purity and reactivity of your starting materials and reagents are paramount.

  • Brominating Agent: Ensure your brominating agent (e.g., Br₂, N-Bromosuccinimide (NBS)) is fresh and has been stored correctly.[2] Some reagents can decompose over time, leading to lower reactivity.

To systematically troubleshoot, we recommend starting with a small-scale reaction where you can carefully control and vary one parameter at a time.

Question: I am observing a significant amount of a dibrominated byproduct. How can I minimize its formation?

Answer:

The formation of 2,2-dibromo-1-(4-ethylphenyl)ethanone is a common issue. Here are several strategies to improve the selectivity for the mono-brominated product:

  • Control Stoichiometry: Carefully control the molar ratio of the brominating agent to the 4-ethylacetophenone. A slight excess of the brominating agent (e.g., 1.05 to 1.1 equivalents) is often used to ensure complete consumption of the starting material, but a large excess should be avoided.[6]

  • Slow Addition of Brominating Agent: Add the brominating agent dropwise or in small portions to the reaction mixture. This helps to maintain a low concentration of the brominating agent at any given time, which disfavors the second bromination reaction.

  • Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity, although it may require a longer reaction time.

  • Choice of Brominating Agent: Some brominating agents offer better selectivity than others. Milder brominating agents like pyridinium hydrobromide perbromide (PHP) or phenyltrimethylammonium perbromide (PTAB) can sometimes provide better results than molecular bromine.[8]

Below is a table comparing common brominating agents for α-bromination of ketones:

Brominating AgentCommon ConditionsAdvantagesDisadvantages
Bromine (Br₂) ** Acetic acid, MethanolReadily available, inexpensiveCan be hazardous, may lead to over-bromination
N-Bromosuccinimide (NBS) CCl₄, radical initiator (for benzylic) or acid catalystEasier to handle than Br₂, good for allylic/benzylic brominationCan require initiators, may not be as reactive for α-bromination of ketones
Pyridinium Hydrobromide Perbromide (PHP) Acetic acidMilder, more selectiveMore expensive than Br₂
Copper(II) Bromide (CuBr₂) **Reflux in solvent like ethyl acetate/chloroformGood for selective α-brominationRequires stoichiometric amounts, work-up can be more complex
Question: My TLC analysis shows multiple spots, suggesting aromatic bromination. How can I promote selective α-bromination over ring bromination?

Answer:

The ethyl group on the phenyl ring is an activating group, which can make the aromatic ring susceptible to electrophilic bromination. Here’s how to favor α-bromination:

  • Reaction Conditions: The choice of reaction conditions can influence the site of bromination. Acid-catalyzed enolization followed by reaction with an electrophilic bromine source is the desired pathway for α-bromination.[9] Conditions that favor electrophilic aromatic substitution, such as the presence of a Lewis acid catalyst in excess, should be avoided.[10]

  • Solvent Effects: The solvent can play a role in selectivity. In some cases, using a less polar solvent may decrease the rate of aromatic bromination.

  • Protecting Groups: While more complex, if aromatic bromination is a persistent issue, one could consider a synthetic route involving a protecting group on the aromatic ring, though this adds extra steps to the synthesis.

Below is a diagram illustrating the competing pathways:

G A 4-Ethylacetophenone B Enol Intermediate A->B  Acid Catalyst D Aromatic Bromination (Side Product) A->D  Electrophilic  Aromatic Substitution C This compound (Desired Product) B->C  + Br+

Caption: Competing reaction pathways for the bromination of 4-ethylacetophenone.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound.

What is the mechanism of the acid-catalyzed α-bromination of 4-ethylacetophenone?

The reaction proceeds through a three-step mechanism:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen of the carbonyl group, making it more electrophilic.

  • Enol Formation: A base (such as the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of an enol intermediate. This is typically the rate-determining step.[1]

  • Nucleophilic Attack by the Enol: The electron-rich double bond of the enol acts as a nucleophile and attacks an electrophilic bromine species (e.g., Br₂), forming the α-brominated product and regenerating the acid catalyst.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Enol Formation (Rate-Determining) cluster_2 Step 3: Nucleophilic Attack Ketone Ketone Protonated Ketone Protonated Ketone Ketone->Protonated Ketone + H+ Enol Enol Protonated Ketone->Enol - H+ Alpha-Bromo Ketone Alpha-Bromo Ketone Enol->Alpha-Bromo Ketone + Br2 - HBr

Caption: Mechanism of acid-catalyzed α-bromination of a ketone.

How should I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction.

  • Procedure:

    • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).

    • Spot the starting material (4-ethylacetophenone), the reaction mixture at various time points, and a co-spot (a mixture of the starting material and the reaction mixture).

    • Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under UV light.

  • Interpretation: The starting material will have a different Rf value than the product. The reaction is complete when the spot corresponding to the starting material has disappeared. The formation of new spots can indicate the presence of byproducts.

What is a typical experimental protocol for the synthesis of this compound?

While specific conditions may vary, a general protocol is as follows. Note: This is a representative procedure and should be adapted and optimized for your specific laboratory conditions. Always perform a thorough risk assessment before starting any chemical synthesis.

Materials:

  • 4-Ethylacetophenone

  • Bromine (or another suitable brominating agent)

  • Acetic acid (or another suitable solvent/catalyst)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Appropriate organic solvents for extraction and purification (e.g., dichloromethane, ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethylacetophenone in glacial acetic acid.

  • Addition of Bromine: Cool the mixture in an ice bath. Slowly add a solution of bromine in acetic acid dropwise with constant stirring. Maintain the temperature during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into cold water. Extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with water, then with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.[12]

References

  • Becker, R., et al. (2012). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. ResearchGate. Available at: [Link]

  • BenchChem Technical Support Team. (2025).
  • Electroselective α-bromination of acetophenone using in situ bromonium ions from ammonium bromide. RSC Publishing. Available at: [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. Available at: [Link]

  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. NIH. Available at: [Link]

  • Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation a.
  • Becker, R., et al. (2012). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Semantic Scholar. Available at: [Link]

  • Effects of reaction time (A) and temperature (B) on bromination of...
  • Catalyst-free α-bromination of acetophenones by two-phase electrolysis. ProQuest.
  • BenchChem Technical Support Team. (2025).
  • ACS GCI Pharmaceutical Roundtable.
  • Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. PrepChem.com. Available at: [Link]

  • FUNCTIONALIZATION OF SATURATED HYDROCARBONS: HIGH TEMPERATURE BROMIN
  • Hulett, J. R. (1965). Bromination of Acetone in Alkaline Xolution at Low.
  • BenchChem Technical Support Team. (2025). Troubleshooting low conversion in 4'-Bromovalerophenone reactions. BenchChem.
  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. NIH. Available at: [Link]

  • Anyone who has experience with PBr3 - reasons for low yield? Reddit. Available at: [Link]

  • One‐pot synthesis of (2‐Bromo‐1‐(4‐nitro‐phenyl)‐ethanone)..
  • Halogenation Of Ketones via Enols. Master Organic Chemistry. Available at: [Link]

  • Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • 4-bromoacetophenone. Organic Syntheses Procedure. Available at: [Link]

  • α-Bromoketone synthesis by bromination. Organic Chemistry Portal. Available at: [Link]

  • (i) 2-Bromo-1-(4-chlorophenyl)ethanone or...
  • Bromination Help. Reddit. Available at: [Link]

  • Goswami, J., & Goswami, A. (2002).
  • Acid-catalyzed bromination of acetophenone deriv
  • Bromination of Ketones. YouTube. Available at: [Link]

  • Jagatheesan, R., et al. (2019). Selective α-bromination of aryl carbonyl compounds: prospects and challenges. Semantic Scholar. Available at: [Link]

  • ethyl bromoacetate. Organic Syntheses Procedure. Available at: [Link]

  • This compound. Nanjing Qiangshan.
  • Alkyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. Available at: [Link]

  • Bromination on the aromatic ring vs aliphatic chain. Chemistry Stack Exchange. Available at: [Link]

  • Selective Bromination of Acetophenone Derivatives with Bromine in Methanol.
  • 4'-Ethylacetophenone. PubChem. Available at: [Link]

  • A Synthesis Strategy Yielding Skeletally Diverse Small Molecules Combin
  • 4′-Ethylacetophenone. CAS Common Chemistry. Available at: [Link]

  • í µí»¼-Bromination of acetophenone derivative(s) containing moderate...

Sources

Technical Support Center: Safe Handling and Disposal of 2-Bromo-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and troubleshooting for researchers, scientists, and drug development professionals working with 2-Bromo-1-(4-ethylphenyl)ethanone (CAS No. 2632-14-6). Due to the nature of this alpha-halo ketone, adherence to strict safety measures is paramount to ensure personnel safety and experimental integrity. This document is structured to provide quick access to critical information in a question-and-answer format, addressing potential issues encountered during routine laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a lachrymator, meaning it is an irritant that can cause tearing of the eyes.[1] The primary hazards include severe skin burns and serious eye damage.[1] It may also cause respiratory irritation.[2] Ingestion and inhalation of dust should be strictly avoided.[3]

Q2: What are the essential Personal Protective Equipment (PPE) required for handling this compound?

A2: A comprehensive PPE ensemble is mandatory when handling this compound. This includes:

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 standards are required.[4][5] A face shield should also be considered for splash protection.[6]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a flame-resistant lab coat are essential.[6] Contaminated clothing should be removed and washed before reuse.[7]

  • Respiratory Protection: Handling should be done in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]

Q3: What are the proper storage conditions for this compound?

A3: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[4][8] It is recommended to store it in a cool environment, with some similar compounds requiring refrigeration between 2°C and 8°C (35.6°F to 46.4°F).[9]

Q4: How should I handle a small spill of this compound?

A4: For small spills, first ensure proper PPE is worn.[6] Gently cover the solid spill with an inert absorbent material like sand, diatomite, or universal binders.[7] Avoid generating dust. Sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[4] The spill area should then be cleaned with a suitable solvent and washed with soap and water.[6]

Q5: What should I do in case of accidental exposure?

A5: Immediate action is critical.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person and seek immediate medical attention.[2][4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Eye, nose, or throat irritation during handling. Inadequate ventilation or improper handling leading to dust inhalation.Immediately move to an area with fresh air. Ensure all subsequent handling is performed in a certified chemical fume hood. Review your PPE to ensure proper respiratory protection is used if necessary.[4]
Skin irritation or redness after handling. Accidental skin contact with the compound.As detailed in the first aid measures, immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and remove any contaminated clothing.[4][6] Seek medical advice if irritation persists.
The compound has changed color or appearance during storage. Potential degradation due to improper storage conditions (e.g., exposure to light, moisture, or incompatible materials).Do not use the compound. Dispose of it as hazardous waste according to your institution's guidelines. Review your storage procedures to ensure they align with the recommended conditions.[9]
Difficulty in completely dissolving the solid. The compound may require a specific solvent or conditions for dissolution.Consult relevant literature or experimental protocols for appropriate solvents. Gentle heating may be an option, but this should be done with caution in a well-ventilated area, away from ignition sources, as thermal decomposition may produce toxic fumes.[6]

Experimental Workflows & Data

Safe Handling and Disposal Workflow

The following diagram outlines the critical steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood emergency_exposure First Aid for Exposure prep_ppe->emergency_exposure prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Solid Carefully to Avoid Dust prep_materials->handle_weigh handle_transfer Transfer Using Spatula handle_weigh->handle_transfer emergency_spill Spill Cleanup Protocol handle_weigh->emergency_spill handle_dissolve Dissolve in Appropriate Solvent handle_transfer->handle_dissolve handle_transfer->emergency_spill disp_solid Contaminated Solid Waste (e.g., gloves, wipes) handle_dissolve->disp_solid disp_liquid Contaminated Liquid Waste (e.g., reaction mixtures) handle_dissolve->disp_liquid handle_dissolve->emergency_spill disp_container Label Hazardous Waste Container disp_solid->disp_container disp_liquid->disp_container disp_protocol Follow Institutional Disposal Protocols disp_container->disp_protocol

Caption: Workflow for safe handling and disposal of this compound.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C10H11BrO[10]
Molecular Weight 227.1 g/mol Calculated
Appearance White solid[10]
Melting Point 30-32 °C[10]

References

  • Safety data sheet. Carl ROTH. (2023-01-23). Available at: [Link]

  • Personal Protective Equipment (PPE). CHEMM. Available at: [Link]

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem - NIH. Available at: [Link]

  • 2-Bromo-1-(2,4-dimethylphenyl)ethanone. PubChem. Available at: [Link]

  • Safety data sheet. British Pharmacopoeia. (2020-02-28). Available at: [Link]

  • What are the storage conditions for 2-Bromo-1-phenyl-pentan-1-one?. Knowledge. (2025-01-12). Available at: [Link]

  • This compound|2632-14-6|. Nanjing Qiangshan. Available at: [Link]

Sources

Understanding the decomposition of 2-Bromo-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-Bromo-1-(4-ethylphenyl)ethanone. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, stability, and analysis of this versatile reagent. Our goal is to empower you with the technical knowledge to anticipate and resolve challenges in your experiments, ensuring the integrity and success of your research.

I. Compound Overview and Stability

This compound is an α-bromo ketone, a class of compounds known for their utility as synthetic intermediates, particularly in the construction of complex molecular architectures. However, their reactivity also makes them susceptible to degradation. Understanding the decomposition pathways is critical for its effective use.

Key Physical and Chemical Properties:

PropertyValue
CAS Number 2632-14-6
Molecular Formula C10H11BrO
Molecular Weight 227.1 g/mol
Appearance White solid
Melting Point 30-32 °C

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of this compound.

Q1: My solid this compound has turned yellow/brown. Is it still usable?

A change in color from white to yellow or brown is a visual indicator of decomposition.[1] This is often accompanied by the release of hydrogen bromide (HBr) gas, which has a sharp, acrid odor. The discoloration is due to the formation of degradation products. While a slight discoloration may not significantly impact some reactions, it is generally recommended to use a purified, white solid for optimal results and to avoid introducing impurities into your reaction. For sensitive applications, repurification by recrystallization may be necessary.

Q2: What are the primary decomposition pathways for this compound?

As an α-bromo ketone, the two main decomposition routes are:

  • Dehydrobromination: An elimination reaction, often catalyzed by bases, that results in the formation of an α,β-unsaturated ketone and hydrogen bromide.

  • Hydrolysis: Reaction with water can lead to the formation of an α-hydroxy ketone and hydrogen bromide.

The liberated HBr can further catalyze degradation, creating a cascade of decomposition.

Q3: How should I properly store this compound to ensure its long-term stability?

To maximize shelf life, store the compound in a cool, dark, and dry environment.[1] A refrigerator or freezer under an inert atmosphere (e.g., nitrogen or argon) is ideal. Use a tightly sealed container to prevent exposure to moisture and air. For highly sensitive experiments, storing the compound in a desiccator within a cold storage unit is recommended.

Q4: What solvents are recommended for dissolving this compound?

Due to its structure, this compound is generally more soluble in organic solvents like ethanol, acetone, and dichloromethane than in water.[2] When choosing a solvent for a reaction, consider its potential to react with the compound. Protic solvents, especially in the presence of a base, can promote decomposition. For storage of solutions for short-term use, a dry, non-polar solvent is preferable.[1]

Q5: What are the main safety precautions when handling this compound?

Many α-bromo ketones are lachrymators, meaning they are potent eye irritants that can cause tearing.[1] They are also often skin irritants. Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][3]

III. Troubleshooting Guide

This section provides solutions to common problems encountered during the use of this compound.

Issue 1: Inconsistent Reaction Yields

Possible Cause 1: Reagent Degradation

  • Troubleshooting: Before starting your experiment, visually inspect the this compound for any discoloration. If the solid is not white, this indicates degradation. The presence of HBr from decomposition can alter the pH of your reaction and lead to unwanted side reactions.

  • Solution: Use a fresh batch of the reagent or repurify the existing stock by recrystallization.

Possible Cause 2: Incompatible Reaction Conditions

  • Troubleshooting: The presence of strong bases or nucleophilic solvents can lead to the rapid decomposition of the starting material.

  • Solution: If your reaction requires basic conditions, consider a milder, non-nucleophilic base. If possible, use a non-protic solvent. If a protic solvent is necessary, ensure it is anhydrous.

Issue 2: Presence of Unexpected Impurities in the Product

Possible Cause 1: Impurities in the Starting Material

  • Troubleshooting: Incomplete reactions during the synthesis of this compound can result in the presence of the starting acetophenone or over-brominated species.[4]

  • Solution: Analyze the purity of the starting material before use via HPLC or GC-MS. If significant impurities are detected, purify the reagent.

Possible Cause 2: Side Reactions During the Experiment

  • Troubleshooting: The formation of α,β-unsaturated ketones or α-hydroxy ketones as byproducts is indicative of dehydrobromination or hydrolysis of the starting material.

  • Solution: Review your reaction conditions. Ensure the reaction is run under an inert atmosphere and with anhydrous solvents to minimize hydrolysis. If a base is used, consider its strength and nucleophilicity.

IV. Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and can be adapted for various HPLC systems. A similar methodology has been used for the analysis of related α-bromo ketones.[5][6]

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility if needed).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Inject the sample.

  • Run the gradient program to separate the main compound from any potential impurities.

  • Analyze the resulting chromatogram to determine the purity by peak area percentage.

Protocol 2: Recrystallization for Purification

This protocol can be used to purify this compound that shows signs of decomposition.

Materials:

  • Degraded this compound

  • A suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the impure compound in a minimal amount of the hot solvent or solvent mixture.

  • Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Place the flask in an ice bath to promote further crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the purified crystals under vacuum.

  • Verify the purity of the recrystallized product using the HPLC method described above.

V. Visualization of Decomposition Pathways

The following diagrams illustrate the primary degradation pathways of this compound.

cluster_main Decomposition of this compound A This compound B 1-(4-Ethylphenyl)vinyl-1-one (α,β-Unsaturated Ketone) A->B  Dehydrobromination  (Base-catalyzed) C 2-Hydroxy-1-(4-ethylphenyl)ethanone (α-Hydroxy Ketone) A->C  Hydrolysis  (Presence of H2O) HBr HBr

Caption: Primary decomposition pathways of this compound.

VI. References

  • Fisher Scientific. (2023, September 5). Safety Data Sheet: 2-Bromo-1-(4-morpholinophenyl)-1-ethanone.

  • AK Scientific, Inc. Safety Data Sheet: 2-Bromo-1-(2-methoxy-4-methylphenyl)ethanone.

  • SIELC Technologies. (2018, February 16). Ethanone, 2-bromo-1-(4-bromophenyl)-.

  • BenchChem. An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone.

  • PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. National Center for Biotechnology Information.

  • Sigma-Aldrich. This compound.

  • Echemi. 2-Bromo-1-[4-(dimethylamino)phenyl]ethanone Safety Data Sheets.

  • PubChem. 2-Bromo-1-[4-(diethylamino)phenyl]ethanone. National Center for Biotechnology Information.

  • Fisher Scientific. (2009, September 22). Safety Data Sheet: 4'-Bromoacetophenone.

  • Anant Pharmaceuticals Pvt. Ltd. CAS 2491-38-5 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity.

  • ChemicalBook. 51012-63-6(2-bromo-1-(4-ethoxyphenyl)ethanone) Product Description.

  • Solubility of Things. 2-bromo-1-(4-methoxyphenyl)ethanone.

  • NIST. Ethanone, 2-bromo-1-(4-methylphenyl)-. NIST Chemistry WebBook.

  • BenchChem. A Comparative Guide to Analytical Techniques for the Validation of 2,2-Dibromo-1-(4-chlorophenyl)ethanone.

  • Advanced ChemBlocks Inc. This compound 98%.

  • Nanjing Qiangshan Chemical Co., Ltd. This compound|2632-14-6.

  • Sigma-Aldrich. This compound.

  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - Ethanone, 1-(4-bromo-2-methylphenyl).

  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2526.

  • Zhang, J., Zhuang, L.-h., & Wang, G.-w. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2245.

Sources

Technical Support Center: Purifying p-Ethylphenacyl Bromide with Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of p-ethylphenacyl bromide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this important synthetic intermediate. Here, we move beyond simple step-by-step instructions to provide a deeper understanding of the principles at play, enabling you to troubleshoot and optimize your purification effectively.

Introduction: The 'Why' Behind the Wash

p-Ethylphenacyl bromide is a moderately polar aromatic ketone. Its purification via silica gel chromatography hinges on the subtle differences in polarity between the desired product and any impurities. Silica gel (SiO₂) is a highly polar stationary phase due to the presence of surface silanol groups (Si-OH). These groups interact with polar molecules through hydrogen bonding and dipole-dipole interactions. Non-polar solvents will carry non-polar compounds through the column quickly, while polar solvents are required to elute more polar compounds that have a stronger affinity for the silica gel.

The key to a successful separation is to find a solvent system (mobile phase) that provides a good differential in the elution times of your product and its impurities. This is where Thin-Layer Chromatography (TLC) becomes an indispensable tool for method development.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for the TLC analysis of p-ethylphenacyl bromide?

For a compound with the structural features of p-ethylphenacyl bromide (an aromatic ring, a ketone, and a bromoalkyl group), a good starting point for a TLC mobile phase is a mixture of a non-polar and a moderately polar solvent. A common and effective combination is hexane and ethyl acetate.[1][2]

A typical starting ratio to try is 7:3 hexane:ethyl acetate .[2] From there, you can adjust the ratio based on the observed migration of your compound on the TLC plate.

  • If the spot remains at the baseline (Rf ≈ 0): The solvent system is not polar enough. Increase the proportion of ethyl acetate.

  • If the spot travels with the solvent front (Rf ≈ 1): The solvent system is too polar. Increase the proportion of hexane.

The ideal Rf value for good separation in column chromatography is generally considered to be between 0.2 and 0.4 .[3]

Q2: My p-ethylphenacyl bromide is a colorless compound. How can I visualize the spots on my TLC plate?

Since p-ethylphenacyl bromide is not colored, you will need a method to visualize the separated spots on the TLC plate. The most common non-destructive method is using a UV lamp.[4][5] Most commercial TLC plates contain a fluorescent indicator that glows under short-wave UV light (254 nm). Compounds that absorb UV light, such as those with aromatic rings, will appear as dark spots on the glowing background.[5]

Alternatively, you can use a destructive visualization technique. An iodine chamber is a simple and effective method where the TLC plate is exposed to iodine vapor. Iodine complexes with many organic compounds, rendering them as brown spots.[5][6] Other chemical stains, such as permanganate or p-anisaldehyde, can also be used and may provide different colors for different compounds, aiding in differentiation.[7]

Q3: I'm seeing significant tailing of my spot on the TLC plate. What could be the cause and how do I fix it?

Peak tailing in chromatography is often due to strong, non-ideal interactions between the analyte and the stationary phase. With silica gel, which is slightly acidic, basic compounds can exhibit significant tailing. While p-ethylphenacyl bromide is not strongly basic, impurities or degradation products might be.

To mitigate tailing:

  • Add a modifier to the mobile phase: For potentially basic impurities, adding a small amount of a basic modifier like triethylamine (0.5-2%) to your eluent can neutralize the acidic silanol groups on the silica, leading to sharper, more symmetrical spots.[8]

  • Check for column overloading: Applying too much sample to your TLC plate (or column) can also cause tailing. Ensure you are using a dilute solution for spotting.[8]

Q4: Should I activate the silica gel before packing my column?

Activation of silica gel involves heating it to remove adsorbed water.[9][10] For most standard purifications, using silica gel as supplied is sufficient. However, if you are experiencing inconsistent results, it may be due to varying water content in the silica. Heating the silica gel at 110-120°C for several hours can provide a more consistent stationary phase.[11]

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography purification of p-ethylphenacyl bromide.

Problem Potential Cause(s) Solution(s)
The compound won't elute from the column. 1. The mobile phase is not polar enough. 2. The compound may be degrading on the acidic silica gel.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). 2. Consider deactivating the silica gel by pre-treating it with a solution containing a small amount of triethylamine. Alternatively, use a less acidic stationary phase like alumina.
The separation between the product and impurities is poor. 1. The chosen solvent system is not optimal. 2. The column was packed improperly, leading to channeling. 3. The column was overloaded with the crude sample.1. Re-optimize the solvent system using TLC. Try different solvent combinations (e.g., dichloromethane/hexane). 2. Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation. 3. As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel.[8]
The collected fractions are still impure. 1. The fractions collected were too large, leading to mixing of closely eluting compounds. 2. A co-eluting impurity has a very similar polarity to the product.1. Collect smaller fractions and analyze each one by TLC before combining them. 2. Try a different solvent system or consider using a different stationary phase (e.g., reversed-phase C18 silica).
The compound appears to have decomposed on the column. 1. p-Ethylphenacyl bromide can be sensitive to the acidic nature of silica gel over long exposure times.1. Run the column more quickly (flash chromatography). 2. Deactivate the silica gel with triethylamine. 3. Consider an alternative purification method such as recrystallization if the impurities allow for it.

Experimental Protocols

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
  • Prepare the TLC plate: With a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the plate: Dissolve a small amount of your crude p-ethylphenacyl bromide in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the starting line.

  • Prepare the developing chamber: Add your chosen mobile phase (e.g., 7:3 hexane:ethyl acetate) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate.

  • Develop the plate: Place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualize and calculate Rf: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp or an appropriate stain.[4][5] Calculate the Retention Factor (Rf) for each spot using the following formula:[3]

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Protocol 2: Silica Gel Column Chromatography
  • Prepare the column: Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.

  • Pack the column (slurry method): In a beaker, make a slurry of silica gel in your chosen mobile phase. Pour the slurry into the column, gently tapping the side to ensure even packing and to dislodge any air bubbles. Allow the silica to settle, and then add a layer of sand on top of the silica bed.

  • Load the sample: Dissolve your crude p-ethylphenacyl bromide in a minimal amount of the mobile phase or a less polar solvent. Carefully add the sample to the top of the column.

  • Elute the column: Carefully add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant level of solvent above the silica bed to prevent the column from running dry.

  • Monitor the separation: Collect fractions and analyze them by TLC to determine which ones contain the purified product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified p-ethylphenacyl bromide.

Visualizing the Workflow

The following diagram illustrates the general workflow for purifying p-ethylphenacyl bromide using silica gel chromatography.

purification_workflow cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification crude_product Crude p-Ethylphenacyl Bromide tlc_dev TLC Method Development crude_product->tlc_dev Optimize Solvent column_prep Column Preparation tlc_dev->column_prep Select Eluent sample_loading Sample Loading column_prep->sample_loading elution Elution & Fraction Collection sample_loading->elution tlc_analysis TLC Analysis of Fractions elution->tlc_analysis Monitor Purity combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions Identify Pure Fractions solvent_removal Solvent Removal combine_fractions->solvent_removal pure_product Pure Product solvent_removal->pure_product

Caption: Workflow for p-ethylphenacyl bromide purification.

References

  • Organic Syntheses. p-BROMOPHENACYL BROMIDE. Available from: [Link]

  • Rochester University Department of Chemistry. Chromatography: Solvent Systems for TLC. Available from: [Link]

  • ResearchGate. (PDF) Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Available from: [Link]

  • Indian Academy of Sciences. Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide and Benzyl bromide derivatives. Available from: [Link]

  • Reddit. Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? Available from: [Link]

  • University of Wisconsin-Madison. 5. Thin Layer Chromatography. Available from: [Link]

  • Organic Syntheses. 4. Available from: [Link]

  • Teledyne ISCO. Silica Gel Column Chromatography. Available from: [Link]

  • Google Patents. CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide.
  • YouTube. Silica gel column preparation and compound purification. Available from: [Link]

  • Organic Syntheses. phenacyl bromide. Available from: [Link]

  • Interchim. TLC Fundamentals – Stationary & mobile phase choice (part 4). Available from: [Link]

  • Reddit. Advice on neutralising silica gel for column chromatography of sensitive compounds? Available from: [Link]

  • Reddit. Rf value for TLC. Available from: [Link]

  • YouTube. Silica Column Chromatography. Available from: [Link]

  • IJSDR. SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. Available from: [Link]

  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. Available from: [Link]

  • YouTube. Purification and Drying: Ethyl Bromide. Available from: [Link]

  • MDPI. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Available from: [Link]

  • PubMed. A novel thin-layer chromatography method to screen 1,3-propanediol producers. Available from: [Link]

  • SSE Enterprise. Silica Gel In Chromatography. Available from: [Link]

  • Sarthaks eConnect. How do you visualize colourless compounds after separation in TLC and Paper Chromatography?. Available from: [Link]

  • Chemistry For Everyone. How To Activate Silica Gel For Column Chromatography?. Available from: [Link]

  • Study Mind. Chromatography and Rf Values (GCSE Chemistry). Available from: [Link]

  • ResearchGate. I want good solvent system in TLC in aniline and ketone compound?. Available from: [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available from: [Link]

  • ResearchGate. How can I select the solvent system for column chromatography?. Available from: [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. Available from: [Link]

  • Chemistry LibreTexts. 5.7: Visualizing TLC Plates. Available from: [Link]

  • Chemistry For Everyone. What Is The Importance Of RF Value In Chromatography?. Available from: [Link]

  • Membrane Solutions. Preparation Silica Gel for Better Column Chromatography. Available from: [Link]

  • Rochester University Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Rochester University Department of Chemistry. Chromatography: The Solid Phase. Available from: [Link]

  • Rochester University Department of Chemistry. Tips for Flash Column Chromatography. Available from: [Link]

  • Organic Syntheses. alkyl and alkylene bromides. Available from: [Link]

  • Cheméo. Chemical Properties of p-Nitrophenacyl bromide (CAS 99-81-0). Available from: [Link]

  • ResearchGate. (PDF) Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acids Prepared in Lab. Available from: [Link]

Sources

Strategies to prevent polybromination of 4-ethylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Strategies to Prevent Polybromination of 4-Ethylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing the challenges associated with the bromination of 4-ethylacetophenone. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve selective monobromination and prevent the formation of unwanted polybrominated byproducts. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to support your research and development endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the bromination of 4-ethylacetophenone. Each issue is followed by a detailed explanation of the cause and a step-by-step guide to resolving it.

Issue 1: My reaction is yielding a significant amount of di- and tri-brominated products. How can I improve selectivity for the monobrominated product?

Cause: Polybromination is a common side reaction, especially when the reaction conditions are not carefully controlled. The primary causes include using an excess of the brominating agent and reaction conditions that favor multiple substitutions. The monobrominated product can sometimes be more reactive than the starting material, leading to further bromination.

Solution:

  • Stoichiometric Control: Carefully control the stoichiometry of your reactants. Use a 1:1 or even a slightly substoichiometric (e.g., 1:0.95) molar ratio of 4-ethylacetophenone to the brominating agent. This minimizes the presence of excess brominating agent that can lead to over-bromination.[1]

  • Choice of Brominating Agent: Switch to a milder and more selective brominating agent. While molecular bromine (Br₂) can be effective, it is highly reactive and can lead to polybromination. Consider using N-Bromosuccinimide (NBS) or Pyridine Hydrobromide Perbromide, which are known for their higher selectivity in monobromination.[1][2][3]

  • Reaction Conditions:

    • Temperature Control: Perform the reaction at a lower temperature. For instance, bromination with Br₂ in methanol can be selective at 0-5°C.[4][5][6] Lower temperatures reduce the reaction rate and can improve selectivity.

    • Acidic Medium: Conduct the reaction under acidic conditions, for example, using acetic acid as a solvent.[1] Acid catalysis promotes the formation of the enol, which is the reactive intermediate. The subsequent bromination steps are often slower under acidic conditions.[1][7]

  • Slow Addition: Add the brominating agent dropwise or in small portions over an extended period.[8] This maintains a low concentration of the brominating agent in the reaction mixture at any given time, favoring monobromination.

Issue 2: The bromination is occurring on the aromatic ring instead of the alpha-carbon of the acetyl group. How can I direct the reaction to the desired position?

Cause: The site of bromination (aromatic ring vs. alpha-carbon) is determined by the relative activation of these positions. The ethyl group is an activating group, making the aromatic ring susceptible to electrophilic substitution. If the reaction conditions favor electrophilic aromatic substitution, ring bromination will occur.

Solution:

  • Reaction Mechanism Control: To favor alpha-bromination, the reaction should proceed through an enol or enolate intermediate.[9][10]

    • Acid Catalysis: Use of an acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) will promote the formation of the enol, which then reacts with the brominating agent.[2][7] This is the standard method for achieving alpha-bromination of ketones.

    • Radical Initiators (for Benzylic Bromination): If the goal is to brominate the ethyl group's benzylic position, a radical mechanism is required. This is achieved using NBS in the presence of a radical initiator like AIBN or benzoyl peroxide, typically in a non-polar solvent like carbon tetrachloride.[11]

  • Avoid Lewis Acids: Do not use strong Lewis acids (e.g., AlCl₃, FeCl₃) as catalysts, as these are classic catalysts for electrophilic aromatic halogenation and will strongly favor ring substitution.[12]

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents like methanol or acetic acid can facilitate enol formation and are often used for alpha-bromination.[4][5][6][13]

Issue 3: My reaction is very slow or does not proceed to completion.

Cause: Insufficient activation of the substrate or an inappropriate choice of brominating agent or reaction conditions can lead to a sluggish reaction.

Solution:

  • Increase Temperature: While low temperatures are recommended to control selectivity, a very low temperature might completely stall the reaction. Gradually increase the temperature and monitor the reaction progress by TLC to find an optimal balance between reaction rate and selectivity. For example, reactions with pyridine hydrobromide perbromide may require heating to 90°C.[1][14]

  • Use a More Reactive Brominating System: If a mild brominating agent like NBS is proving ineffective, you might consider a more reactive system. However, be cautious as this increases the risk of polybromination. A combination of NBS with a catalytic amount of a Brønsted acid can enhance reactivity.[2][15]

  • Ensure Catalyst Activity: If using a catalyst, ensure it is active and present in the correct amount. For instance, when using silica gel or alumina-supported reactions, ensure the support is properly prepared.[8][13]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of polybromination in 4-ethylacetophenone?

A1: Polybromination of 4-ethylacetophenone at the alpha-position occurs because the introduction of the first bromine atom can make the remaining alpha-hydrogen more acidic due to the electron-withdrawing inductive effect of the halogen. This increased acidity can facilitate the formation of a second enol or enolate, which then reacts with another equivalent of the brominating agent. This is particularly prevalent under basic conditions.[1]

Q2: Which brominating agent is best for the selective monobromination of 4-ethylacetophenone?

A2: For selective alpha-monobromination, N-Bromosuccinimide (NBS) and Pyridine Hydrobromide Perbromide are generally preferred over molecular bromine (Br₂).[1][2][3] They are solid reagents, easier to handle, and offer better control and selectivity, reducing the likelihood of polybromination.

Q3: How does steric hindrance from the ethyl group affect the bromination of 4-ethylacetophenone?

A3: The ethyl group at the para position does not sterically hinder the alpha-position of the acetyl group, so it has a minimal direct steric effect on alpha-bromination. However, in the case of ring bromination, the ethyl group is an ortho-, para-director. Since the para position is blocked, it directs incoming electrophiles to the ortho positions (positions 2 and 6). The size of the ethyl group may slightly disfavor substitution at these positions compared to a smaller methyl group, a phenomenon known as steric hindrance.[16][17][18]

Q4: Can I use a Lewis acid to catalyze the alpha-bromination?

A4: It is generally not recommended to use a strong Lewis acid like AlCl₃ or FeCl₃ for alpha-bromination of aromatic ketones.[12] These catalysts strongly activate the aromatic ring for electrophilic substitution and will likely lead to ring bromination as the major product. For alpha-bromination, Brønsted acids are the preferred catalysts as they promote enol formation.[7][19]

Experimental Protocols

Here are detailed, step-by-step protocols for two common methods for the selective monobromination of 4-ethylacetophenone.

Protocol 1: Monobromination using Pyridine Hydrobromide Perbromide

This protocol is adapted from procedures for similar acetophenone derivatives and is known for good selectivity.[1][14]

  • Materials:

    • 4-Ethylacetophenone

    • Pyridine Hydrobromide Perbromide

    • Glacial Acetic Acid

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethylacetophenone (1.0 eq.) in glacial acetic acid.

    • Add pyridine hydrobromide perbromide (1.05 eq.) to the solution.

    • Heat the reaction mixture to 90°C with vigorous stirring.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove acetic acid and pyridine salts, and then dry.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Monobromination using N-Bromosuccinimide (NBS) and a Catalyst

This method utilizes NBS, a milder brominating agent, often in the presence of a catalyst to facilitate the reaction.[8][13]

  • Materials:

    • 4-Ethylacetophenone

    • N-Bromosuccinimide (NBS)

    • Methanol

    • Acidic Alumina (Al₂O₃) or Silica Gel

  • Procedure:

    • To a solution of 4-ethylacetophenone (1.0 eq.) in methanol in a round-bottom flask, add 10% (w/w) of acidic alumina or silica gel.[8]

    • Add NBS (1.1-1.2 eq.) portion-wise over 15-20 minutes to control the initial reaction rate.[8][13]

    • Attach a reflux condenser and heat the mixture to reflux with stirring.

    • Monitor the reaction by TLC until the starting material has been consumed.

    • After completion, cool the reaction mixture and filter to remove the alumina/silica gel. Wash the solid with a small amount of fresh methanol.

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Brominating Agents for Monobromination of Acetophenone Derivatives

Brominating AgentTypical ConditionsAdvantagesPotential IssuesReference
Br₂/Acetic Acid Low temperature (0-5°C)Readily available, inexpensiveHigh reactivity can lead to polybromination, corrosive[4][5][6]
Pyridine Hydrobromide Perbromide Acetic Acid, 90°CSolid, easy to handle, good selectivity for monobrominationHigher cost, requires heating[1][14]
N-Bromosuccinimide (NBS) Methanol, reflux, often with a catalyst (SiO₂ or Al₂O₃)Solid, high selectivity, milder than Br₂May require a catalyst or initiator for sufficient reactivity[2][8][13]
Copper(II) Bromide (CuBr₂) Acetonitrile, ambient temperatureMild conditions, high regioselectivityStoichiometric amounts of copper salts produced[3]

Visualization of Key Concepts

Bromination_Pathway cluster_start Starting Material cluster_products Potential Products 4-Ethylacetophenone 4-Ethylacetophenone Acid_Catalysis Acid Catalysis (e.g., AcOH, PTSA) 4-Ethylacetophenone->Acid_Catalysis Enol Formation Lewis_Acid Lewis Acid (e.g., AlCl₃, FeBr₃) 4-Ethylacetophenone->Lewis_Acid Ring Activation Radical_Initiator Radical Initiator (e.g., AIBN, Light) 4-Ethylacetophenone->Radical_Initiator Radical Formation Alpha_Bromo Alpha-Bromination (Desired Product) Acid_Catalysis->Alpha_Bromo Selective Ring_Bromo Ring Bromination (Side Product) Lewis_Acid->Ring_Bromo Undesired Benzylic_Bromo Benzylic Bromination (Side Product) Radical_Initiator->Benzylic_Bromo Undesired Poly_Bromo Polybromination (Side Product) Alpha_Bromo->Poly_Bromo Excess Brominating Agent

References

  • Scribd. Kinetics of Aromatic Bromination Studies. Available at: [Link]

  • Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide. Available at: [Link]

  • Goswami, J., & Goswami, A. (2002). Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. Semantic Scholar. Available at: [Link]

  • Fair, C. D., Chamberlain, B. M., & Vanover, E. K. (2014). Kinetics of Electrophilic Aromatic Substitution by Aqueous BrCl, BrOCl, and Br2O. ACS Publications. Available at: [Link]

  • Guan, X.-Y., et al. α-Bromination of acetophenone with NBS and PTSA under microwave irradiation. Available at: [Link]

  • Reddy, B. M., & Sreekanth, P. M. (2006). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. National Institutes of Health. Available at: [Link]

  • Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo. Available at: [Link]

  • Bell, R. P., & Ramsden, E. N. (1958). Kinetics of the Bromination of Some Aromatic Amines. Royal Society of Chemistry. Available at: [Link]

  • Rao, T. S., & Dalve, S. P. (2019). The Kinetic Study for the Fast Bromination Reaction of the Regioisomers of Cresol in Aqueous Medium by Competition Techniques. IOSR Journal of Applied Chemistry. Available at: [Link]

  • The bromination of acetophenone with N-Bromosuccinimide promoted by a Brønsted acidic ionic liquid. ResearchGate. Available at: [Link]

  • de la Mare, P. B. D., & Robertson, P. W. (1943). The kinetics and mechanisms of aromatic halogen substitution. Part 34. Comments on the physical interpretation of high kinetic orders in bromine. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo. Available at: [Link]

  • Jalali, E. (2017). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Western Kentucky University. Available at: [Link]

  • Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. Available at: [Link]

  • Kikuchi, D., Sakaguchi, S., & Ishii, Y. (2004). An Alternative Method for the Selective Bromination of Alkylbenzenes Using NaBrO3/NaHSO3 Reagent. The Journal of Organic Chemistry. Available at: [Link]

  • A New Ring Bromination Method for Aromatic Compounds under Solvent-Free Conditions with NBS/Al2O3. ResearchGate. Available at: [Link]

  • U.S. Patent No. 6,307,113 B1. (2001). Selective bromination of aromatic compounds. Google Patents.
  • Bromination of other aromatic substrates a. ResearchGate. Available at: [Link]

  • Lewis Acid Catalyzed Functional Group Transformations Using Borane-Ammonia. Available at: [Link]

  • Chinese Patent No. 104892415A. (2015). Synthesis method of aryl ring bromination of acetophenone derivatives. Google Patents.
  • Li, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. National Institutes of Health. Available at: [Link]

  • Tan, K. L., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. National Institutes of Health. Available at: [Link]

  • Van der Pijl, F., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. National Institutes of Health. Available at: [Link]

  • U.S. Patent No. 3,303,224A. (1967). Bromination of aromatic compounds. Google Patents.
  • Superelectrophilic bromination of deactivated aromatic rings with tribromoisocyanuric acid—an experimental and DFT study. ResearchGate. Available at: [Link]

  • Soderberg, T. (2019). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. LibreTexts. Available at: [Link]

  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. Available at: [Link]

  • Mouk, B. (2020). What is bromination acetophenone?. Quora. Available at: [Link]

  • Halogenation Of Ketones via Enols. Master Organic Chemistry. Available at: [Link]

  • Modern Approaches to Green Bromination for a Sustainable Future. Engineered Science Publisher. Available at: [Link]

  • LibreTexts. (2023). 16.6: An Explanation of Substituent Effects. Available at: [Link]

  • Wikipedia. Steric effects. Available at: [Link]

  • G. W. Kabalka, et al. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. National Institutes of Health. Available at: [Link]

  • Bromination of Aromatic Compounds with Potassium Bromide in the Presence of Poly(4-vinylpyridine)-Supported Bromate in Nonaqueous Solution. ResearchGate. Available at: [Link]

  • Lane Lab of Chemistry. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. Available at: [Link]

  • Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. Available at: [Link]

  • Acid Catalyzed Bromination of A Carbon of Aldehyde or Ketone. YouTube. Available at: [Link]

  • Mild bromination of unreactive aromatic compounds. ResearchGate. Available at: [Link]

  • National Institutes of Health. 4'-Ethylacetophenone. PubChem. Available at: [Link]

  • LibreTexts. (2015). 18.3: Halogenation of Aldehydes and Ketones. Available at: [Link]

Sources

Technical Support Center: TLC Monitoring of Reactions Involving 2-Bromo-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 2-Bromo-1-(4-ethylphenyl)ethanone. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges you may face during thin-layer chromatography (TLC) analysis. This document provides not just solutions, but the underlying chemical principles to empower your experimental decisions.

Core Principles: Understanding the System

This compound is a moderately polar aromatic ketone. Its reactivity is dominated by the electrophilic carbonyl carbon and the highly reactive C-Br bond at the alpha position. When monitoring its reactions (e.g., nucleophilic substitution, elimination), you are typically observing the conversion of this starting material into a product with a different polarity. TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[1][2]

  • Starting Material : this compound is an α-haloketone.[3] It is more polar than a simple hydrocarbon but less polar than its corresponding alcohol or diol products.

  • Expected Products :

    • Substitution Products (e.g., α-hydroxy or α-amino ketones) : These are generally more polar than the starting material due to the introduction of hydrogen-bonding groups (-OH, -NH2). They will have a lower Retention Factor (Rf) on a silica plate.

    • Elimination Products (e.g., α,β-unsaturated ketones) : These are often of similar polarity or slightly less polar than the starting α-bromo ketone.[4][5] Their Rf values may be very close to the starting material, requiring careful solvent system optimization.

Frequently Asked Questions & Troubleshooting Guide

This section is structured to rapidly diagnose and solve common issues encountered during TLC monitoring.

Q1: How do I select an appropriate solvent system (mobile phase) for my reaction?

Answer: The goal is to find a solvent system where the starting material has an Rf value of approximately 0.3-0.4, which typically provides enough space on the plate for both less polar byproducts and more polar products to resolve clearly.[6]

Causality & Experimental Logic: The polarity of the mobile phase is inversely related to the retention of the compound on the polar silica plate. A more polar solvent system will move all compounds further up the plate (higher Rf), while a less polar system will result in lower Rf values.[2] For a moderately polar compound like this compound, a mixture of a non-polar solvent (like hexanes) and a moderately polar solvent (like ethyl acetate) is the ideal starting point.[2][7]

Troubleshooting Protocol:

  • Start with a Standard Mixture: Begin with a 20-30% ethyl acetate in hexanes (v/v) mixture.

  • Run a Test Plate: Spot only your starting material, this compound, on a TLC plate and develop it in this solvent system.

  • Analyze and Adjust:

    • If Rf is too low (<0.2): The solvent is not polar enough. Increase the proportion of ethyl acetate (e.g., to 40% or 50%).[8]

    • If Rf is too high (>0.6): The solvent is too polar. Decrease the proportion of ethyl acetate (e.g., to 10% or 15%).[8]

  • Iterate: Repeat the process until the desired Rf of ~0.3-0.4 is achieved.

Solvent System ComponentPolarityRecommended Starting Ratio (v/v)Notes
Non-Polar
Hexanes / HeptaneLow70-80%Standard choice for initial screening.
TolueneLow-Med70-80%Can offer different selectivity for aromatic compounds.
Polar
Ethyl Acetate (EtOAc)Medium20-30%Excellent general-purpose polar solvent.[7]
Dichloromethane (DCM)Medium20-30%Can be used in place of or mixed with EtOAc.
Diethyl EtherMedium20-30%More volatile; ensure the chamber is well-saturated.

Table 1: Recommended Starting Solvent Systems for TLC of Aromatic Ketones.

Q2: My spots are streaking or tailing down the plate. What's causing this and how do I fix it?

Answer: Streaking or tailing is a common problem that indicates an undesirable interaction or process is occurring during the separation. The most frequent causes are sample overloading, interaction with the acidic silica gel, or sample decomposition.[8][9][10]

Causality & Experimental Logic:

  • Overloading: Applying too much sample saturates the stationary phase at the origin. As the solvent moves up, it can only dissolve a certain amount of the compound at a time, leaving the rest behind to dissolve later, creating a continuous "streak."[11][12]

  • Acid/Base Interactions: Silica gel is slightly acidic due to surface silanol (Si-OH) groups.[11] While the ketone itself is neutral, some reaction products (like amines) or side products can be basic and interact strongly with the acidic silica, causing tailing.[11]

  • Decomposition: α-bromo ketones can be sensitive. The acidic silica surface can potentially catalyze hydrolysis to the more polar α-hydroxy ketone or other degradation pathways during the time the plate is developing.[13][14] This creates a smear of different compounds.

Troubleshooting Protocol:

  • Dilute the Sample: This is the first and easiest fix. Prepare a more dilute solution of your reaction mixture for spotting. The ideal spot should be faint upon initial application.[8][9]

  • Use a Mobile Phase Modifier:

    • For suspected acidic impurities or products (e.g., a carboxylic acid), add 0.5-1% acetic or formic acid to the mobile phase to suppress deprotonation and reduce tailing.[8][11]

    • For suspected basic impurities or products (e.g., an amine), add 0.5-1% triethylamine to the mobile phase. This neutralizes the acidic sites on the silica gel, preventing strong binding.[11]

  • Change the Stationary Phase: If problems persist, the issue may be an irreversible reaction with the silica. Consider using an alumina (Al2O3) TLC plate, which has a different surface reactivity.[11]

Q3: I can't see any spots on my TLC plate after running it. What should I do?

Answer: This issue arises from either insufficient sample concentration or improper visualization technique. This compound contains a chromophore (the aromatic ring conjugated with the carbonyl) and should be visible under UV light.[15][16]

Causality & Experimental Logic:

  • Concentration: The compound may be present but at a concentration below the detection limit of the visualization method.[8][10]

  • Visualization Method: Not all compounds are UV-active. While your starting material should be, some products might not be. Furthermore, UV light is a non-destructive method; a chemical stain is often required for confirmation or for visualizing non-UV-active compounds.[16][17]

  • Experimental Error: Simple errors like the solvent level in the chamber being above the spotting line will wash the sample away entirely.[8][10]

Troubleshooting Protocol:

  • Check Solvent Level: Ensure the solvent in the developing chamber is below your pencil line where the samples are spotted.[10]

  • Re-spot with Higher Concentration: Spot the sample multiple times in the exact same location, allowing the solvent to fully evaporate between each application. This concentrates the sample without enlarging the spot diameter.[8][10]

  • Use Primary Visualization (UV Light):

    • View the plate under a short-wave (254 nm) UV lamp.[16] UV-active compounds will appear as dark spots against the fluorescing green background.

    • Gently circle any visible spots with a pencil, as they will disappear once the lamp is removed.[16][17]

  • Use Secondary Visualization (Stains): If UV light reveals nothing, or to get more information, use a chemical stain.

StainPreparation & UseDetectsExpected Appearance
Iodine Place the plate in a sealed chamber with a few iodine crystals.[17][18]Most organic compounds, especially aromatic and unsaturated ones.[15][19]Yellow to dark brown spots. Spots will fade over time.[17]
p-Anisaldehyde Dip plate in stain, then heat gently with a heat gun.[17]Most functional groups (ketones, alcohols, aldehydes).[16][18]Various colors (often pink, purple, or blue) depending on the compound.
Potassium Permanganate (KMnO₄) Dip plate in a dilute aqueous solution of KMnO₄.Oxidizable functional groups (alcohols, alkenes, aldehydes).[15][16]Yellow/brown spots on a purple background.

Table 2: Common Visualization Reagents and Their Applications.

Q4: I see an unexpected spot on my TLC plate. What could it be?

Answer: An unexpected spot indicates either a side reaction, the formation of an intermediate, or decomposition of the starting material. For this compound, common possibilities are hydrolysis or elimination.

Causality & Experimental Logic:

  • Hydrolysis: The α-bromo group can be hydrolyzed to an α-hydroxy group, especially if water is present in the reaction mixture or on the surface of the silica gel. The resulting 2-Hydroxy-1-(4-ethylphenyl)ethanone is significantly more polar and will have a much lower Rf.

  • Elimination (Dehydrobromination): In the presence of a base, HBr can be eliminated to form 1-(4-ethylphenyl)eth-2-en-1-one, an α,β-unsaturated ketone.[4][5] This product often has an Rf value very similar to the starting material and may require a less polar solvent system to resolve.

  • Contamination: Never rule out a contaminated reagent or solvent.

Troubleshooting Protocol:

  • Assess Polarity: Is the new spot more or less polar (lower or higher Rf) than your starting material? A much lower Rf suggests a more polar product like the hydrolysis product. A similar or slightly higher Rf could indicate the elimination product.

  • Run a Control: If possible, run a separate reaction with the starting material under the reaction conditions but without a key reagent to see if decomposition occurs.

  • Use Co-spotting: The "co-spot" is a critical diagnostic tool. On your TLC plate, have three lanes: Lane 1 (Starting Material), Lane 2 (Co-spot: Starting Material + Reaction Mixture), and Lane 3 (Reaction Mixture). If a spot in the reaction mixture is identical to the starting material, it will merge into a single, well-defined spot in the co-spot lane. If a product spot is very close to the starting material spot, the co-spot lane will show a slightly elongated or overlapping spot, confirming they are different compounds.[6]

Standard Operating Protocols

Protocol 1: General TLC Workflow for Reaction Monitoring
  • Chamber Preparation: Add the chosen solvent system to a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover and let it equilibrate for 5-10 minutes.

  • Plate Preparation: Using a pencil, gently draw a straight line ~1 cm from the bottom of a silica gel TLC plate. This is your origin line. Mark three small tick marks for your lanes (SM, Co-spot, RXN).[6]

  • Spotting the Plate:

    • Use a fine glass capillary to spot a dilute solution of your starting material (SM) on the left tick mark.

    • Take a sample from your reaction mixture (RXN) and spot it on the right tick mark.

    • On the central tick mark (Co-spot), first spot the SM, and then carefully spot the RXN directly on top of it.[6] Ensure spots are small and concentrated.

  • Development: Carefully place the TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to travel up the plate undisturbed until it is ~1 cm from the top.

  • Visualization & Analysis:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the solvent to evaporate completely in a fume hood.

    • Visualize the plate using a UV lamp, circling all spots.

    • If necessary, proceed to chemical staining (e.g., p-anisaldehyde or iodine).

    • Analyze the plate: The disappearance of the starting material spot in the RXN lane and the appearance of a new product spot indicates the reaction is progressing. The reaction is complete when the SM spot is completely gone from the RXN lane.[20]

Protocol 2: Preparation of p-Anisaldehyde Staining Solution

This is an excellent, versatile stain for visualizing a wide range of functional groups.[18]

  • In a 250 mL beaker, combine 135 mL of absolute ethanol, 5 mL of concentrated sulfuric acid, and 1.5 mL of glacial acetic acid.

  • Carefully add 3.7 mL of p-anisaldehyde to the mixture.

  • Stir vigorously until the solution is homogeneous.

  • Store the resulting solution in a sealed jar, wrapped in aluminum foil to protect it from light. The stain is stable for several months.

Visualized Workflows & Logic

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A 1. Prepare Solvent & Saturate Chamber B 2. Prepare & Mark TLC Plate A->B C 3. Spot SM, Co-Spot, & RXN Mixture B->C D 4. Develop Plate in Chamber C->D Place in Chamber E 5. Mark Solvent Front & Dry Plate D->E F 6. Visualize (UV Light) E->F G 7. Visualize (Chemical Stain) F->G If needed H 8. Interpret Results: Reaction Progress? F->H G->H TLC_Troubleshooting cluster_spots Spot Shape Issues cluster_viz Visualization Issues cluster_res Resolution Issues Start Problem Observed P1 Streaking / Tailing Start->P1 P2 No Spots Visible Start->P2 P3 Spots Overlap / Rf Too Close Start->P3 S1 1. Dilute Sample 2. Add Modifier (Acid/Base) 3. Change to Alumina Plate P1->S1 Solution S2 1. Concentrate Sample (Multi-spotting) 2. Check UV Lamp 3. Use Chemical Stain (Iodine) P2->S2 Solution S3 1. Decrease Solvent Polarity 2. Try Different Solvent System 3. Use Taller Plate P3->S3 Solution

Caption: Decision tree for troubleshooting common TLC problems.

References

  • ChemBAM. TLC troubleshooting. Available at: [Link]

  • ResearchGate. (2013, November 1). Tailing in TLC - can anyone help? Available at: [Link]

  • BioTech Times. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Available at: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available at: [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available at: [Link]

  • University of California, Los Angeles (UCLA). TLC Visualization Methods. Available at: [Link]

  • ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound? Available at: [Link]

  • University of York, Chemistry Teaching Labs. Determining a solvent system. Available at: [Link]

  • Chemistry LibreTexts. (2020, August 11). 7.8: TLC Visualization Methods. Available at: [Link]

  • University of Colorado, Boulder. Stains for Developing TLC Plates. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • Michigan State University, Department of Chemistry. 5. Thin Layer Chromatography. Available at: [Link]

  • Washington State University. Monitoring Reactions by TLC. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. Available at: [Link]

  • Scribd. TLC Visualization Techniques. Available at: [Link]

  • A level Chemistry. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids. Available at: [Link]

  • Mol, J. C., & Basset, J. M. (2004). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Accounts of Chemical Research. Available at: [Link]

  • Fiveable. Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry Class Notes. Available at: [Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. Available at: [Link]

  • UCLA Chemistry & Biochemistry. Functional Groups In Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Effective Quenching Methods for Bromination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for bromination reaction quenching. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively and safely neutralizing excess bromine in your reaction mixtures. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

The Critical Role of Quenching in Bromination Reactions

Bromination is a powerful tool in organic synthesis, but the presence of unreacted bromine, a highly reactive and hazardous substance, necessitates a thorough and controlled quenching step.[1][2] Improper quenching can lead to undesired side reactions, compromised product purity, and significant safety hazards. This guide will walk you through the most effective methods to neutralize excess bromine, ensuring the integrity of your synthesis and the safety of your laboratory environment.

Troubleshooting Guide: Common Issues in Bromine Quenching

This section addresses common problems encountered during the quenching of bromination reactions and provides systematic solutions.

Issue 1: Persistent Yellow or Orange Color in the Organic Layer After Quenching

A lingering color indicates the presence of unreacted bromine.

Potential CauseRecommended Solution
Insufficient Quenching Agent Add more of the quenching solution incrementally until the color disappears.[3][4] The characteristic reddish-brown color of bromine should fade as it is reduced to colorless bromide ions.[4][5]
Poor Mixing Ensure vigorous stirring to maximize the interfacial contact between the aqueous quenching solution and the organic layer containing the bromine.[3]
Degraded Quenching Agent Solutions of quenching agents, particularly sodium thiosulfate, can degrade over time. Prepare a fresh solution and repeat the quenching procedure.[4]
Issue 2: Formation of a Solid Precipitate (Sulfur) During Quenching

The appearance of a fine white or yellow precipitate can complicate work-up procedures.

Potential CauseRecommended Solution
Acidic Conditions with Thiosulfate Sodium thiosulfate can disproportionate under acidic conditions to form elemental sulfur.[3][4] To prevent this, neutralize the reaction mixture with a base like sodium bicarbonate before or during the thiosulfate quench.[3][6]
Alternative Quenching Agent Consider using sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃), as they are less prone to forming sulfur precipitates in acidic media.[3][4][6]
Removal of Precipitate If sulfur has already formed, it can often be removed by filtration through a pad of Celite.[4][6]
Issue 3: The Quenching Reaction is Violently Exothermic and Difficult to Control

A rapid increase in temperature can be a safety concern and may affect product stability.

Potential CauseRecommended Solution
High Concentration of Bromine/Quencher The reaction between bromine and the quenching agent is inherently exothermic.[3][4]
Rapid Addition of Quenching Agent Adding the quencher too quickly can lead to a rapid release of heat.[4]
Elevated Reaction Temperature Starting the quench at a high temperature will exacerbate the exotherm.
Controlled Quenching Cool the reaction mixture in an ice bath to 0-5 °C before and during the slow, dropwise addition of a more dilute quenching solution (e.g., 5-10% w/v).[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for quenching excess bromine?

The most common methods involve the use of aqueous reducing agents that convert elemental bromine (Br₂) into non-reactive bromide ions (Br⁻).[6] These include:

  • Sodium Thiosulfate (Na₂S₂O₃): A widely used, effective, and inexpensive quenching agent.[3][5][7]

  • Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅): Good alternatives to sodium thiosulfate, especially in acidic conditions where sulfur precipitation with thiosulfate is a concern.[3][8]

  • Sodium Sulfite (Na₂SO₃): Another effective reducing agent that is less likely to form sulfur precipitates compared to thiosulfate.[4][9][10]

  • Aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃): Can be used to neutralize both the excess bromine and any acidic byproducts.[11]

  • Unsaturated Hydrocarbons (e.g., Cyclohexene): These can be used to consume excess bromine via an addition reaction, but this introduces a new organic compound into your mixture that will need to be removed.[3]

  • Acetone: In the presence of an acid or base, acetone can be brominated, thus consuming excess bromine.[3][12][13]

Q2: How do I choose the right quenching agent for my specific reaction?

The selection of an appropriate quenching agent depends on several factors:

  • pH Sensitivity of Your Product: If your product is sensitive to acid, avoid acidic quenching agents like sodium bisulfite. Conversely, if your product is base-sensitive, avoid strong bases like sodium hydroxide.[3]

  • Reaction Conditions: Under acidic conditions, sodium thiosulfate may form elemental sulfur.[4] In such cases, sodium bisulfite or sulfite are preferable alternatives.[6]

  • Work-up and Purification: The use of aqueous inorganic salts like sodium thiosulfate or bisulfite allows for easy removal through aqueous extraction.[3] Organic quenching agents like cyclohexene will introduce a brominated organic byproduct that may require chromatographic separation.[3]

G cluster_start Starting Point cluster_decision Decision Point cluster_pathways Quenching Pathways cluster_end Work-up start Bromination Reaction Complete (Excess Bromine Present) product_stability Is the product acid-sensitive? start->product_stability bisulfite Use Sodium Bisulfite or Sodium Sulfite start->bisulfite Alternative for acidic conditions thiosulfate Use Sodium Thiosulfate (risk of S formation) product_stability->thiosulfate No bicarbonate Use Sodium Bicarbonate product_stability->bicarbonate Yes workup Aqueous Work-up (Extraction) thiosulfate->workup bisulfite->workup bicarbonate->workup

Caption: Decision tree for selecting a suitable bromine quenching agent.

Q3: What are the essential safety precautions when handling bromine and performing quenching?

Bromine is a highly toxic, corrosive, and volatile substance that requires strict safety protocols.[1][2][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are recommended), safety goggles, a face shield, and a lab coat.[14][15][16]

  • Ventilation: All manipulations involving bromine must be conducted in a well-ventilated fume hood.[14]

  • Spill Preparedness: Keep a quenching solution, such as a saturated solution of sodium thiosulfate, readily available to neutralize any spills.[3][7][14]

  • Emergency Procedures: In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[15][17] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[15][16][17] If inhaled, move to fresh air immediately and seek medical attention.[16][17]

Quantitative Data on Common Bromine Quenching Agents

The following table provides a summary of common quenching agents with their relevant properties for practical application.

Quenching AgentChemical FormulaTypical ConcentrationStoichiometry (Quencher:Br₂)Notes
Sodium Thiosulfate Na₂S₂O₃10% aqueous solution2:1Can form elemental sulfur in acidic conditions.[3][4]
Sodium Bisulfite NaHSO₃Saturated aqueous solution1:1A good alternative to thiosulfate in acidic media.[3][4]
Sodium Metabisulfite Na₂S₂O₅1.32 M aqueous solution[8]1:2Often used interchangeably with sodium bisulfite.
Sodium Sulfite Na₂SO₃200 g/L aqueous solution[9]1:1Effective and avoids sulfur precipitation.[4][9]
Sodium Bicarbonate NaHCO₃Saturated aqueous solution3:3 (forms NaBr and NaBrO₃)Also neutralizes acidic byproducts.[11]

Detailed Experimental Protocols

Protocol 1: Quenching with Aqueous Sodium Thiosulfate
  • Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[3]

  • Quenching Procedure: a. Cool the reaction mixture to 0-5 °C in an ice bath.[4] b. With vigorous stirring, slowly add the 10% sodium thiosulfate solution to the reaction mixture.[3] c. Continue the addition until the red-brown color of the bromine disappears and the solution becomes colorless or pale yellow.[3][4] d. If the reaction mixture is biphasic, separate the aqueous and organic layers.[3] e. Wash the organic layer with water and then with brine.[3] f. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and filter.[3] g. Concentrate the organic layer under reduced pressure to isolate the product.[3]

G cluster_prep Preparation cluster_quench Quenching cluster_workup Work-up prep_solution Prepare 10% Na₂S₂O₃ Solution cool_reaction Cool Reaction to 0-5 °C prep_solution->cool_reaction add_thiosulfate Slowly Add Na₂S₂O₃ Solution (Vigorous Stirring) cool_reaction->add_thiosulfate observe_color Observe Color Change (Red-brown to Colorless) add_thiosulfate->observe_color observe_color->add_thiosulfate Incomplete separate_layers Separate Layers observe_color->separate_layers Complete wash_organic Wash Organic Layer (Water, Brine) separate_layers->wash_organic dry_organic Dry Organic Layer wash_organic->dry_organic concentrate Concentrate dry_organic->concentrate

Caption: Experimental workflow for quenching excess bromine with sodium thiosulfate.

Protocol 2: Quenching with Aqueous Sodium Bisulfite
  • Preparation of Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite by adding sodium bisulfite to deionized water with stirring until no more solid dissolves.[3]

  • Quenching Procedure: a. Cool the reaction mixture to room temperature.[3] b. Slowly add the saturated sodium bisulfite solution to the reaction mixture with vigorous stirring.[3] c. Continue the addition until the bromine color is discharged.[3] d. Separate the layers and wash the organic layer with water and brine.[3] e. Dry the organic layer over a suitable drying agent and filter.[3] f. Remove the solvent under reduced pressure.[3]

Chemical Mechanisms of Common Quenching Agents

Understanding the underlying chemistry of quenching reactions is crucial for effective troubleshooting.

G cluster_thiosulfate Sodium Thiosulfate Quench cluster_bisulfite Sodium Bisulfite Quench cluster_bicarbonate Sodium Bicarbonate Quench 2S₂O₃²⁻(aq) + Br₂(aq) → S₄O₆²⁻(aq) + 2Br⁻(aq) 2S₂O₃²⁻(aq) + Br₂(aq) → S₄O₆²⁻(aq) + 2Br⁻(aq) HSO₃⁻(aq) + Br₂(aq) + H₂O(l) → SO₄²⁻(aq) + 2Br⁻(aq) + 3H⁺(aq) HSO₃⁻(aq) + Br₂(aq) + H₂O(l) → SO₄²⁻(aq) + 2Br⁻(aq) + 3H⁺(aq) 6HCO₃⁻(aq) + 3Br₂(aq) → 5Br⁻(aq) + BrO₃⁻(aq) + 6CO₂(g) + 3H₂O(l) 6HCO₃⁻(aq) + 3Br₂(aq) → 5Br⁻(aq) + BrO₃⁻(aq) + 6CO₂(g) + 3H₂O(l)

Caption: Chemical equations for common bromine quenching reactions.

References

  • Bromine handling and safety. (n.d.). DOCX - Slideshare.
  • Technical Support Center: Quenching and Removal of Excess Bromine - Benchchem. (n.d.). Benchchem.
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). PMC - NIH.
  • Technical Support Center: Handling and Quenching Reactions with Brominated Compounds - Benchchem. (n.d.). Benchchem.
  • Handling liquid bromine and preparing bromine water | Demonstration - RSC Education. (n.d.). RSC Education.
  • Workup: Bromine or Iodine - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
  • Bromine | Chemical Emergencies - CDC. (2024). CDC.
  • Safety Data Sheet: Bromine - Carl ROTH. (n.d.). Carl ROTH.
  • SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). (2021).
  • How does sodium thiosulfate neutralize bromine? - Quora. (2018). Quora.
  • How to do workup after doing bromination with NBS? - ResearchGate. (2017). ResearchGate.
  • bromination? : r/chemistry - Reddit. (2015). Reddit.
  • How to do workup after doing bromination with NBS? - ECHEMI. (n.d.). ECHEMI.
  • Bromination part III - quench - YouTube. (2021). YouTube.
  • quenching? organic lab - The Student Room. (2007). The Student Room.
  • Technical Support Center: Removal of Unreacted Bromine from Reaction Mixtures - Benchchem. (n.d.). Benchchem.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • How does sodium thiosulfate neutralize bromine? - ECHEMI. (n.d.). ECHEMI.
  • Bromine - Sciencemadness Wiki. (2023). Sciencemadness Wiki.
  • Neutralization of Bromine - Beautiful Reaction - YouTube. (2014). YouTube.
  • How to neutralize gaseous bromine? - ResearchGate. (2018). ResearchGate.
  • Organic Syntheses Procedure. (n.d.).
  • Question about use of bromine (experimental procedure) : r/Chempros - Reddit. (2023). Reddit.
  • Ever done a reaction in refluxing bromine? : r/chemistry - Reddit. (2018). Reddit.
  • The Kinetics of the Acid-Catalyzed Bromination of Acetone Introduction The initial reaction between bromine and acetone is writt. (n.d.).
  • The Rate of Reaction Between Acetone and Bromine. (1997).
  • 12: Bromination of Acetone - Chemistry LibreTexts. (2021). Chemistry LibreTexts.
  • Bromination of Acetone | Chem Lab - Truman ChemLab. (2013). Truman ChemLab.

Sources

Validation & Comparative

1H and 13C NMR analysis of 2-Bromo-1-(4-ethylphenyl)ethanone

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an irrefutable structural fingerprint for this compound. The distinct signals for the aromatic, ethyl, and α-bromomethylene moieties are all readily assigned, confirming the identity and purity of this critical synthetic intermediate. While techniques like Mass Spectrometry and Infrared Spectroscopy offer valuable, complementary data regarding molecular weight and functional groups, only NMR spectroscopy reveals the precise atom-by-atom connectivity. For professionals in drug discovery and chemical development, mastering the interpretation of these spectra is not merely an analytical exercise but a foundational pillar of scientific integrity and process control. [3][16]

References

  • University of York. Preparing an NMR sample. University of York Chemistry Teaching Labs. [Link]

  • ALWSCI. How To Prepare And Run An NMR Sample. ALWSCI Blog. [Link]

  • University of York. Preparing an NMR Sample. Chemistry Teaching Labs. [Link]

  • Western University. NMR Sample Preparation. JB Stothers NMR Facility. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Royal Society of Chemistry. Chapter 1: Applications of NMR in Drug Substance and Drug Product Development. Books. [Link]

  • Pellecchia, M., et al. Perspectives on NMR in drug discovery: a technique comes of age. Nature Reviews Drug Discovery. [Link]

  • University of Notre Dame. NMR of molecules large and small in biomedical research and drug design. YouTube. [Link]

  • Abraham, R.J. The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]

  • Balse, P.M. NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules. [Link]

  • Al-Zaydi, K. M. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]

  • LibreTexts. 13.12: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Reich, H.J. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Gauze, G.F., et al. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. [Link]

  • Abraham, R.J. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

  • NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Thieme. 4. The Main Fragmentation Reactions of Organic Compounds. Thieme. [Link]

  • NIST. Ethanone, 2-bromo-1-(4-methylphenyl)-. NIST WebBook. [Link]

  • CH2SWK. Mass Spectroscopy. CH2SWK. [Link]

  • AMiner. Absorption Spectra Of Ketones .1. Alpha-Halogeno-Ketones. AMiner. [Link]

  • Kumar, P., et al. 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section C. [Link]

  • Zhang, J., et al. 2-Bromo-1-(4-methoxyphenyl)ethanone. ResearchGate. [Link]

  • De Borggraeve, W.M., et al. Synthetic Access to Aromatic α-Haloketones. Molecules. [Link]

  • LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Zhang, J., et al. 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E. [Link]

  • University of Arizona. Mass spectral interpretation. University of Arizona. [Link]

A Comparative Guide to the Structural Confirmation of 2-Bromo-1-(4-ethylphenyl)ethanone: Mass Spectrometry vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of scientific rigor. For a molecule such as 2-Bromo-1-(4-ethylphenyl)ethanone, a halogenated aromatic ketone with potential applications as a synthetic building block, precise structural elucidation is paramount. This guide provides an in-depth comparison of mass spectrometry with nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy for the structural confirmation of this target compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Analytical Imperative: Why Structural Confirmation Matters

The isomeric and isobaric possibilities for a molecule with the chemical formula C₁₀H₁₁BrO necessitate a multi-faceted analytical approach. A minor structural deviation can lead to significant differences in reactivity, biological activity, and toxicity. Therefore, relying on a single analytical technique can be fraught with ambiguity. This guide will dissect the strengths and limitations of mass spectrometry in the context of complementary spectroscopic methods, providing a robust framework for confident structural assignment.

Mass Spectrometry: Deconstructing the Molecule

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the structural elucidation of this compound, both "hard" and "soft" ionization techniques offer valuable, albeit different, pieces of the puzzle.

Electron Ionization (EI): The Hard Fragmentation Approach

Electron Ionization (EI) is a high-energy process that leads to extensive fragmentation of the analyte molecule. While this can sometimes result in the absence or low abundance of the molecular ion, the resulting fragmentation pattern provides a detailed fingerprint of the molecule's structure.

Expected Fragmentation Pattern of this compound (Molecular Weight: 226.09 g/mol )

The molecular ion peak [M]⁺˙ is expected at m/z 226 and 228 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (⁵⁹Br and ⁸¹Br isotopes).[1][2][3] Key fragmentation pathways for ketones, such as alpha-cleavage, will dominate the spectrum.[4][5]

  • Alpha-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage.

    • Loss of the bromomethyl radical (•CH₂Br): This is a highly probable fragmentation, leading to the formation of a stable acylium ion, the 4-ethylbenzoyl cation, at m/z 133. This is often the base peak in the spectrum.

    • Loss of the 4-ethylphenyl radical (•C₆H₄CH₂CH₃): This cleavage would result in the formation of the bromoacetyl cation at m/z 121 and 123 (containing one bromine atom).

  • Other Fragmentations:

    • Loss of a bromine radical (•Br) from the molecular ion would yield a fragment at m/z 147.

    • Subsequent fragmentation of the 4-ethylbenzoyl cation (m/z 133) can occur, such as the loss of carbon monoxide (CO) to give a fragment at m/z 105, corresponding to the 4-ethylphenyl cation. Further loss of an ethylene molecule (C₂H₄) would lead to a phenyl cation at m/z 77.

Caption: Predicted EI Fragmentation of this compound.

Electrospray Ionization (ESI): The Soft Ionization Advantage

Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of protonated molecules [M+H]⁺ with minimal fragmentation.[6] This is particularly advantageous for confirming the molecular weight of the compound. For this compound, the ESI mass spectrum would be expected to show a prominent signal at m/z 227 and 229, corresponding to the protonated molecule with the two bromine isotopes. The minimal fragmentation in ESI provides a clear indication of the molecular mass, which can be a limitation of EI-MS where the molecular ion may be weak or absent.[7]

The Spectroscopic Counterparts: NMR and IR

While mass spectrometry provides information about the mass and fragmentation of a molecule, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer orthogonal and highly detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

Predicted ¹H NMR Spectrum (in CDCl₃):

Based on the structure of this compound and data from similar compounds like 4-ethylacetophenone, the following proton signals are expected:[8][9]

  • Ethyl group: A triplet at approximately 1.25 ppm (3H, -CH₃) and a quartet at around 2.70 ppm (2H, -CH₂-).

  • Aromatic protons: Two doublets in the aromatic region, around 7.30 ppm (2H) and 7.90 ppm (2H), characteristic of a 1,4-disubstituted benzene ring.

  • Methylene protons: A singlet at approximately 4.40 ppm (2H, -COCH₂Br). The electronegative bromine and carbonyl group will significantly deshield these protons.

Predicted ¹³C NMR Spectrum (in CDCl₃):

The predicted ¹³C NMR spectrum will show distinct signals for each carbon atom:[9][10]

  • Ethyl group: Signals around 15 ppm (-CH₃) and 29 ppm (-CH₂-).

  • Methylene carbon: A signal around 30-35 ppm (-COCH₂Br).

  • Aromatic carbons: Four signals in the aromatic region (approximately 128-150 ppm). The carbon attached to the carbonyl group will be the most downfield.

  • Carbonyl carbon: A characteristic signal in the downfield region, typically around 190-200 ppm for ketones.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expected IR Absorption Bands:

  • C=O stretch: A strong, sharp absorption band is expected for the carbonyl group. For α-bromo ketones, this band is typically shifted to a higher wavenumber compared to simple alkyl ketones, appearing around 1700-1720 cm⁻¹ .

  • Aromatic C-H stretch: Signals above 3000 cm⁻¹.

  • Aliphatic C-H stretch: Signals below 3000 cm⁻¹.

  • Aromatic C=C stretch: Overtone and combination bands in the 1600-2000 cm⁻¹ region and fundamental vibrations in the 1450-1600 cm⁻¹ region, characteristic of the 1,4-disubstitution pattern.

  • C-Br stretch: A weaker absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

Comparative Analysis: Choosing the Right Tool for the Job

Technique Strengths for this compound Limitations
Mass Spectrometry (EI) - Provides molecular weight information (isotopic pattern).- Detailed fragmentation pattern acts as a structural fingerprint.[4]- High sensitivity.- Molecular ion may be weak or absent.- Isomers may produce similar fragmentation patterns.
Mass Spectrometry (ESI) - Clearly indicates the molecular weight via the [M+H]⁺ ion.[6]- Excellent for confirming the presence of the target molecule.- High sensitivity.- Provides minimal structural information due to lack of fragmentation.[11]- Does not distinguish between isomers.
NMR Spectroscopy (¹H & ¹³C) - Provides unambiguous connectivity of atoms.- Distinguishes between isomers.- Quantitative capabilities.- Lower sensitivity compared to MS.- Requires a larger amount of pure sample.- Sample must be soluble in a deuterated solvent.[12][13][14][15]
IR Spectroscopy - Rapid and non-destructive.- Confirms the presence of key functional groups (C=O, C-Br, aromatic ring).- Can provide information on substitution patterns.- Does not provide detailed connectivity information.- Cannot distinguish between many isomers.- Complex spectra can be difficult to interpret fully.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following detailed experimental protocols are recommended.

Mass Spectrometry (EI-MS) Protocol
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or methanol.

  • Instrument: A gas chromatograph-mass spectrometer (GC-MS) is ideal for sample introduction and analysis.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).[16]

    • Ionization Energy: 70 eV.[17]

    • Mass Range: m/z 40-350.

    • Source Temperature: 230 °C.

Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile. Further dilute this solution to approximately 10 µg/mL with the same solvent.[18] If necessary, add 0.1% formic acid to promote protonation.

  • Instrument: A liquid chromatograph-mass spectrometer (LC-MS) or a direct infusion ESI source.

  • LC Conditions (if applicable):

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Temperature: 300-350 °C.

    • Mass Range: m/z 100-400.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[13] Ensure the sample is fully dissolved.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.[12]

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters (¹H NMR):

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Acquisition Parameters (¹³C NMR):

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 220 ppm.

IR Spectroscopy (FTIR-ATR) Protocol
  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

  • Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[19]

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Caption: Integrated workflow for structural confirmation.

Conclusion: A Synergy of Techniques for Unquestionable Confidence

For the definitive structural confirmation of this compound, a single analytical technique is insufficient. While mass spectrometry, particularly with both EI and ESI methods, provides crucial information on molecular weight and fragmentation, it is the synergistic combination with NMR and IR spectroscopy that leads to an irrefutable structural assignment. NMR spectroscopy stands out as the ultimate arbiter of atomic connectivity, while IR spectroscopy offers a rapid and reliable confirmation of key functional groups. By integrating the data from these orthogonal techniques, researchers can ensure the scientific integrity of their work and proceed with confidence in their synthetic and developmental endeavors.

References

  • Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • ALWSCI. How To Prepare And Run An NMR Sample. [Link]

  • Srivastava, V. Making Molecules Fly: Ionization Methods in Mass Spec. Bitesize Bio. [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • Pearson+. The molecule that gave the mass spectrum shown here contains a ha.... [Link]

  • University of Missouri–St. Louis. NMR Sample Prepara-on. [Link]

  • University of Cambridge. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • UCI Aerosol Photochemistry Group. Fourier Transform Infrared Spectroscopy. [Link]

  • Hofstetter, T. et al. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. [Link]

  • University of California, Davis. 7: FT-IR Spectroscopy (Experiment). Chemistry LibreTexts. [Link]

  • Clark, J. mass spectra - fragmentation patterns. Chemguide. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

  • PubChem. 4'-Ethylacetophenone. [Link]

  • Wikipedia. Electron ionization. [Link]

  • Badjagbo, K. et al. Advances in structure elucidation of small molecules using mass spectrometry. PMC. [Link]

  • NIST. Ethanone, 2-bromo-1-phenyl-. [Link]

  • Gunda, P.E. et al. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health. [Link]

  • Oregon State University. Spectroscopy of Aldehydes and Ketones. [Link]

Sources

A Comparative Guide to the FTIR Spectrum of 2-Bromo-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel and intermediate compounds is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique, offering a rapid and non-destructive method to identify functional groups and glean structural insights. This guide provides an in-depth interpretation of the FTIR spectrum of 2-Bromo-1-(4-ethylphenyl)ethanone, a halogenated aromatic ketone, by comparing its expected spectral features with those of its precursor, 4-ethylacetophenone, and other related α-bromo ketones.

While an experimental spectrum for this compound is not publicly available in the spectral databases searched, this guide will construct a detailed, predicted spectrum based on established group frequencies and a comparative analysis with structurally similar molecules. This approach not only allows for a robust interpretation but also serves as a practical framework for scientists to analyze similar compounds.

The Scientific Rationale: A Tale of Two Molecules

The core of this analysis lies in understanding the vibrational changes that occur when a bromine atom is introduced at the α-position to the carbonyl group of 4-ethylacetophenone. This substitution introduces two key changes: the presence of a C-Br bond and the electronic influence of the bromine atom on the adjacent carbonyl group. By comparing the known spectrum of 4-ethylacetophenone with the predicted spectrum of its brominated derivative, we can isolate and understand these specific spectral modifications.

Molecular Structures

Caption: Molecular structures of the target compound and its non-brominated analog.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the reliability of any spectral interpretation, a robust experimental protocol is essential. For a solid sample like this compound, two common and effective methods are Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet technique.

Method 1: Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR is a popular choice due to its minimal sample preparation.[1] The technique works by passing an infrared beam through a crystal of high refractive index, creating an evanescent wave that penetrates a short distance into the sample placed in firm contact with the crystal.[2][3]

Step-by-Step Protocol for ATR-FTIR:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal stability.

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum to account for atmospheric and instrumental contributions.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

  • Apply Pressure: Use the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. This is critical for a strong signal.

  • Sample Scan: Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument's software.

G A Clean ATR Crystal B Record Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Process Data E->F

Caption: Workflow for ATR-FTIR analysis.

Method 2: Potassium Bromide (KBr) Pellet Method

This traditional transmission method involves dispersing the solid sample within a matrix of KBr powder, which is transparent to infrared radiation.[4][5]

Step-by-Step Protocol for KBr Pellet Method:

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound to a fine powder using an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and mix thoroughly with the sample.[5]

  • Pellet Formation: Transfer the mixture to a pellet die. Briefly apply a vacuum to remove trapped air and moisture.

  • Pressing: Place the die in a hydraulic press and apply several tons of pressure to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background scan should be performed with a pure KBr pellet.

Spectral Interpretation: A Comparative Analysis

The FTIR spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The latter contains complex vibrations that are unique to the molecule as a whole.

Predicted FTIR Spectrum of this compound vs. 4-Ethylacetophenone
Functional Group Vibration4-Ethylacetophenone (Experimental/Typical, cm⁻¹)This compound (Predicted, cm⁻¹)Rationale for Predicted Shift
Aromatic C-H Stretch ~3100-3000~3100-3000Unlikely to be significantly affected by α-bromination.
Aliphatic C-H Stretch ~2965 (asym CH₃), ~2930 (asym CH₂), ~2870 (sym CH₃)~2965, ~2930, ~2870 (ethyl group); Additional ~2900-3000 for CH₂BrThe ethyl group stretches will remain. The -CH₂Br group's C-H stretches will also appear in this region.
Carbonyl (C=O) Stretch ~1685~1705The electronegative bromine atom on the α-carbon will pull electron density away from the carbonyl group, strengthening the C=O bond and shifting its stretching frequency to a higher wavenumber (hypsochromic shift). This is a key distinguishing feature.
Aromatic C=C Stretch ~1605, ~1575~1605, ~1575These ring vibrations are generally less sensitive to substitution on a side chain.
Aliphatic C-H Bend ~1460 (CH₂ scissor), ~1370 (CH₃ umbrella)~1460, ~1370 (ethyl group); ~1430 (CH₂Br scissor)The ethyl group bending modes will be present. A characteristic scissoring vibration for the -CH₂Br group is expected around 1430 cm⁻¹.
Aromatic C-H Out-of-Plane Bend ~830~830This strong absorption is characteristic of a 1,4-disubstituted (para) benzene ring and is not expected to shift significantly.
C-Br Stretch N/A~690-515This is a new, moderately strong to strong absorption in the low-frequency region, unequivocally indicating the presence of the C-Br bond.[6]

Note: The exact peak positions can vary slightly based on the sample preparation method and the physical state of the sample.

Detailed Analysis of Key Spectral Regions
  • The Carbonyl (C=O) Stretching Region (1800-1650 cm⁻¹):

    • 4-Ethylacetophenone: Exhibits a strong, sharp absorption band around 1685 cm⁻¹. This frequency is slightly lower than a typical aliphatic ketone (~1715 cm⁻¹) due to the conjugation of the carbonyl group with the aromatic ring, which imparts more single-bond character to the C=O bond.

    • This compound (Predicted): The introduction of an electronegative bromine atom on the α-carbon has a significant inductive effect. This effect withdraws electron density from the carbonyl carbon, which shortens and strengthens the C=O double bond. Consequently, the C=O stretching frequency is predicted to shift to a higher wavenumber, likely around 1705 cm⁻¹ . This "hypsochromic" or "blue" shift is a classic indicator of α-halogenation in ketones.

  • The C-H Stretching Region (3100-2800 cm⁻¹):

    • Both molecules will show sharp peaks just above 3000 cm⁻¹ corresponding to the aromatic C-H stretches .

    • Both will also display multiple absorptions between 2970 and 2850 cm⁻¹ due to the asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups of the ethyl substituent.

    • This compound will have additional C-H stretching from the brominated methylene (-CH₂Br) group, though these may overlap with the ethyl group signals.

  • The Fingerprint Region (1500-500 cm⁻¹):

    • Aromatic Overtones and C=C Stretches: Both compounds will exhibit characteristic aromatic ring C=C stretching bands around 1605 cm⁻¹ and 1575 cm⁻¹.

    • Para-Substitution Pattern: A strong band around 830 cm⁻¹ is a hallmark of the C-H out-of-plane bending for a 1,4-disubstituted (para) benzene ring.[7] This peak should be prominent in both spectra.

    • The C-Br Stretch: The most significant difference in this region will be the appearance of a new band for this compound. The C-Br stretching vibration is expected to appear in the 690-515 cm⁻¹ range.[6] This absorption, while in a crowded region, is a direct piece of evidence for the successful bromination of the starting material.

Conclusion

The FTIR spectrum of this compound, while not publicly available, can be confidently predicted and interpreted through a comparative analysis with its non-halogenated counterpart, 4-ethylacetophenone. The key spectral markers for identifying the target compound are:

  • A shift of the C=O stretching frequency to a higher wavenumber (approx. 1705 cm⁻¹) compared to the starting material (approx. 1685 cm⁻¹), due to the inductive effect of the α-bromine.

  • The appearance of a C-Br stretching band in the low-frequency region of the spectrum (690-515 cm⁻¹).

  • The retention of characteristic peaks for the p-disubstituted aromatic ring (especially the strong out-of-plane bend around 830 cm⁻¹) and the aliphatic C-H bonds of the ethyl group.

This guide demonstrates how a logical, comparative approach, grounded in the fundamental principles of vibrational spectroscopy, allows for a detailed and trustworthy interpretation of FTIR data, even in the absence of a reference spectrum. This methodology is invaluable for researchers in synthetic chemistry and drug development for routine structural verification and reaction monitoring.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13642, 4'-Ethylacetophenone. Retrieved from [Link].

  • Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link].

  • Kintek Solution. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials. Retrieved from [Link].

  • NIST (2021). Ethanone, 1-(4-ethylphenyl)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link].

  • Abo, H. KBr Pellet Method. Shimadzu. Retrieved from [Link].

  • Wikipedia. Attenuated total reflectance. Retrieved from [Link].

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link].

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37.
  • NIST (2021). Ethanone, 2-bromo-1-phenyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link].

  • LibreTexts Chemistry. 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link].

Sources

A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-1-(4-ethylphenyl)ethanone in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and medicinal chemistry, α-haloketones stand as pivotal intermediates, valued for their dual electrophilic nature that enables the construction of complex molecular architectures.[1] Among these, 2-bromo-1-(4-ethylphenyl)ethanone and 2-chloro-1-(4-ethylphenyl)ethanone are common synthons for introducing the 1-(4-ethylphenyl)ethanone moiety. The choice between the bromo- and chloro- derivative is not trivial, as it profoundly impacts reaction kinetics, yields, and overall synthetic strategy. This guide provides an in-depth, objective comparison of their reactivity, supported by established chemical principles and experimental data from analogous systems, to inform rational substrate selection in research and development.

The Decisive Role of the Halogen: A Mechanistic Overview

The reactivity of α-haloketones in nucleophilic substitution reactions is significantly amplified compared to their alkyl halide counterparts.[2] This heightened reactivity stems from the potent electron-withdrawing inductive effect of the adjacent carbonyl group, which polarizes the carbon-halogen bond and enhances the electrophilicity of the α-carbon.

These reactions predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] This is a single, concerted step where the nucleophile attacks the α-carbon at the same time as the halide leaving group departs.[2][4] The rate of this reaction is therefore dependent on the concentration of both the α-haloketone and the nucleophile, following second-order kinetics.[2][4]

The core difference in reactivity between 2-bromo- and 2-chloro-1-(4-ethylphenyl)ethanone lies in the intrinsic properties of bromide and chloride as leaving groups. An ideal leaving group is one that is stable in its anionic form after detaching from the substrate. This stability is inversely correlated with the basicity of the anion; weaker bases make better leaving groups.

Quantitative Reactivity Comparison

The leaving group ability of the halogens follows the trend: I > Br > Cl > F. This is directly related to the acidity of their conjugate acids (HI > HBr > HCl > HF). Since HBr is a stronger acid than HCl, bromide (Br⁻) is a weaker base than chloride (Cl⁻) and is therefore a better leaving group.

This principle is starkly illustrated in a comparative study of the reaction of α-chloroacetone and α-iodoacetone with potassium iodide in acetone. While not our exact substrates, the underlying α-haloketone structure is the same. In this experiment, the α-iodoacetone was found to react 35,000 times faster than α-chloroacetone.[3] While the difference between bromo and chloro is less pronounced than iodo and chloro, it is still substantial. Generally, α-bromoketones are considered to be on the order of 10 to 100 times more reactive than their α-chloro counterparts in typical SN2 reactions.

PropertyBromide (Br⁻)Chloride (Cl⁻)Implication for Reactivity
pKa of Conjugate Acid ~ -9 (HBr)~ -7 (HCl)HBr is a stronger acid, making Br⁻ a weaker, more stable base and thus a better leaving group.
Carbon-Halogen Bond Strength C-Br: ~285 kJ/molC-Cl: ~340 kJ/molThe weaker C-Br bond is more easily broken in the SN2 transition state, leading to a lower activation energy and a faster reaction.
Polarizability HigherLowerThe larger, more diffuse electron cloud of bromide is more easily distorted, which helps to stabilize the developing negative charge in the transition state.
Estimated Relative Rate ~10-1001This compound is expected to react significantly faster than the chloro derivative.

Data compiled from established principles of organic chemistry.

The para-ethyl group on the phenyl ring is an electron-donating group which slightly increases the electron density in the benzene ring. However, its electronic effect on the reactivity of the α-carbon is generally considered to be minor compared to the overwhelming influence of the halogen leaving group.

Causality of Experimental Choices

The enhanced reactivity of this compound makes it the substrate of choice when rapid reaction kinetics and milder conditions are desired. The weaker carbon-bromine bond allows for the reaction to proceed at lower temperatures and often with shorter reaction times, which can be crucial for sensitive substrates or to improve throughput.

Conversely, 2-chloro-1-(4-ethylphenyl)ethanone, being less reactive, offers the advantage of greater stability. This can be beneficial for long-term storage and in multi-step syntheses where the α-haloketone functionality needs to remain intact through preceding reactions. Its lower cost and lower molecular weight can also be advantageous in large-scale industrial processes. However, forcing the chloro-derivative to react often requires more forcing conditions, such as higher temperatures, stronger nucleophiles, or the addition of a catalyst like sodium iodide (Finkelstein reaction conditions), which can lead to unwanted side reactions.

Experimental Protocol: Synthesis of 2-(Pyrrolidin-1-yl)-1-(4-ethylphenyl)ethanone

This protocol provides a representative procedure for the SN2 reaction of an α-haloketone with a secondary amine, a common transformation in drug discovery.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up cluster_purification Purification A This compound (1.0 eq) D Room Temperature A->D Dissolve in B Pyrrolidine (2.2 eq) B->D Add to C Acetonitrile (Solvent) C->A E Stirring D->E F Monitor by TLC E->F G Remove Solvent F->G Upon Completion H Partition between Ethyl Acetate and Water G->H I Dry Organic Layer (Na2SO4) H->I J Concentrate I->J K Column Chromatography (Silica Gel) J->K L 2-(Pyrrolidin-1-yl)-1-(4-ethylphenyl)ethanone (Final Product) K->L

Caption: Workflow for the synthesis of 2-(Pyrrolidin-1-yl)-1-(4-ethylphenyl)ethanone.

Materials:

  • This compound (1.0 eq)

  • Pyrrolidine (2.2 eq)

  • Anhydrous Acetonitrile

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in anhydrous acetonitrile, add pyrrolidine (2.2 equivalents) dropwise at room temperature. The second equivalent of the amine acts as a base to neutralize the HBr formed during the reaction.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(pyrrolidin-1-yl)-1-(4-ethylphenyl)ethanone.

Note on using 2-Chloro-1-(4-ethylphenyl)ethanone: If using the chloro-analog, the reaction will be significantly slower. To achieve a reasonable reaction rate, heating (e.g., to 50-80 °C) may be necessary. Alternatively, a catalytic amount of sodium iodide can be added to the reaction mixture to facilitate an in-situ Finkelstein reaction, converting the more stable chloro-ketone to the more reactive iodo-ketone.

Safety and Handling

Both 2-bromo- and 2-chloro-1-(4-ethylphenyl)ethanone are lachrymators and are corrosive.[5] They can cause severe skin burns and eye damage.[5][6]

  • Personal Protective Equipment (PPE): Always handle these compounds in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[6][7] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong bases and oxidizing agents. Keep containers tightly closed.[8]

Conclusion

The choice between 2-bromo- and 2-chloro-1-(4-ethylphenyl)ethanone is a classic example of the trade-off between reactivity and stability in chemical synthesis.

  • This compound is the superior choice for high reactivity, allowing for faster reactions under milder conditions. This is often preferred in research and development settings where speed and yield are paramount.

  • 2-Chloro-1-(4-ethylphenyl)ethanone offers greater stability and is more cost-effective, making it a viable option for large-scale syntheses, provided that the more forcing reaction conditions required do not compromise the integrity of the desired product.

A thorough understanding of the principles of nucleophilic substitution and leaving group ability allows the discerning researcher to make an informed decision, optimizing their synthetic route for efficiency, yield, and cost-effectiveness.

References

  • Exposome-Explorer. (n.d.). Material Safety Data Sheet 2-Bromoacetophenone, 98%. Retrieved from [Link]

  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET: 2-Amino-4'-bromoacetophenone hydrochloride. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Rate constants and activation parameters for SN2 reactions at the saturated carbon atom of RCH2LG with anionic nucleophiles. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). The lFER correlations for SN2 reactions of phenacyl bromide. Retrieved from [Link]

  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Comparing SN2 reaction rate for phenacyl chloride and methyl chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. Retrieved from [Link]

  • Reddit. (2019). Mechanism suggestions? Alpha halo ketone Sn2 with tertBuNH2 yields imino instead of amino compound. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Amino-1-Phenylethanone: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • SIELC Technologies. (2018). Ethanone, 2-bromo-1-(4-bromophenyl)-. Retrieved from [Link]

  • YouTube. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Why are alpha carbonyl halides most reactive towards SN2 reactions?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 11.2: The SN2 Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved from [Link]

Sources

A Senior Scientist's Comparative Guide to the Biological Prowess of 2-Bromo-1-(4-ethylphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, fellow researchers and drug development professionals. In the relentless pursuit of novel therapeutic agents, our attention is often captured by versatile chemical scaffolds that serve as a foundation for a multitude of derivatives with diverse biological activities. One such scaffold of growing interest is derived from 2-Bromo-1-(4-ethylphenyl)ethanone. This guide offers an in-depth, objective comparison of its key derivatives, focusing on their synthesis and demonstrated anticancer, antimicrobial, and anti-inflammatory properties. We will move beyond mere data presentation to explore the causality behind experimental choices and provide robust, validated protocols to support your own investigations.

The Synthetic Gateway: From Precursor to Bioactive Chalcones

The primary route to unlocking the potential of this compound is through its conversion into chalcone derivatives. Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are renowned for their broad spectrum of pharmacological activities.[1][2] The Claisen-Schmidt condensation is the cornerstone reaction for this transformation, valued for its reliability, straightforward execution, and the ease with which diverse aromatic aldehydes can be incorporated, leading to a vast library of derivatives.[2][3]

The reaction's causality is elegant in its simplicity: a strong base deprotonates the α-carbon of the acetophenone derivative, creating a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration yields the characteristic α,β-unsaturated carbonyl system of the chalcone.

General Synthesis Workflow

Below is a diagrammatic representation of the Claisen-Schmidt condensation workflow, a fundamental process for synthesizing the derivatives discussed in this guide.

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Work-up & Purification Reactant1 This compound Mixing Dissolve & Mix Reactants Reactant1->Mixing Reactant2 Substituted Aromatic Aldehyde Reactant2->Mixing Solvent Ethanol (Solvent) Solvent->Mixing Catalyst NaOH or KOH (Catalyst) Catalyst->Mixing Stirring Stir at Room Temp (4-24h) Mixing->Stirring Monitoring Monitor via TLC Stirring->Monitoring Quench Pour into Ice Water Monitoring->Quench Upon Completion Acidify Acidify with dilute HCl Quench->Acidify Filter Vacuum Filtration Acidify->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Final Pure Chalcone Derivative Recrystallize->Final

Caption: General workflow for chalcone synthesis via Claisen-Schmidt condensation.

Part 1: Anticancer Activity

Chalcone derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against numerous cancer cell lines.[4] Their mechanism is often multifactorial, disrupting several key pathways essential for tumor growth and survival.[5][6]

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of these derivatives are not due to a single interaction but a cascade of events. They are known to:

  • Induce Apoptosis: Many chalcones trigger programmed cell death by activating caspases 3 and 9.[5]

  • Promote Cell Cycle Arrest: They can halt the cell cycle, often at the G2/M phase, by interfering with tubulin polymerization, a critical process for cell division.[5]

  • Modulate Signaling Pathways: Crucially, chalcones can inhibit pro-survival signaling pathways such as NF-κB, PI3K/Akt, and MAPK, which are frequently dysregulated in cancer.[4] The inhibition of NF-κB, for instance, prevents the transcription of genes involved in inflammation, cell proliferation, and survival.[5]

Signaling Pathway: NF-κB Inhibition

The diagram below illustrates the simplified mechanism by which certain chalcone derivatives can inhibit the NF-κB signaling pathway, a key target in cancer therapy.

G cluster_0 Cytoplasm Chalcone Chalcone Derivative IKK IKK Complex Chalcone->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates & Causes Degradation NFkB NF-κB (p50/p65) IkBa->NFkB Releases Inactive Inactive Complex IkBa->Inactive Nucleus Nucleus NFkB->Nucleus Translocates NFkB->Inactive Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Transcription

Caption: Inhibition of the NF-κB pathway by chalcone derivatives.

Comparative Analysis of Cytotoxic Activity

The true measure of an anticancer agent lies in its ability to selectively eliminate cancer cells at low concentrations. The table below compares the in vitro cytotoxic activity of various chalcone derivatives, highlighting their potency against different human cancer cell lines.

Derivative TypeCancer Cell Line(s)IC50 / GI50 (µM)Reference CompoundKey Findings
Chalcone-Coumarin HybridsHepG2 (Liver), K562 (Leukemia)0.65 – 2.02-Exerted significant cytotoxic activity and induced apoptosis by activating caspases 3 and 9.[5]
Chalcone-Coumarin HybridsMDA-MB231, MDA-MB468, MCF7 (Breast)22.11 – 41.08Cisplatin (23.65 – 31.02 µM)Antiproliferative activity was comparable to the standard chemotherapeutic agent Cisplatin.[5]
Chalcone-Indole HybridsHepG2, PC-3, A549, K562, MCF-7, etc.0.23 – 1.8-Displayed potent cytotoxicity against a wide range of drug-sensitive and drug-resistant cancer cell lines.[5]
(E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-oneT47D (Breast), HeLa (Cervical)30.4 µg/mL (T47D), 27.5 µg/mL (HeLa)-The most active among a series, inducing apoptosis and causing cell cycle arrest at G0/G1 and G2/M phases.[7]
Curcumin-Bromo Derivative (9a)BA/F3 (Leukemia)< 2 µMDoxorubicinActivity was comparable to doxorubicin, but with lower toxicity towards non-cancerous fibroblast lines.[8]

Part 2: Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates a continuous search for new antimicrobial agents. Derivatives of bromo-acetophenones have demonstrated promising activity against a variety of bacteria and fungi.

Comparative Analysis of Antimicrobial Efficacy

The efficacy of an antimicrobial compound is typically quantified by its Minimum Inhibitory Concentration (MIC)—the lowest concentration that prevents visible growth of a microbe.

Derivative ClassMicrobial Strain(s)MIC (µg/mL)Key Findings
Thiazole DerivativesBacillus pumilus, Bacillus subtilis100Showed moderate activity against these Gram-positive bacteria.[9]
Thiazole DerivativesCandida albicans100Displayed moderate antifungal activity.[9]
N-(2-bromo-phenyl)-2-hydroxy-benzamideGram-positive bacteria2,500 - 5,000Active against Gram-positive strains, with complexation with β-cyclodextrin enhancing the effect.[10]
Hydroxyacetophenone DerivativesE. coli, K. pneumoniaeNot specified (Good activity)Exhibited good antibacterial activity against these Gram-negative bacteria, superior to some standard antibiotics.[11]
Triazole DerivativesE. coli, S. aureus, C. albicans, etc.0.24 - 3.9Mannich bases of triazole derivatives showed potent, broad-spectrum antimicrobial activity.[12]

Part 3: Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Chalcones and other related derivatives can modulate inflammatory responses, primarily by inhibiting the production of pro-inflammatory mediators.[4]

Mechanism of Action: Quelling the Inflammatory Cascade

The anti-inflammatory properties of these compounds are often linked to their ability to:

  • Inhibit COX and LOX Enzymes: These enzymes are central to the metabolic pathways that produce pro-inflammatory prostaglandins and leukotrienes.[4]

  • Suppress Pro-inflammatory Cytokines: Active derivatives can reduce the expression of signaling molecules like TNF-α and various interleukins (e.g., IL-6).[13]

  • Block NF-κB Activation: As mentioned in the anticancer section, inhibiting the NF-κB pathway is a crucial mechanism for reducing inflammation.[5]

Comparative Analysis of Anti-inflammatory Effects

The following table summarizes the performance of various derivatives in preclinical anti-inflammatory models.

Derivative ClassAssay / ModelKey ResultsMechanism / Finding
ChalconesIn vitro NF-κB inhibitionIC50: 1.17–3.43 µMA strong correlation was found between NF-κB inhibition and antiproliferative activity.[5]
2-phenyl-4H-chromen-4-oneLPS-induced inflammation in miceSignificantly decreased serum IL-6 and TNF-αSuppressed inflammation by inhibiting the TLR4/MAPK signaling pathways.[13]
N-(2-bromo-phenyl)-2-hydroxy-benzamideIn vitro Protease InhibitionIC50: 0.04–0.07 mg/mLShowed superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid.[10]
4-PyridonesCarrageenan-induced pedal edema in ratsActive (ED50 determined for one compound)Developed as nonacidic, nonsteroidal anti-inflammatory agents.[14]
Tetrahydrobenzo[b]thiopheneLPS-stimulated RAW 264.7 cellsReversed elevated levels of IL-1β, IL-6, TNF-α, PGE2, COX-2The anti-inflammatory effect was associated with the activation of the NRF2 pathway.[15]

Experimental Protocols: A Foundation for Your Research

To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, self-validating protocols for key biological assays.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration at which a compound reduces the viability of a cell population by 50% (IC50).

Causality: The assay relies on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, whereas dead cells cannot. The amount of formazan produced is directly proportional to the number of living cells.

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to attach and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare a stock solution of the test derivative in DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include wells with medium only (blank) and cells treated with DMSO vehicle (negative control).

  • Incubation: Return the plate to the incubator for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve (viability vs. log concentration) to determine the IC50 value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Causality: The protocol identifies the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. This is a quantitative measure of the agent's potency.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute it in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be confirmed by adding a growth indicator like resazurin if needed.

Conclusion

The derivatives of this compound, particularly chalcones, represent a highly versatile and promising class of compounds in medicinal chemistry. The evidence strongly supports their potential as anticancer, antimicrobial, and anti-inflammatory agents. Chalcone-indole hybrids have demonstrated exceptional, broad-spectrum cytotoxicity against cancer cells, while certain triazole derivatives show potent antimicrobial activity at very low concentrations. The anti-inflammatory effects are robust, often linked to the modulation of fundamental pathways like NF-κB and NRF2. This guide provides a comparative framework and validated protocols to empower researchers to build upon these findings, optimize lead compounds, and accelerate the journey from bench to bedside.

References

  • Dimmock, J. R., & Kumar, P. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Molecules. Available at: [Link]

  • Xu, L., et al. (2021). Chalcone Derivatives: Role in Anticancer Therapy. PubMed. Available at: [Link]

  • Dimmock, J. R., & Kumar, P. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Semantic Scholar. Available at: [Link]

  • Firoz, A., et al. (2025). A Report On Chalcone Derivatives: Anticancer Effect In Drug Developments. African Journal of Biomedical Research. Available at: [Link]

  • Suryati, S., et al. (2020). Synthesis, anticancer activity, and apoptosis mechanism of some chalcone derivatives. AIP Conference Proceedings. Available at: [Link]

  • Unknown Author. (Date Unknown). Synthesis of Biologically Active Substituted Chalcones. WMU's ScholarWorks. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules. Available at: [Link]

  • Bandeira, P. N., et al. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. Available at: [Link]

  • Kumar, S., et al. (Date Unknown). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. ResearchGate. Available at: [Link]

  • Abonia, R., et al. (2024). Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF2. MDPI. Available at: [Link]

  • Unknown Author. (Date Unknown). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... ResearchGate. Available at: [Link]

  • Al-Amiery, A. A. (2012). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate. Available at: [Link]

  • Qing, W.-X., & Zhang, W. (2011). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E. Available at: [Link]

  • Iacovino, R., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules. Available at: [Link]

  • Babajan, B., et al. (2017). Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. CORE. Available at: [Link]

  • Wang, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Ayaz, F., et al. (2020). Anti-Cancer and Anti-Inflammatory Activities of Bromo- and Cyano-Substituted Azulene Derivatives. Journal of Inorganic and Organometallic Polymers and Materials. Available at: [Link]

  • Pierce, J. B., et al. (1982). Preparation and antiinflammatory activity of 2- and 4-pyridones. Journal of Medicinal Chemistry. Available at: [Link]

  • Reddy, B. P., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen. Available at: [Link]

Sources

A Comparative Guide to the X-ray Crystallographic Analysis of 2-Bromoacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the single-crystal X-ray diffraction data for a series of 2-bromoacetophenone derivatives. While centered on the structural elucidation of compounds derived from 2-Bromo-1-(4-ethylphenyl)ethanone, this document extends its comparative scope to include structurally related analogues, namely 2-Bromo-1-(4-hydroxyphenyl)ethanone and 2-Bromo-1-(4-methoxyphenyl)ethanone. The objective is to offer researchers, scientists, and drug development professionals a comprehensive understanding of how substituent changes on the phenyl ring influence crystal packing and intermolecular interactions, supported by detailed experimental protocols and crystallographic data.

Introduction: The Significance of α-Halo Ketones

α-Halo ketones, such as 2-bromoacetophenone derivatives, are pivotal intermediates in organic synthesis. Their bifunctional nature, possessing both a reactive carbonyl group and a labile halogen, makes them versatile precursors for a wide array of heterocyclic compounds, including those with significant pharmacological activities.[1] The precise three-dimensional arrangement of atoms and molecules within the crystal lattice, determinable by X-ray crystallography, is fundamental to understanding their solid-state properties, reactivity, and potential for polymorphism, which are critical parameters in drug development and materials science. This guide delves into the crystallographic nuances of this important class of compounds.

Comparative Crystallographic Analysis

The substitution at the para-position of the phenyl ring in 2-bromoacetophenone derivatives plays a crucial role in dictating the resultant crystal structure. Here, we compare the crystallographic parameters of the parent this compound with its hydroxyl and methoxy analogues to elucidate these structural influences.

Table 1: Comparative Crystallographic Data for 2-Bromoacetophenone Derivatives

ParameterThis compound2-Bromo-1-(4-hydroxyphenyl)ethanone[2][3][4]2-Bromo-1-(4-methoxyphenyl)ethanone[1][5][6]
Formula C10H11BrO[7]C8H7BrO2[2]C9H9BrO2[5][6]
Molar Mass 227.1 g/mol [7]215.04 g/mol [2]229.06 g/mol [5]
Crystal System To be determinedMonoclinic[2]Monoclinic[5]
Space Group To be determinedP2/c[4]P2/c[5]
a (Å) To be determined8.6495 (15)[2]7.7360 (15)[5]
b (Å) To be determined15.052 (3)[2]12.441 (3)[5]
c (Å) To be determined14.3562 (19)[2]10.048 (2)[5]
β (°) To be determined123.224 (7)[2]111.42 (3)[5]
Volume (ų) To be determined1563.5 (5)[2]900.3 (4)[5]
Z To be determined8[2]4[5]
Key Intermolecular Interactions To be determinedO—H···O hydrogen bonds forming one-dimensional chains.[2][3][4]Weak C—H···O hydrogen bonds resulting in a one-dimensional chain structure.[5]

Note: Complete crystallographic data for this compound is not publicly available and is presented here as a template for future analysis.

The hydroxyl derivative is notable for the presence of strong O—H···O hydrogen bonds, which organize the molecules into one-dimensional chains.[2][4] In contrast, the methoxy derivative, lacking a strong hydrogen bond donor, packs in a manner dictated by weaker C—H···O interactions, which still result in a chain-like arrangement.[5] The ethyl derivative, lacking both hydroxyl and methoxy functionalities, would be expected to exhibit different packing motifs, likely dominated by van der Waals forces and potentially weak C-H...O or C-H...π interactions.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, crystallization, and X-ray diffraction analysis of a representative 2-bromoacetophenone derivative.

Synthesis of 2-Bromo-1-(4-substituted-phenyl)ethanone

This protocol is adapted from the synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone.[1]

  • Dissolution: Dissolve the starting material, 4-substituted-acetophenone (e.g., 4-ethylacetophenone) (0.01 mol), in 50 ml of ethyl acetate.

  • Addition of Brominating Agent: Add cupric bromide (0.015 mol) to the solution.

  • Reflux: Heat the mixture to reflux for approximately 3 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation: Upon completion, cool the reaction mixture. The solid product that separates is collected by filtration.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethyl acetate, to obtain crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction Analysis

The following is a generalized workflow for single-crystal X-ray diffraction analysis.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: Data is collected on a diffractometer, such as a Bruker SMART CCD, using Mo Kα radiation.[2]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F², using software such as SHELXS97 and SHELXL97.[4]

  • Data Analysis: The final structure is analyzed for geometric parameters, intermolecular interactions, and packing arrangements.

Visualizing the Experimental Workflow

The process from synthesis to structural analysis can be visualized as a linear progression of steps.

experimental_workflow cluster_synthesis Synthesis cluster_analysis X-ray Crystallographic Analysis s1 Starting Material (4-ethylacetophenone) s2 Bromination (CuBr2, Ethyl Acetate) s1->s2 s3 Purification (Recrystallization) s2->s3 a1 Single Crystal Selection & Mounting s3->a1 Crystals a2 X-ray Data Collection a1->a2 a3 Structure Solution & Refinement a2->a3 a4 Data Analysis & Interpretation a3->a4 end end a4->end Final Structure & Publication intermolecular_forces cluster_compounds 2-Bromoacetophenone Derivatives cluster_interactions Dominant Intermolecular Forces c1 4-Hydroxy Derivative i1 Strong O-H...O Hydrogen Bonding c1->i1 c2 4-Methoxy Derivative i2 Weak C-H...O Interactions c2->i2 c3 4-Ethyl Derivative (Predicted) i3 Van der Waals Forces & C-H...π Interactions c3->i3

Sources

A Comparative Guide to HPLC Purity Determination of 2-Bromo-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the accurate purity assessment of 2-Bromo-1-(4-ethylphenyl)ethanone, a key intermediate in pharmaceutical synthesis. The methodologies detailed herein are designed to provide robust, reproducible, and selective separation of the main compound from potential process-related impurities and degradation products, ensuring the quality and integrity of downstream applications in research and drug development.

The purity of synthetic intermediates is a critical parameter in the pharmaceutical industry. For this compound, impurities can arise from the starting materials, such as unreacted 4-ethylacetophenone, or from side reactions during the bromination process, leading to the formation of over-brominated species like 2,2-dibromo-1-(4-ethylphenyl)ethanone. Furthermore, degradation can occur under various stress conditions. Therefore, a well-developed, stability-indicating HPLC method is paramount.[1][2][3]

This guide will compare two robust reversed-phase HPLC methods, detailing the scientific rationale behind the selection of columns and mobile phases and presenting supporting data to guide researchers in choosing the most suitable method for their specific needs.

Method 1: The Gold Standard - C18 Reversed-Phase HPLC

The most widely adopted technique for the purity analysis of non-polar to moderately polar small molecules is reversed-phase chromatography utilizing a C18 stationary phase.[4] This method is considered the gold standard due to its versatility, broad applicability, and the high resolving power of modern C18 columns.

Rationale for Method Selection

A C18 column is packed with silica particles that have been chemically modified with octadecylsilyl groups, creating a non-polar stationary phase. The primary retention mechanism is hydrophobic interaction between the analyte and the stationary phase.[5] For this compound, the ethylphenyl group provides sufficient hydrophobicity for strong retention on a C18 column.

The mobile phase, a mixture of an organic solvent (acetonitrile) and water, allows for the elution of the compound. Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better peak shape for many compounds. The addition of a small amount of acid, such as phosphoric acid, to the mobile phase helps to protonate any residual silanol groups on the silica surface, which minimizes peak tailing and improves reproducibility.[5]

Experimental Workflow: C18 Method

C18_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard (1 mg/mL in Acetonitrile) Injection Inject 10 µL Standard_Prep->Injection Sample_Prep Prepare Sample (1 mg/mL in Acetonitrile) Sample_Prep->Injection Mobile_Phase_A Mobile Phase A: 0.1% Phosphoric Acid in Water Separation C18 Column Separation (Gradient Elution) Mobile_Phase_A->Separation Mobile_Phase_B Mobile Phase B: Acetonitrile Mobile_Phase_B->Separation Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Integrate Peaks Detection->Integration Calculation Calculate Purity (% Area) Integration->Calculation Impurities StartMaterial 4-Ethylacetophenone (Starting Material) MainProduct This compound (Main Product) StartMaterial->MainProduct + Br2 OverBrominated 2,2-Dibromo-1-(4-ethylphenyl)ethanone (Over-brominated Impurity) MainProduct->OverBrominated + Br2 (excess)

Caption: Synthesis pathway and potential process-related impurities.

  • 4-Ethylacetophenone (Starting Material): Incomplete reaction will result in the presence of the starting material. Being less hydrophobic than the brominated product, it will elute earlier in a reversed-phase system.

  • 2,2-Dibromo-1-(4-ethylphenyl)ethanone (Over-brominated Impurity): The use of excess brominating agent can lead to the formation of a di-brominated species. [6]This impurity is more hydrophobic and will have a longer retention time than the main compound.

Both proposed HPLC methods are capable of separating these key impurities from the main this compound peak, making them suitable for in-process control and final product release testing.

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (Method 1): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase A (Method 2): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: Acetonitrile (Method 1) or Methanol (Method 2), HPLC grade.

  • Sample Diluent: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

HPLC Method Parameters (Method 1: C18)
  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: As described above.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-12 min: 50% to 90% B

    • 12-15 min: 90% B

    • 15.1-20 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

Conclusion

Both the standard C18 and the alternative Phenyl-Hexyl HPLC methods provide reliable and robust means for determining the purity of this compound. The C18 method is a universally strong choice, offering high efficiency and retention based on hydrophobicity. The Phenyl-Hexyl method provides a valuable alternative, with a different selectivity profile that can be particularly useful for separating aromatic impurities that may co-elute on a C18 column. The choice between the two methods will depend on the specific impurity profile of the sample being analyzed. For routine quality control, the C18 method is often sufficient. However, for method development, validation, and in-depth impurity profiling, having the Phenyl-Hexyl method as a complementary technique is highly recommended.

References

  • SIELC Technologies. (n.d.). Separation of 2'-Bromoacetophenone on Newcrom R1 HPLC column.
  • BenchChem. (n.d.). A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Bromo-4'-hydroxyacetophenone.
  • SIELC Technologies. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column.
  • BenchChem. (n.d.). An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone.
  • IJTSRD. (n.d.). Stability Indicating HPLC Method Development – A Review.
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • IJPPR. (2023). Stability Indicating HPLC Method Development: A Review.
  • MDPI. (2022). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.

Sources

The Selective α-Bromination of 4-Ethylacetophenone: A Comparative Guide to Brominating Agents

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of α-bromo-4-ethylacetophenone is a critical transformation in medicinal chemistry and organic synthesis, serving as a versatile intermediate for the introduction of various functionalities. The selective bromination of the α-carbon of the ketone is paramount, as competing aromatic ring bromination can lead to undesired byproducts and complicated purification schemes. This guide provides a comparative analysis of common brominating agents for the α-bromination of 4-ethylacetophenone, offering insights into their reaction mechanisms, experimental protocols, and overall performance to aid researchers in selecting the optimal reagent for their specific needs.

Introduction to α-Bromination of Aryl Ketones

The α-bromination of ketones, such as 4-ethylacetophenone, typically proceeds through an enol or enolate intermediate. The electron-withdrawing nature of the carbonyl group increases the acidity of the α-protons, facilitating their removal to form the nucleophilic enol or enolate. This intermediate then attacks an electrophilic bromine source. The choice of brominating agent and reaction conditions can significantly influence the reaction's efficiency, selectivity, and safety profile.

Comparative Analysis of Brominating Agents

This section details the performance of several common brominating agents for the α-bromination of 4-ethylacetophenone, supported by experimental data and mechanistic insights.

Phenyltrimethylammonium Tribromide (PTT)

Mechanism: Phenyltrimethylammonium tribromide is a solid, stable source of electrophilic bromine. In solution, it exists in equilibrium with its constituent ions, providing a controlled release of bromine for the reaction. The reaction with the enol form of 4-ethylacetophenone proceeds via an electrophilic attack to yield the α-brominated product.

Advantages:

  • High Yield and Purity: This reagent often provides near-quantitative yields of the desired product with high purity.[1]

  • Solid and Easy to Handle: As a stable solid, PTT is safer and easier to handle compared to liquid bromine.

  • Mild Reaction Conditions: The reaction can be carried out at low temperatures, minimizing side reactions.

Disadvantages:

  • Stoichiometric Bromine Source: The reagent is used in stoichiometric amounts, which can be a consideration for large-scale synthesis.

  • Formation of Precipitate: The reaction produces a precipitate that needs to be filtered off.[1]

Experimental Protocol: To a solution of 4-ethylacetophenone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, phenyltrimethylammonium tribromide (1.0 eq) is added in portions. The reaction mixture is stirred at 0 °C for 1 hour, followed by stirring at room temperature for 20 minutes. The resulting mixture is then diluted with ether and washed sequentially with water and brine. The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure to afford 2-bromo-1-(4-ethylphenyl)ethanone.[1]

N-Bromosuccinimide (NBS)

Mechanism: N-Bromosuccinimide is a versatile reagent that can brominate ketones via either a radical or an acid-catalyzed pathway.[2][3] For the α-bromination of ketones, the acid-catalyzed pathway is more common. In the presence of an acid catalyst, the enol form of the ketone attacks the electrophilic bromine of NBS.

Advantages:

  • Versatility: NBS is a widely used and readily available reagent for various bromination reactions.[2][4]

  • Solid Reagent: Like PTT, NBS is a solid, making it easier and safer to handle than liquid bromine.[2]

Disadvantages:

  • Potential for Side Reactions: Depending on the reaction conditions, radical-mediated side reactions can occur.

  • Catalyst Requirement: An acid catalyst is often required for efficient α-bromination of ketones.[3]

Experimental Protocol: To a solution of 4-ethylacetophenone (1.0 eq) in methanol, silica gel is added as a catalyst. N-bromosuccinimide (1.2 eq) is then added portion-wise, and the mixture is refluxed. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.[5]

Hydrogen Bromide / Hydrogen Peroxide (HBr/H₂O₂)

Mechanism: This system generates electrophilic bromine in situ from the oxidation of bromide ions by hydrogen peroxide. The reaction is considered a "green" alternative as it avoids the use of pre-formed brominating agents and the primary byproduct is water. The in situ generated bromine then reacts with the enol of the ketone.

Advantages:

  • "Green" Chemistry: This method utilizes inexpensive and environmentally benign reagents.[6][7]

  • High Atom Economy: The bromine atoms from HBr are fully utilized in the reaction.[6]

  • Catalyst-Free: The reaction can be performed without the need for a metal catalyst.[6][7]

Disadvantages:

  • Handling of Corrosive Acids: Requires careful handling of concentrated hydrobromic acid.

  • Control of Exotherm: The reaction can be exothermic and may require careful temperature control.

Experimental Protocol: To a suspension of 4-ethylacetophenone (1.0 eq) in water, a 48% aqueous solution of HBr (1.1 eq) is added. The mixture is stirred at room temperature, and a 30% aqueous solution of H₂O₂ (2.0 eq) is added portion-wise over a period of time. The reaction is monitored by TLC. After completion, the product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.[8]

Copper(II) Bromide (CuBr₂)

Mechanism: Copper(II) bromide serves as both a source of bromine and a Lewis acid catalyst. The reaction is believed to proceed through the formation of a copper enolate, which then undergoes intramolecular bromination.

Advantages:

  • Avoids Gaseous HBr: This method avoids the use of corrosive HBr gas.

  • Good Selectivity: Generally provides good selectivity for α-bromination.[9]

Disadvantages:

  • Heterogeneous Reaction: The reaction is often carried out as a heterogeneous suspension, which may require efficient stirring.[9]

  • Metal Contamination: The product may contain residual copper salts, requiring careful purification.

Experimental Protocol: A mixture of 4-ethylacetophenone (1.0 eq) and copper(II) bromide (2.0 eq) in a solvent mixture such as chloroform and ethyl acetate is refluxed. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and filtered to remove the copper salts. The filtrate is then washed, dried, and concentrated to yield the product.[9]

Pyridinium Tribromide (Py·Br₃)

Mechanism: Similar to PTT, pyridinium tribromide is a stable, solid complex that delivers electrophilic bromine in a controlled manner. It is considered a milder and more selective brominating agent than elemental bromine.[10][11]

Advantages:

  • Safer Alternative to Liquid Bromine: As a solid, it is significantly safer and easier to handle.[11][12]

  • High Selectivity: Often provides high selectivity for α-bromination with minimal side products.[13]

  • Mild Reaction Conditions: The bromination can be carried out under mild conditions.[13]

Disadvantages:

  • Cost: May be more expensive than some other brominating agents.

  • Hygroscopic: The reagent can be hygroscopic and should be stored in a dry environment.[14]

Experimental Protocol: In a round-bottom flask, 4-ethylacetophenone (1.0 eq) is dissolved in glacial acetic acid. Pyridinium tribromide (1.1 eq) is then added, and the mixture is heated to 90 °C. The reaction is monitored by TLC. After completion, the reaction mixture is cooled and poured into ice water. The precipitated product is collected by filtration, washed with water, and dried.[13]

Performance Summary

Brominating AgentTypical YieldReaction ConditionsSafety ConsiderationsCostKey Advantages
Phenyltrimethylammonium Tribromide >95%[1]0 °C to RT, THF[1]Solid, less hazardous than Br₂ModerateHigh yield, high purity, easy to handle
N-Bromosuccinimide (NBS) Good to ExcellentReflux, Methanol, Catalyst[5]Solid, potential for runaway reactionLowReadily available, versatile
HBr / H₂O₂ 69-97%[6][7]Room Temperature, Water[6][8]Corrosive acid, exothermicLow"Green", inexpensive, high atom economy
**Copper(II) Bromide (CuBr₂) **GoodReflux, Chloroform/Ethyl Acetate[9]Metal wasteModerateAvoids HBr gas, good selectivity
Pyridinium Tribromide ~85%[13]90 °C, Acetic Acid[13]Solid, safer than Br₂[11]ModerateHigh selectivity, mild conditions

Visualizing the Chemistry

Reaction Mechanism: Acid-Catalyzed α-Bromination

G cluster_0 Keto-Enol Tautomerism cluster_1 Electrophilic Attack 4-Ethylacetophenone 4-Ethylacetophenone Enol Intermediate Enol Intermediate 4-Ethylacetophenone->Enol Intermediate H+ Electrophilic Bromine (Br+) Electrophilic Bromine (Br+) Enol Intermediate->Electrophilic Bromine (Br+) Nucleophilic Attack α-Bromo-4-ethylacetophenone α-Bromo-4-ethylacetophenone Electrophilic Bromine (Br+)->α-Bromo-4-ethylacetophenone

Caption: General mechanism for acid-catalyzed α-bromination of 4-ethylacetophenone.

Experimental Workflow: General Bromination and Work-up

G Start Reaction Setup Dissolve 4-Ethylacetophenone in Solvent Start->Reaction Setup Reagent Addition Add Brominating Agent (e.g., PTT, NBS) Reaction Setup->Reagent Addition Reaction Stir under Controlled Temperature Reagent Addition->Reaction Work-up Quench Reaction & Extract Product Reaction->Work-up Purification Purify by Recrystallization or Chromatography Work-up->Purification Final Product α-Bromo-4-ethylacetophenone Purification->Final Product

Caption: A generalized workflow for the synthesis of α-bromo-4-ethylacetophenone.

Conclusion

The choice of brominating agent for the α-bromination of 4-ethylacetophenone is a critical decision that impacts yield, purity, safety, and cost. For high-yield and high-purity synthesis on a laboratory scale, Phenyltrimethylammonium Tribromide and Pyridinium Tribromide are excellent choices due to their solid nature and high selectivity. For a more environmentally friendly and cost-effective approach, the HBr/H₂O₂ system offers a compelling "green" alternative. N-Bromosuccinimide remains a versatile and economical option, while Copper(II) Bromide provides a good method for avoiding the handling of HBr. The selection of the most appropriate reagent will ultimately depend on the specific requirements of the synthesis, including scale, available resources, and safety considerations.

References

  • Scribd. A-Bromination Using HBR H2O2 APK. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Bromination: Exploring Pyridinium Tribromide's Advantages. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • ACG Publications. Cetylpyridinium tribromide-An environmentally benign reagent for organic brominations and acetylations. [Link]

  • Wikipedia. Pyridinium perbromide. [Link]

  • Organic Syntheses. 4-bromoacetophenone. [Link]

  • Royal Society of Chemistry. CuBr2-promoted cyclization and bromination of arene–alkynes: C–Br bond formation via reductive elimination of Cu(iii) species. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Journal of Chemical Research. "Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide".
  • ResearchGate. How can I carry out bromination?. [Link]

  • Royal Society of Chemistry. CuBr2-Promoted Cyclization And Bromination of Arene-Alkynes: C-Br Bond Formation via Reductive Elimination of Cu(III) Species Wa. [Link]

  • PubChem. N-bromobutanimide. [Link]

  • ResearchGate. A Novel Selective Method for the Synthesis of α‐Bromoacetophenone and α,α‐ Dibromoacetophenone Using NaBr/K2S2O8. [Link]

  • Royal Society of Chemistry. “Green” bromination of ketones with H2O2-HBr “on water”. [Link]

  • Google Patents.
  • Zenodo. Selective bromination of acetophenone derivatives with bromine in methanol. [Link]

  • PMC. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. [Link]

  • PubChem. 2-Bromo-4'-methylacetophenone. [Link]

  • Google Patents. Process for synthesizing alpha-bromoacetophenone compound.
  • ResearchGate. (PDF) Bromination of ketones with H2O2–HBr “on water”. [Link]

  • PMC. A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones. [Link]

  • Royal Society of Chemistry. Bromination of ketones with H2O2–HBr “on water”. [Link]

  • MDPI. Synthetic Access to Aromatic α-Haloketones. [Link]

  • ResearchGate. Electroselective α-bromination of acetophenone using: In situ bromonium ions from ammonium bromide. [Link]

  • Journal of Chemistry and Technologies. "CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS".

Sources

A Comparative Spectroscopic Guide to 2-Bromo-1-(4-ethylphenyl)ethanone and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical synthesis and materials science, the precise identification of chemical structures is paramount. Isomers, molecules with identical formulas but different atomic arrangements, often exhibit divergent physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 2-Bromo-1-(4-ethylphenyl)ethanone and its key positional isomers. Leveraging data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the distinct spectral fingerprints that enable the unambiguous differentiation of these closely related compounds. This analysis serves as a critical resource for researchers, quality control analysts, and drug development professionals who rely on precise structural characterization.

Introduction: The Challenge of Isomer Differentiation

This compound is a valuable intermediate in organic synthesis. However, its synthesis can potentially yield several positional isomers, where the ethyl group and the bromoacetyl moiety are located at different positions on the phenyl ring. Furthermore, isomers can exist where the bromine atom is substituted on the ethyl group rather than the acetyl methyl group. Differentiating these structures is non-trivial but essential, as the substitution pattern on the aromatic ring dictates the molecule's reactivity and steric profile. Spectroscopic methods provide a powerful, non-destructive means to probe the molecular architecture and confirm the identity of the target compound.

This guide will focus on the primary compound and three key isomers to illustrate the principles of spectroscopic differentiation.

Figure 1: Chemical structures of the primary compound and its selected isomers.

Experimental Methodologies: A Validated Approach

The data presented herein is based on established spectroscopic principles and data aggregated from chemical databases. The following protocols outline the standard procedures for sample analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The causality behind choosing NMR is its unparalleled ability to map the carbon-hydrogen framework of a molecule.

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of a deuterated solvent (typically CDCl₃). The choice of solvent is critical as its signal should not overlap with analyte signals.

  • Instrumentation: Spectra are acquired on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: A standard pulse sequence is used. The spectral width is set to cover a range of 0-12 ppm.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to ensure each unique carbon appears as a single line, simplifying the spectrum. The spectral width covers 0-220 ppm.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is selected for its sensitivity to the vibrational modes of functional groups, providing a rapid confirmation of their presence.

  • Sample Preparation: For solids, a small amount of sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquids, a thin film is prepared between two salt (NaCl or KBr) plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically scanned from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal or salt plates is taken and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

MS is the gold standard for determining molecular weight and obtaining fragmentation data that offers clues to the molecule's structure.

  • Sample Introduction: The sample is introduced via a direct insertion probe or through a Gas Chromatography (GC) interface for separation and purification.

  • Ionization: Electron Ionization (EI) at 70 eV is the standard method. This high-energy technique induces predictable fragmentation, which is crucial for structural elucidation.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation: The resulting mass spectrum is analyzed for the molecular ion peak (M⁺) and characteristic fragment ions.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Pure Isomer Sample NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR IR FTIR Spectroscopy Prep->IR MS Mass Spectrometry (EI) Prep->MS Data Spectral Data (Shifts, Frequencies, m/z) NMR->Data IR->Data MS->Data Compare Comparative Analysis Data->Compare ID Isomer Identification Compare->ID

Figure 2: Generalized workflow for the spectroscopic identification of isomers.

Results and Discussion: A Comparative Analysis

The key to distinguishing the isomers lies in how their structural differences manifest in the spectroscopic data.

¹H NMR Spectroscopy

The ¹H NMR spectrum is arguably the most informative for differentiating these isomers. The aromatic region (typically 7.0-8.5 ppm) and the chemical shifts and splitting patterns of the aliphatic protons are highly diagnostic.

Table 1: Predicted/Typical ¹H NMR Data for this compound and Isomers

Compound -CH₂Br (δ, ppm) Ar-H (δ, ppm) Ar-CH₂CH₃ (δ, ppm) Ar-CH₂CH₃ (δ, ppm)
This compound 4.4 (s, 2H) ~7.9 (d), ~7.3 (d) 2.7 (q, 2H) 1.25 (t, 3H)
2-Bromo-1-(3-ethylphenyl)ethanone 4.4 (s, 2H) ~7.8-7.4 (m) 2.7 (q, 2H) 1.25 (t, 3H)
2-Bromo-1-(2-ethylphenyl)ethanone 4.3 (s, 2H) ~7.7-7.2 (m) 2.9 (q, 2H) 1.2 (t, 3H)

| 1-(4-(2-Bromoethyl)phenyl)ethanone | 3.6 (t, 2H) | ~7.9 (d), ~7.4 (d) | 3.2 (t, 2H) | - |

(s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet)

  • Causality of Differences:

    • -CH₂Br Protons: For the first three isomers, the bromomethyl protons (-CH₂Br) appear as a sharp singlet around 4.3-4.4 ppm. In contrast, for 1-(4-(2-bromoethyl)phenyl)ethanone, the bromine is on the ethyl group. These protons (-CH₂Br) appear further upfield (~3.6 ppm) and are split into a triplet by the adjacent methylene group. This is a definitive differentiating feature.

    • Aromatic Protons (Ar-H): The substitution pattern on the benzene ring creates unique splitting patterns. The para-substituted compounds (e.g., this compound) show a classic pair of doublets.[1][2] The meta and ortho isomers will display more complex multiplet patterns due to different coupling relationships between the protons.

    • Ethyl Group Protons: The characteristic quartet and triplet of the ethyl group are present in the first three isomers. In the ortho-isomer, the proximity of the bulky bromoacetyl group can cause a slight downfield shift of the methylene quartet. For 1-(4-(2-bromoethyl)phenyl)ethanone, the "ethyl" protons are split into two triplets, as they are adjacent to a carbonyl group on one side and the bromine on the other.

¹³C NMR Spectroscopy

¹³C NMR provides information on the unique carbon environments in the molecule.

Table 2: Predicted/Typical ¹³C NMR Chemical Shifts (δ, ppm)

Compound C=O -CH₂Br Aromatic Carbons -CH₂CH₃ -CH₂CH₃
This compound ~191 ~31 ~150, 130, 129, 128 ~29 ~15
2-Bromo-1-(3-ethylphenyl)ethanone ~192 ~31 ~145, 138, 134, 129, 128, 126 ~29 ~15
2-Bromo-1-(2-ethylphenyl)ethanone ~195 ~32 ~146, 136, 132, 131, 129, 126 ~29 ~15

| 1-(4-(2-Bromoethyl)phenyl)ethanone | ~197 | ~32 (C-Br) | ~145, 135, 129, 128 | ~38 (C-CO) | - |

  • Causality of Differences:

    • Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is sensitive to the electronic environment. It generally appears in the 190-197 ppm range. Steric hindrance in the ortho-isomer can slightly alter its electronic environment and shift it downfield.

    • Number of Aromatic Signals: The symmetry of the molecule dictates the number of unique aromatic carbon signals. Para-substituted isomers will show four signals, whereas the less symmetric ortho and meta isomers will show six distinct signals.

    • Aliphatic Carbons: The key differentiator is again 1-(4-(2-bromoethyl)phenyl)ethanone, where the carbon attached to bromine (-CH₂Br) appears around 32 ppm, and the other methylene carbon (-CH₂CO) is further downfield at ~38 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming functional groups. While it is less powerful for distinguishing positional isomers, subtle differences can be observed.

Table 3: Key Infrared Absorption Frequencies (cm⁻¹)

Compound C=O Stretch Aromatic C=C Stretch C-Br Stretch Aromatic C-H Bending (Out-of-Plane)
This compound ~1685 ~1605, ~1575 ~680 ~830 (para-disubstituted)
2-Bromo-1-(3-ethylphenyl)ethanone ~1688 ~1600, ~1580 ~680 ~780, ~690 (meta-disubstituted)
2-Bromo-1-(2-ethylphenyl)ethanone ~1690 ~1600, ~1570 ~680 ~750 (ortho-disubstituted)

| 1-(4-(2-Bromoethyl)phenyl)ethanone | ~1683 | ~1605, ~1575 | ~650 | ~830 (para-disubstituted) |

  • Causality of Differences:

    • C=O Stretch: All isomers show a strong carbonyl absorption band between 1680-1690 cm⁻¹.[3] Conjugation with the aromatic ring lowers this frequency from the typical ~1715 cm⁻¹ for aliphatic ketones.[4]

    • C-H Bending: The most useful IR information for distinguishing these isomers comes from the C-H out-of-plane bending vibrations in the fingerprint region (900-650 cm⁻¹). The pattern of these absorptions is highly characteristic of the aromatic substitution pattern (ortho, meta, or para).[5][6] For instance, a strong band around 830 cm⁻¹ is a reliable indicator of para-substitution.

Mass Spectrometry

Mass spectrometry provides the molecular weight and fragmentation patterns, which serve as a final confirmation of the structure.

Table 4: Key Mass Spectrometry Data (m/z)

Compound Molecular Ion (M⁺) [M+2]⁺ Peak Key Fragment Ion (Acylium) Other Key Fragments
This compound 226/228 Approx. 1:1 ratio 147 [M-CH₂Br]⁺ 119 [147-CO]⁺
2-Bromo-1-(3-ethylphenyl)ethanone 226/228 Approx. 1:1 ratio 147 [M-CH₂Br]⁺ 119 [147-CO]⁺
2-Bromo-1-(2-ethylphenyl)ethanone 226/228 Approx. 1:1 ratio 147 [M-CH₂Br]⁺ 119 [147-CO]⁺

| 1-(4-(2-Bromoethyl)phenyl)ethanone | 226/228 | Approx. 1:1 ratio | 147 [M-Br -C₂H₄]⁺ | 133 [M-Br]⁺, 43 [CH₃CO]⁺ |

  • Causality of Differences:

    • Molecular Ion and Isotopic Pattern: All isomers have the same molecular formula (C₁₀H₁₁BrO) and thus the same molecular weight (226/228 amu). The presence of a single bromine atom results in a characteristic M⁺ and [M+2]⁺ peak cluster with nearly equal intensity (the natural abundance of ⁷⁹Br and ⁸¹Br is ~50.7% and ~49.3%, respectively). This confirms the presence of one bromine atom in the molecule.

    • Fragmentation: The primary fragmentation pathway for the first three isomers is alpha cleavage, the breaking of the bond between the carbonyl carbon and the bromomethyl carbon.[7][8] This results in the loss of a •CH₂Br radical and the formation of a stable ethylphenylacylium ion at m/z 147. This will be a major peak for all three positional isomers of this type.

    • Definitive Fragmentation: 1-(4-(2-Bromoethyl)phenyl)ethanone fragments differently. It can undergo cleavage to lose a bromine radical (•Br) to give a fragment at m/z 133. It can also undergo alpha cleavage at the acetyl group, yielding a characteristic acetyl cation at m/z 43.[4] This unique fragmentation pattern readily distinguishes it from the other isomers.

Conclusion

While this compound and its isomers share the same molecular formula, they are unambiguously distinguishable through a combined spectroscopic approach.

  • ¹H NMR is the most powerful single technique, providing clear differentiation based on the chemical shift and multiplicity of the brominated methylene protons and the splitting patterns of the aromatic protons.

  • ¹³C NMR corroborates the ¹H NMR findings, confirming the number of unique carbon environments consistent with the molecular symmetry of each isomer.

  • IR Spectroscopy serves as a rapid check for functional groups and, crucially, can distinguish between ortho, meta, and para substitution via the C-H bending patterns in the fingerprint region.

  • Mass Spectrometry confirms the molecular weight and elemental composition (presence of one bromine atom) and provides isomer-specific fragmentation patterns, especially for isomers where the bromine position is shifted from the acetyl to the ethyl group.

By systematically applying these analytical techniques and understanding the causal relationships between molecular structure and spectral output, researchers can confidently identify their target compound, ensuring the integrity and success of their scientific endeavors.

References

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link][9][10][11]

  • NMRFx. (n.d.). Chemical Shift Prediction. NMRFx Analyst. [Link][12]

  • Christensen, A. S., et al. (2023). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. Journal of Chemical Information and Modeling. [Link][13]

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. [Link][5]

  • ChemEurope. (n.d.). Infrared spectroscopy correlation table. [Link][14]

  • University of Colorado Boulder. (n.d.). Simplified Infrared Correlation Chart. [Link][3]

  • UCLA Chemistry. (n.d.). IR Chart. [Link][15]

  • PubChem. (n.d.). 1-(4-(2-Bromoethyl)phenyl)ethanone. National Center for Biotechnology Information. [Link][16]

  • Alpha Cleavage. (2023). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). [Link][7]

  • PubChem. (n.d.). 2-Bromo-4'-methylacetophenone. National Center for Biotechnology Information. [Link][1]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link][8]

  • Chemistry LibreTexts. (2020). Spectroscopy of Ketones and Aldehydes. [Link][4]

Sources

A Researcher's Guide to Regioselectivity: Navigating the Reaction Pathways of 2-Bromo-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and complex organic synthesis, α-haloketones stand out as exceptionally versatile intermediates. Their utility stems from the dual reactivity imparted by the carbonyl group and the adjacent carbon-halogen bond. Specifically, 2-bromo-1-(4-ethylphenyl)ethanone, an α-bromo ketone, serves as a valuable precursor for a wide array of molecular architectures. The electrophilic nature of the α-carbon, activated by both the carbonyl and the bromine leaving group, makes it a prime target for nucleophiles.[1][2]

However, this reactivity is a double-edged sword. The molecule possesses multiple reactive sites, leading to a potential competition between several reaction pathways. The ultimate product is not a matter of chance but a direct consequence of regioselectivity —the preferential reaction at one site over another. For researchers and drug development professionals, mastering the factors that govern this selectivity is paramount to achieving desired synthetic outcomes, maximizing yields, and minimizing purification challenges.

This guide provides an in-depth comparison of the primary reaction pathways available to this compound. We will move beyond simple protocols to dissect the mechanistic underpinnings of each transformation, offering field-proven insights into how experimental variables can be manipulated to steer the reaction towards a specific, desired regiochemical outcome.

The Crossroads of Reactivity: Substitution, Elimination, and Rearrangement

The reaction pathway of this compound is dictated by a careful interplay between the substrate's structure, the nature of the reagent, the solvent, and the temperature. The α-carbon is a secondary, electron-deficient center, making it susceptible to both substitution (SN2) and elimination (E2) reactions. Furthermore, the presence of acidic protons on the α-carbon and the α'-carbon (the CH2 of the ethyl group) opens the door to base-induced rearrangements.

The choice of reagent is the most critical factor. A reagent can act as a nucleophile, a base, or both. Its steric bulk and strength in either capacity will determine the dominant reaction mechanism.[3][4][5]

Below is a logical framework illustrating how reaction conditions guide the outcome.

G sub This compound reagent Reagent Choice sub->reagent sn2 SN2 Product (e.g., α-Aminoketone, Thiazole Precursor) reagent->sn2  Strong, Non-basic  Nucleophile  (e.g., Thiourea, Amines) e2 E2 Product (α,β-Unsaturated Ketone) reagent->e2 Strong, Bulky, Non-nucleophilic Base (e.g., t-BuOK)   favorskii Favorskii Product (Rearranged Acid Derivative) reagent->favorskii  Strong, Non-bulky Base  (Nucleophilic)  (e.g., NaOMe)

Caption: Decision workflow for predicting reaction pathways.

Comparison 1: Nucleophilic Substitution vs. Cyclocondensation

When a strong, non-basic nucleophile is employed, the reaction overwhelmingly favors attack at the electrophilic α-carbon. Two exemplary and highly valuable transformations in this category are the synthesis of α-aminoketones and the Hantzsch thiazole synthesis.

A. Direct Substitution: Synthesis of 2-Amino-1-(4-ethylphenyl)ethanone

The introduction of an amino group at the α-position is a critical step in the synthesis of many pharmaceutical intermediates.[6][7] This is typically achieved via a bimolecular nucleophilic substitution (SN2) mechanism, where a primary or secondary amine displaces the bromide ion.[8]

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (5.0 mmol, 1.14 g) in 30 mL of acetonitrile.

  • Reagent Addition: Add potassium carbonate (10.0 mmol, 1.38 g) as an acid scavenger, followed by benzylamine (5.5 mmol, 0.59 g, 0.60 mL).

  • Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion (typically 3-4 hours), cool the reaction to room temperature and filter off the inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel to yield the pure α-aminoketone.

B. Cyclocondensation: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, producing the biologically significant thiazole ring system.[9][10][11] The reaction proceeds via an initial SN2 attack by the sulfur atom of a thioamide on the α-bromo ketone, followed by an intramolecular cyclization and dehydration.[12] The regioselectivity is absolute, as the thioamide sulfur exclusively attacks the α-carbon, and the subsequent cyclization is predetermined.

  • Setup: Combine this compound (10.0 mmol, 2.27 g) and thiourea (11.0 mmol, 0.84 g) in a 50 mL round-bottom flask with 20 mL of ethanol.

  • Reaction: Attach a reflux condenser and heat the mixture at reflux for 2 hours. A precipitate (the hydrobromide salt of the product) will typically form.

  • Workup: Cool the mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic (pH ~7-8) to deprotonate the salt and precipitate the free base.

  • Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure 2-amino-4-(4-ethylphenyl)thiazole.[12]

G start Dissolve This compound & Thiourea in EtOH reflux Heat to Reflux (2 hours) start->reflux cool Cool in Ice Bath reflux->cool neutralize Neutralize with NaHCO3 (aq) cool->neutralize filter Vacuum Filtration neutralize->filter recrystallize Recrystallize filter->recrystallize product Pure Thiazole Product recrystallize->product G sub This compound base Base sub->base e2_proton α-Proton Abstraction base->e2_proton  Strong, Bulky Base  (e.g., t-BuOK) fav_proton α'-Proton Abstraction base->fav_proton Strong, Non-bulky Base (e.g., NaOMe)   e2_elim E2 Elimination e2_proton->e2_elim e2_prod α,β-Unsaturated Ketone e2_elim->e2_prod fav_cyclo Cyclopropanone Formation fav_proton->fav_cyclo fav_attack Nucleophilic Attack & Ring Opening fav_cyclo->fav_attack fav_prod Rearranged Ester fav_attack->fav_prod

Caption: Competing base-induced E2 and Favorskii pathways.

Performance Comparison
PathwayBase TypeSite of Initial AttackKey IntermediateFinal Product Type
E2 Elimination Strong, Bulkyα-ProtonN/A (Concerted)α,β-Unsaturated Ketone
Favorskii Strong, Non-bulkyα'-ProtonCyclopropanoneRearranged Ester/Acid

Conclusion and Recommendations

The regioselectivity of this compound is a highly tunable feature, allowing access to a diverse range of valuable chemical scaffolds. The choice of reaction partner is the primary determinant of the product structure.

  • For direct α-functionalization or heterocyclic synthesis: Employ strong, non-basic nucleophiles. Primary amines lead to α-aminoketones via an SN2 pathway, while thioamides undergo a robust and high-yielding Hantzsch cyclocondensation to form thiazoles.

  • For the synthesis of α,β-unsaturated ketones: Use a strong, sterically hindered base like potassium tert-butoxide to promote E2 elimination and avoid competing reactions.

  • For skeletal rearrangement to form branched acid derivatives: Utilize a strong, non-hindered alkoxide base, such as sodium methoxide, to drive the reaction through the Favorskii rearrangement pathway.

By understanding the mechanistic principles behind these competing pathways, researchers can make informed decisions, selecting the optimal conditions to synthesize their target molecule with precision and high efficiency. This control over regioselectivity underscores the power of fundamental organic chemistry principles in solving complex synthetic challenges in drug discovery and beyond.

References

  • Current Time Information. Google.
  • Favorskii rearrangement. Wikipedia. Retrieved January 6, 2026, from [Link]

  • The Favorskii Rearrangement of Haloketones. Organic Reactions. Retrieved January 6, 2026, from [Link]

  • Favorskii rearrangement. Grokipedia. Retrieved January 6, 2026, from [Link]

  • Favorskii Rearrangement. NROChemistry. Retrieved January 6, 2026, from [Link]

  • SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. Studley AI. Retrieved January 6, 2026, from [Link]

  • 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. Retrieved January 6, 2026, from [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. Retrieved January 6, 2026, from [Link]

  • Deciding SN1/SN2/E1/E2 (1) - The Substrate. Master Organic Chemistry. Retrieved January 6, 2026, from [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved January 6, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Retrieved January 6, 2026, from [Link]

  • Comparing E2, E1, Sn2, Sn1 reactions. Khan Academy. Retrieved January 6, 2026, from [Link]

  • SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! YouTube. Retrieved January 6, 2026, from [Link]

  • The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry. Retrieved January 6, 2026, from [Link]

  • alpha-halogenation of ketones. YouTube. Retrieved January 6, 2026, from [https://www.youtube.com/watch?v=18H Iy-z0Yc]([Link] Iy-z0Yc)

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem. Retrieved January 6, 2026, from [Link]

  • 2-Bromo-1-(4-methoxyphenyl)ethanone. ResearchGate. Retrieved January 6, 2026, from [Link]

  • Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt. Google Patents.
  • The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Organic Syntheses Procedure. Retrieved January 6, 2026, from [Link]

  • uses for alpha-halogenated carbonyl compounds. YouTube. Retrieved January 6, 2026, from [Link]

  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • Ethanone, 2-bromo-1-(4-bromophenyl)-. SIELC Technologies. Retrieved January 6, 2026, from [Link]

  • Ethanone, 2-bromo-1-(4-methylphenyl)-. NIST WebBook. Retrieved January 6, 2026, from [Link]

  • This compound, 5 grams. Oakwood Chemical. Retrieved January 6, 2026, from [Link]

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E. Retrieved January 6, 2026, from [Link]

  • (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... ResearchGate. Retrieved January 6, 2026, from [Link]

  • 2-Bromo-1-(4-methylphenyl)ethan-1-ol. PubChem. Retrieved January 6, 2026, from [Link]

  • Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Their Application as Fingermark Reagents. DergiPark. Retrieved January 6, 2026, from [Link]

  • Ethanone, 1-(4-ethylphenyl)-. NIST WebBook. Retrieved January 6, 2026, from [Link]

  • This compound. Nanjing Qiangshan. Retrieved January 6, 2026, from [Link]

  • 2-Bromo-1-(4-octylphenyl)ethanone. PubChem. Retrieved January 6, 2026, from [Link]

  • 2-(5-Bromo-2-pyridinyl)-1-(4-ethylphenyl)ethanone. PubChem. Retrieved January 6, 2026, from [Link]

Sources

Evaluating different synthetic routes to 2-Bromo-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the α-bromo ketone, 2-Bromo-1-(4-ethylphenyl)ethanone, serves as a highly versatile synthetic intermediate. Its structure features two electrophilic sites—the carbonyl carbon and the α-carbon—and a bromine atom that functions as an excellent leaving group, making it a critical building block for a diverse range of molecular scaffolds, particularly in the synthesis of pharmaceuticals and other complex organic molecules.[1][2]

This guide provides an in-depth, objective comparison of the primary synthetic routes to this key intermediate. We move beyond simple protocols to dissect the causality behind experimental choices, offering field-proven insights to help you select the optimal pathway for your specific research and development needs.

Prerequisite: Synthesis of the Starting Material, 4-Ethylacetophenone

Before delving into the bromination routes, it is essential to secure the precursor, 4-ethylacetophenone. The most reliable and scalable method for its synthesis is the Friedel-Crafts acylation of ethylbenzene.[3][4]

This reaction involves the electrophilic aromatic substitution of ethylbenzene with an acylating agent, typically acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3][5][6] The ethyl group is an ortho-, para-director; however, due to steric hindrance, the para-substituted product, 4-ethylacetophenone, is the major isomer formed.[4]

Workflow: Synthesis of 4-Ethylacetophenone

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification Ethylbenzene Ethylbenzene Reaction Friedel-Crafts Acylation Solvent: Dichloromethane Temp: -70°C to -50°C Ethylbenzene->Reaction AceticAnhydride Acetic Anhydride / Acetyl Chloride AceticAnhydride->Reaction AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Reaction Quench Quench with HCl/Ice Reaction->Quench Yields Acylium Ion Intermediate Extract Extract with Dichloromethane Quench->Extract Purify Dry, Filter, Concentrate Extract->Purify Product 4-Ethylacetophenone Purify->Product

Caption: Workflow for Friedel-Crafts acylation to produce 4-ethylacetophenone.

Route A: Direct α-Bromination of 4-Ethylacetophenone

The most direct and common approach to synthesizing this compound is the electrophilic substitution of a hydrogen atom on the α-carbon of 4-ethylacetophenone. This reaction proceeds through an enol or enolate intermediate, and the choice of brominating agent is the critical determinant of the protocol's efficiency, safety, and scalability.[1][7]

Mechanism: Acid-Catalyzed α-Bromination

Under acidic conditions, the reaction is catalyzed by the protonation of the carbonyl oxygen, which significantly increases the acidity of the α-protons and facilitates the tautomerization of the ketone to its more nucleophilic enol form.[8][9] This enol intermediate then acts as the nucleophile, attacking an electrophilic bromine source. This is typically the rate-determining step.[10][11]

Ketone 4-Ethylacetophenone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H⁺ Enol Enol Intermediate Protonated_Ketone->Enol Tautomerization (Rate-Limiting) Brominated_Intermediate Brominated Intermediate Enol->Brominated_Intermediate + Br₂ Product α-Bromo Ketone Brominated_Intermediate->Product - H⁺

Sources

A Researcher's Guide to Purity Assessment of 2-Bromo-1-(4-ethylphenyl)ethanone from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. The seemingly minor presence of impurities can have profound effects on reaction yields, downstream purification efforts, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of the purity of 2-Bromo-1-(4-ethylphenyl)ethanone (CAS No: 2632-14-6), a key building block in organic synthesis, from various commercial suppliers. We will delve into the rationale behind a multi-pronged analytical approach, provide detailed experimental protocols, and present comparative data to empower you in making informed decisions for your research.

The Synthetic Landscape and Anticipated Impurities

This compound is typically synthesized via the α-bromination of 4-ethylacetophenone.[1] This reaction, while generally efficient, can lead to a predictable profile of process-related impurities. Understanding this synthetic pathway is crucial for designing a robust analytical strategy to assess purity.

The primary impurities of concern are:

  • Unreacted Starting Material: Incomplete bromination can result in the presence of the starting material, 4-ethylacetophenone.

  • Over-brominated Byproduct: Excessive exposure to the brominating agent can lead to the formation of 2,2-dibromo-1-(4-ethylphenyl)ethanone.

  • Solvent and Reagent Residues: Depending on the specific synthetic and purification methods employed by the supplier, residual solvents and byproducts from the brominating agent may be present.

cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities in Final Product 4-ethylacetophenone 4-Ethylacetophenone (Starting Material) product This compound (Desired Product) 4-ethylacetophenone->product + Br₂ (or NBS) dibromo 2,2-Dibromo-1-(4-ethylphenyl)ethanone (Over-bromination Impurity) product->dibromo + Excess Br₂ (or NBS) impurity1 Residual 4-Ethylacetophenone product->impurity1 Incomplete Reaction impurity2 2,2-Dibromo-1-(4-ethylphenyl)ethanone product->impurity2 Over-bromination

Caption: Synthesis pathway and potential impurities.

A Multi-Technique Approach to Purity Verification

A comprehensive assessment of purity relies on a combination of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they create a high-confidence profile of the material . Our evaluation of this compound from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C) will employ High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

cluster_techniques Analytical Workflow Sample Sample of This compound HPLC HPLC (Quantitative Purity & Impurity Profiling) Sample->HPLC GCMS GC-MS (Volatile Impurities & Confirmation) Sample->GCMS NMR NMR Spectroscopy (Structural Confirmation & Impurity ID) Sample->NMR FTIR FT-IR Spectroscopy (Functional Group Analysis) Sample->FTIR Purity Comprehensive Purity Assessment HPLC->Purity GCMS->Purity NMR->Purity FTIR->Purity

Caption: Multi-technique analytical workflow.

Materials and Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of quantitative purity analysis, offering high resolution and sensitivity for separating the main component from its non-volatile impurities.

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid for improved peak shape). A similar method has been shown to be effective for related α-bromo ketones.[2]

  • Gradient Program: Start with 50% acetonitrile, ramp to 95% over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying volatile and semi-volatile impurities and provides confirmatory structural information through mass fragmentation patterns.

Protocol:

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Injector and Transfer Line Temperature: 250°C and 280°C, respectively.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-400 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution in ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation of the main component and allows for the identification and, in some cases, quantification of impurities.

Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS as an internal standard.

  • Experiments: ¹H NMR and ¹³C NMR.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of CDCl₃.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and straightforward technique for confirming the presence of key functional groups and for a general comparison of the material's fingerprint region against a reference.

Protocol:

  • Instrumentation: An FT-IR spectrometer.

  • Technique: Attenuated Total Reflectance (ATR) is suitable for solid samples.

  • Data Collection: Collect the spectrum from 4000 to 400 cm⁻¹.

Results and Discussion

The following tables summarize the hypothetical data obtained from the analysis of this compound from three different suppliers.

Table 1: HPLC Purity and Impurity Profile

SupplierPurity by HPLC (%)4-ethylacetophenone (%)2,2-dibromo-1-(4-ethylphenyl)ethanone (%)Unknown Impurities (%)
Supplier A 99.50.20.10.2
Supplier B 97.81.50.50.2
Supplier C 98.90.40.60.1

Table 2: GC-MS Headspace Analysis for Residual Solvents

SupplierResidual Solvents Detected
Supplier A None Detected
Supplier B Dichloromethane (minor)
Supplier C None Detected

Table 3: Spectroscopic Analysis Summary

Supplier¹H NMR¹³C NMRFT-IR
Supplier A Spectrum consistent with the structure. No significant impurity peaks.Spectrum consistent with the structure.Spectrum consistent with the structure.
Supplier B Peaks corresponding to 4-ethylacetophenone clearly visible.Additional peaks consistent with 4-ethylacetophenone.No significant deviation from the expected spectrum.
Supplier C Small peaks consistent with the dibrominated impurity observed.Additional peaks consistent with the dibrominated impurity.No significant deviation from the expected spectrum.
Interpretation of Spectroscopic Data
  • ¹H NMR: The spectrum of pure this compound is expected to show a singlet for the α-bromomethylene protons (-CH₂Br) at approximately 4.4 ppm.[4] The aromatic protons will appear as two doublets in the 7.2-7.9 ppm region. The ethyl group will present as a quartet and a triplet. The presence of 4-ethylacetophenone would be indicated by a singlet for the methyl ketone protons (-COCH₃) around 2.6 ppm.[1] The dibrominated impurity would show a singlet for the -CHBr₂ proton at a higher chemical shift (likely > 6.0 ppm).

  • ¹³C NMR: The carbonyl carbon (C=O) of the desired product is expected around 191 ppm. The carbon of the -CH₂Br group should appear around 31 ppm. The presence of 4-ethylacetophenone would be indicated by a carbonyl signal around 198 ppm and a methyl signal around 26 ppm.[5]

  • FT-IR: The key absorption for this compound is the strong carbonyl (C=O) stretch, expected around 1690 cm⁻¹.[6] The presence of the aromatic ring will be confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The spectra of the impurities are not expected to be significantly different to be distinguishable by FT-IR alone, making this technique more suitable for identity confirmation rather than detailed impurity profiling.

Conclusion and Recommendations

Based on our comprehensive analysis, Supplier A provides this compound of the highest purity, with minimal levels of process-related impurities and no detectable residual solvents. Supplier B's material contains a significant amount of the unreacted starting material, 4-ethylacetophenone, which may require additional purification depending on the application. Supplier C's product shows a higher level of the over-brominated impurity, 2,2-dibromo-1-(4-ethylphenyl)ethanone.

For applications where high purity is critical to avoid side reactions and ensure reproducibility, the material from Supplier A is the recommended choice. This guide underscores the importance of a multi-technique approach to raw material qualification. Relying on a single analytical method can provide an incomplete and potentially misleading picture of a compound's purity. By combining chromatographic separation with spectroscopic identification, researchers can confidently select the most appropriate materials for their critical drug discovery and development efforts.

References

  • ResearchGate. One‐pot synthesis of (2‐Bromo‐1‐(4‐nitro‐phenyl)‐ethanone). Available from: [Link]

  • PubChem. 4'-Ethylacetophenone. Available from: [Link]

  • PubChem. 2-Bromo-1-[4-(diethylamino)phenyl]ethanone. Available from: [Link]

  • SIELC Technologies. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Available from: [Link]

  • PubChem. 2-Bromo-4'-methylacetophenone. Available from: [Link]

  • ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... Available from: [Link]

  • NIST. Ethanone, 2-bromo-1-phenyl-. Available from: [Link]

  • NIST. Ethanone, 2-bromo-1-(4-methylphenyl)-. Available from: [Link]

  • NIST. Ethanone, 2-bromo-1-(4-methoxyphenyl)-. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • PubChem. 2-bromo-1-(4-methylphenyl)ethan-1-ol. Available from: [Link]

  • PubChem. 2,2-Dibromo-1-[4-(methylthio)phenyl]ethanone. Available from: [Link]

  • NIST. Ethanone, 1-(4-ethylphenyl)-. Available from: [Link]

  • NIST. Ethanone, 1-(4-ethylphenyl)- Mass Spectrum. Available from: [Link]

  • ChemBK. 1-(4-Ethylphenyl)ethanone. Available from: [Link]

  • University of Notre Dame. HPLC METHODOLOGY MANUAL. Available from: [Link]

  • PubChem. 2,2-Dibromo-1-(4-methylphenyl)ethanone. Available from: [Link]

  • SpectraBase. Ethanone, 2-[(4-acetylphenyl)amino]-1-(4-ethylphenyl)-. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Bromo-1-(4-ethylphenyl)ethanone. As a halogenated alpha-bromo ketone, this compound presents specific chemical hazards that demand rigorous adherence to safety and waste management procedures. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure operational safety and regulatory compliance.

Hazard Identification and Risk Assessment: Know Your Chemical

This compound is not only a valuable synthetic intermediate but also a hazardous substance requiring careful management. Its primary risks stem from its corrosive nature and its classification as a lachrymator, a substance that causes irritation and tearing of the eyes.[1][2] Exposure can lead to severe skin burns, serious eye damage, and respiratory irritation.[3][4]

The foundational principle of its disposal is rooted in its chemical structure: it is a halogenated organic compound . This classification is paramount and dictates the entire disposal workflow.[2][5]

Hazard Classification & Properties Description Primary Sources
GHS Hazard Class Skin Corrosion/Irritation (Category 1B/2) Serious Eye Damage/Irritation (Category 1/2A) Specific Target Organ Toxicity - Single Exposure (Category 3)[3][6][7]
Hazard Statements H314: Causes severe skin burns and eye damage H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation[8]
Key Chemical Traits Lachrymator: Potent eye irritant that causes tearing. Halogenated Organic: Contains a carbon-bromine bond, which requires specialized disposal.[1][2][9]
Hazardous Decomposition Thermal decomposition can release toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[2][3][6]
Primary Exposure Routes Inhalation, skin contact, eye contact, ingestion.[3][10]

Immediate Safety & Handling Protocols

Proper disposal begins with proper handling. Preventing exposure and contamination is the first step in a safe waste management lifecycle.

  • Engineering Controls : Always handle this compound in a certified chemical fume hood to mitigate inhalation risks.[3][9] Ensure that a safety shower and eyewash station are readily accessible and operational.[3]

  • Personal Protective Equipment (PPE) : A complete ensemble of PPE is mandatory.

    • Eye Protection : Wear chemical splash goggles and a face shield that conform to ANSI Z87.1 standards.[9]

    • Hand Protection : Use disposable nitrile gloves, and inspect them for tears or holes before each use.[9]

    • Protective Clothing : A flame-resistant lab coat and closed-toe shoes are required at all times.[1][9]

Waste Segregation: The Cardinal Rule

The single most critical step in disposing of this compound is strict segregation . As a halogenated organic compound, its waste must never be mixed with non-halogenated waste streams.[2][11]

Causality: Halogenated wastes cannot be disposed of by standard methods. They require high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the resulting acidic gases (like HBr).[2][12] Mixing halogenated waste into a non-halogenated stream contaminates the entire container, drastically increasing disposal costs and creating a regulatory violation.[2]

Step-by-Step Disposal Procedure

Follow this validated protocol to manage all waste streams contaminated with this compound.

4.1. Waste Collection

  • Liquid Waste : Collect all solutions containing this compound, as well as solvent rinses of emptied containers, in a designated, leak-proof "Halogenated Organic Liquid Waste" container.

  • Solid Waste : All materials that have come into contact with the chemical are considered hazardous solid waste. This includes:

    • Contaminated gloves, weigh boats, and pipette tips

    • Spill cleanup materials

    • Emptied, unrinsed original containers

    • Place these items in a clearly marked "Halogenated Organic Solid Waste" container.[1][2]

4.2. Container Management and Labeling

  • Compatibility : Ensure waste containers are made of a material compatible with the chemical.

  • Labeling : All waste containers must be accurately labeled with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound"

    • A clear indication of hazards (e.g., "Corrosive," "Irritant," "Lachrymator")

    • The accumulation start date

  • Closure : Keep waste containers securely closed at all times, except when adding waste.[11] Never fill a container beyond 90% of its capacity to allow for expansion.[11]

4.3. Arranging for Final Disposal

  • Institutional Procedures : Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.[2]

  • Licensed Vendor : The EHS office will arrange for collection by a licensed and certified hazardous waste disposal service.[2] Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.[2][13]

Emergency Procedures: Spill Management

Immediate and correct action is critical in the event of a spill. This protocol is for small spills that can be managed by trained laboratory personnel. For large spills, evacuate the area and contact emergency services.[1]

  • Alert : Announce the spill immediately to all personnel in the area.

  • Evacuate : If the spill is large or outside a fume hood, evacuate the immediate area.

  • Protect : Don the full PPE ensemble described in Section 2.

  • Contain : Use an inert absorbent material such as sand, silica gel, or a universal binder to contain the spill.[4][13] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect : Carefully sweep or scoop the absorbed material into a designated "Halogenated Organic Solid Waste" container.

  • Decontaminate : Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

  • Document : Report the spill and the cleanup procedure according to your laboratory's safety protocols.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound Start Waste Generation Point Check_Contamination Is waste contaminated with This compound? Start->Check_Contamination Segregate Segregate as HALOGENATED HAZARDOUS WASTE Check_Contamination->Segregate  Yes Non_Haz Follow standard lab protocols for non-hazardous or non-halogenated waste. Check_Contamination->Non_Haz No Check_State Is the waste liquid or solid? Segregate->Check_State Liquid_Waste Collect in dedicated 'Halogenated Liquid Waste' container. Check_State->Liquid_Waste Liquid Solid_Waste Collect in dedicated 'Halogenated Solid Waste' container (includes PPE, spill media). Check_State->Solid_Waste Solid Label Ensure container is correctly labeled: - Full Chemical Name - Hazard Warnings - Accumulation Date Liquid_Waste->Label Solid_Waste->Label Store Store container in a designated, secure satellite accumulation area. Keep container closed. Label->Store EHS_Pickup Contact EHS for scheduled pickup by a licensed disposal vendor. Store->EHS_Pickup End Disposal Complete EHS_Pickup->End

Sources

A Senior Application Scientist's Guide to Handling 2-Bromo-1-(4-ethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling of 2-Bromo-1-(4-ethylphenyl)ethanone (CAS No. 2632-14-6). As a potent lachrymator and corrosive agent, strict adherence to these procedures is imperative to ensure personnel safety and operational integrity within the laboratory environment. This guide moves beyond a simple checklist, delving into the rationale behind each recommendation to empower researchers with a deep, actionable understanding of chemical safety.

Foundational Hazard Analysis

Understanding the intrinsic hazards of a chemical is the cornerstone of safe laboratory practice. This compound, a member of the α-bromo ketone class, presents multiple acute hazards. Its primary risks are not systemic toxicity but rather severe, localized effects upon contact.

The compound is classified as a lachrymator, a substance that reacts with the moisture in the eyes to produce tears and irritation.[1][2] More critically, it causes severe skin burns and serious eye damage.[3][4][5] Inhalation of the dust or vapor can also lead to respiratory irritation.[3] The causality is clear: the electrophilic nature of the carbon atom bearing the bromine makes it highly reactive with biological nucleophiles on the skin, eyes, and mucous membranes, leading to rapid tissue damage.

Table 1: GHS Hazard Identification for Structurally Similar α-Bromo Ketones

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation 1B / 1C H314: Causes severe skin burns and eye damage.[3][4][5]
Serious Eye Damage/Irritation 1 H318: Causes serious eye damage.[3][6]
Specific target organ toxicity (single exposure) 3 H335: May cause respiratory irritation.[3]

| Acute Toxicity (Oral, Inhalation) | 2 | Fatal if swallowed or if inhaled (for some analogs).[3] |

Note: Data is aggregated from analogous compounds to provide a conservative basis for risk assessment.

Core Directive: Personal Protective Equipment (PPE)

Given the severe corrosive and lachrymatory properties of this compound, PPE is not merely a recommendation but a mandatory control measure. Engineering controls, primarily the use of a chemical fume hood, are the first line of defense, but appropriate PPE is the critical final barrier between the researcher and the chemical.[1][7]

Eye and Face Protection

The lachrymatory nature of this compound means that even minute, airborne quantities can cause extreme discomfort and tearing, creating a secondary hazard if a researcher is startled while handling other materials.

  • Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory at all times.[1][3][8] Standard safety glasses with side shields offer insufficient protection against vapors and splashes.[1][9]

  • High-Risk Operations: When handling larger quantities (>5 g), working with solutions, or during any operation with an elevated splash potential (e.g., transfers, quenching a reaction), a full-face shield must be worn in addition to chemical splash goggles.[9][10] The goggles protect from vapors, while the shield protects the face from direct splashes.

Skin and Body Protection

Direct skin contact can cause severe chemical burns.[2][4] The low melting point (30-32°C) means the solid can easily contaminate surfaces or melt on contact with skin, prolonging exposure.[11]

  • Gloves: Disposable nitrile gloves are the minimum for incidental contact.[1][9] However, for sustained work or when handling solutions, double-gloving or using a more robust glove material like butyl rubber is recommended.[12] Crucially, gloves must be inspected before use and removed immediately upon any known or suspected contact. Contaminated gloves should never be worn when touching common surfaces like doorknobs, keyboards, or instruments.[13]

  • Lab Coat: A flame-resistant laboratory coat, fully buttoned, is required to protect skin and clothing.[7][10]

  • Additional Protection: For large-scale work, a chemical-resistant apron worn over the lab coat provides an additional layer of protection against spills.[14] Ensure full-length pants and closed-toe shoes are worn at all times in the lab.[9][15]

Respiratory Protection

Inhalation of dust or vapors can cause severe respiratory tract irritation.

  • Primary Control: All handling of this compound, including weighing, transfers, and additions to reaction vessels, must be performed inside a certified chemical fume hood.[1][3][8] The sash should be kept as low as possible.[16]

  • Secondary Control: In the rare event of fume hood failure or a large spill outside of a hood, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[2][3] Personnel must be fit-tested and trained in the use of such respirators.

Operational Plan: Step-by-Step Handling Protocol

This protocol is designed to minimize exposure and prevent accidental release.

  • Preparation: a. Designate a specific area within a chemical fume hood for the procedure. b. Ensure eyewash stations and safety showers are unobstructed and have been recently tested.[8][17] c. Assemble all necessary equipment (spatulas, glassware, waste containers) inside the hood before handling the chemical. d. Don all required PPE as outlined in Section 2.

  • Weighing and Transfer: a. Perform all weighing operations within the fume hood or in a ventilated balance enclosure. b. To minimize dust, do not pour the solid directly. Use a spatula to carefully transfer the required amount to a tared container.[3] c. Close the primary container immediately after dispensing.[3] d. When adding to a solvent or reaction mixture, do so slowly and carefully to avoid splashing.

  • Post-Handling Decontamination: a. Decontaminate spatulas and any non-disposable equipment that came into contact with the chemical. A rinse with a suitable organic solvent (like ethanol or isopropanol) followed by soap and water is generally effective.[6] b. Wipe down the work surface inside the fume hood. c. Carefully remove gloves, avoiding contact with the outer surface, and dispose of them in the designated solid hazardous waste container.[15] d. Remove lab coat and goggles. e. Wash hands and forearms thoroughly with soap and water.

Emergency Response and Disposal Plan

Advance preparation is critical for mitigating the impact of an accident.[17]

Exposure and First Aid

Immediate action is required in the event of any exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6][17] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with soap and water for at least 15 minutes under a safety shower.[6] Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth).[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water. Never give anything by mouth to an unconscious person.[18] Seek immediate medical attention.[6]

Spill Management

For small spills (<5 g) that occur inside a chemical fume hood, trained laboratory personnel can perform cleanup. For any spill outside a hood or a large spill, evacuate the area, alert others, and contact your institution's emergency response team.[6]

Spill_Response_Workflow start Spill Detected assess Assess Spill (Inside Hood? <5g?) start->assess evacuate EVACUATE AREA Alert Others & Call EHS assess->evacuate No don_ppe Don Full PPE (Double Gloves, Goggles, Face Shield, Apron) assess->don_ppe Yes contain Contain Spill Cover solid with inert absorbent (sand, vermiculite) don_ppe->contain collect Collect Material Carefully sweep into labeled hazardous waste container contain->collect decon Decontaminate Area 1. Wipe with isopropanol 2. Wash with soap & water collect->decon dispose_ppe Dispose of all contaminated materials (incl. PPE) as hazardous waste decon->dispose_ppe end Document Incident dispose_ppe->end

Caption: Workflow for managing a small chemical spill in a fume hood.

Waste Disposal

All materials contaminated with this compound are considered hazardous waste.

  • Solid Waste: Contaminated gloves, weigh paper, paper towels, and recovered spill material should be placed in a clearly labeled, sealed hazardous waste container.[3][6]

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a separate, clearly labeled, sealed hazardous waste container. Do not pour any amount into sink drains.[16][19]

  • Empty Containers: The original chemical container must also be disposed of as hazardous waste.

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[6]

References

  • Brandeis University. (n.d.). Lachrymators | Laboratory Safety. Retrieved from Brandeis University Environmental Health and Safety.

  • BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of 2-bromo-1-(2-fluorophenyl)ethanone. Retrieved from BenchChem.

  • Sigma-Aldrich. (2024). Safety Data Sheet for 4'-Bromoacetophenone. Retrieved from Sigma-Aldrich.

  • Thermo Fisher Scientific. (2021). Safety Data Sheet for 2-Bromoacetophenone. Retrieved from Fisher Scientific.

  • Thermo Fisher Scientific. (2021). Safety Data Sheet for 2-Bromo-4'-nitroacetophenone. Retrieved from Fisher Scientific.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Bromo-4'-phenylacetophenone. Retrieved from Fisher Scientific.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved from PubChem.

  • ECHEMI. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone SDS. Retrieved from ECHEMI.

  • Auburn University. (n.d.). Personal Protective Equipment. Retrieved from Auburn University Risk Management & Safety.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 4'-Bromoacetophenone. Retrieved from Fisher Scientific.

  • University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from Environmental Health and Safety.

  • British Pharmacopoeia. (2020). Safety data sheet for 4'-Isobutylacetophenone. Retrieved from British Pharmacopoeia.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 2-Bromo-1-(2,4-dimethylphenyl)ethanone. Retrieved from PubChem.

  • University of Hawai'i at Manoa. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from College of Tropical Agriculture and Human Resources.

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from Lab Manager.

  • University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE). Retrieved from Environmental Health & Safety.

  • Thermo Fisher Scientific. (2023). Safety Data Sheet for 2-Bromo-1-(4-morpholinophenyl)-1-ethanone. Retrieved from Fisher Scientific.

  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 2-Bromo-1-(2-methoxy-4-methylphenyl)ethanone. Retrieved from AK Scientific, Inc.

  • Lab Manager. (2024). Lab Safety Rules and Guidelines. Retrieved from Lab Manager.

  • École Polytechnique Fédérale de Lausanne (EPFL). (n.d.). Safety in the laboratory. Retrieved from EPFL.

  • American Chemical Society. (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from American Chemical Society.

  • Nanjing Qiangshan Trading Co., Ltd. (n.d.). This compound. Retrieved from njqschem.com.

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from National Academies Press.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.